Fucoxanthin

Catalog No.
S528535
CAS No.
3351-86-8
M.F
C42H58O6
M. Wt
658.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fucoxanthin

CAS Number

3351-86-8

Product Name

Fucoxanthin

IUPAC Name

[(1S,3R)-3-hydroxy-4-[(3E,5E,7E,9E,11E,13E,15E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyl-17-oxooctadeca-1,3,5,7,9,11,13,15-octaenylidene]-3,5,5-trimethylcyclohexyl] acetate

Molecular Formula

C42H58O6

Molecular Weight

658.9 g/mol

InChI

InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/b13-12+,18-14+,20-15+,29-16+,30-17+,31-19+,32-21+/t23?,34-,35-,40+,41+,42-/m0/s1

InChI Key

SJWWTRQNNRNTPU-ABBNZJFMSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

fucoxanthin, fucoxanthin, (3S,3'S,5R,5'R,6S,6'R,cis)-isomer, fucoxanthin, (6'R,13'-cis)-isomer, fucoxanthin, (6'R,13-cis)-isomer, fucoxanthin, (6'S)-isomer

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C=C3[C@](C[C@H](CC3(C)C)OC(=O)C)(C)O

The exact mass of the compound Fucoxanthin is 658.4233 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Xanthophylls - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide to Fucoxanthin Sources: Macroalgae vs. Microalgae for Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucoxanthin and Market Context

This compound is a xanthophyll carotenoid that serves as a primary light-harvesting pigment in various marine organisms, constituting approximately 10% of all naturally occurring carotenoids [1] [2]. This bioactive compound features a unique molecular structure with an allene bond, epoxy, carbonyl, and hydroxyl groups, which contribute to its diverse biological activities and chemical properties [1]. The global market for this compound was valued at approximately $209.45 million in 2024, with projected growth to $294.72 million by 2030, reflecting a 5% annual expansion driven by increasing consumer preference for natural functional ingredients in nutraceuticals, cosmetics, and pharmaceuticals [1]. This market growth underscores the need for comprehensive understanding of this compound sources and optimized production methodologies to meet escalating demand in drug development and functional food applications.

The commercial significance of this compound is further highlighted by its price range of $40,000-80,000 per kilogram for purified forms, depending on the degree of purity and concentration [3]. Approximately 500 tons of this compound were produced globally in 2016, with an annual increase of 5.3% estimated between 2016 and 2021 [3]. Major manufacturers including Oryza Oil & Fat Chemical, Nutraceuticals, and Yigeda Bio-Technology collectively hold around 42% of the market share, with North America, Europe, and Asia-Pacific representing the largest regional markets [1]. This commercial landscape, coupled with this compound's demonstrated anti-obesity, antidiabetic, anticancer, and anti-inflammatory properties, establishes its considerable potential as a lead compound for pharmaceutical development.

This compound Sources: Macroalgae vs. Microalgae

Quantitative Comparison of this compound Content

The selection of optimal biological sources for this compound production represents a critical consideration for researchers and industry professionals. Both macroalgae (seaweeds) and microalgae accumulate this compound, but with significant differences in content, biomass productivity, and cultivation requirements. Microalgae generally demonstrate substantially higher this compound content compared to macroalgae, with some species containing up to 100 times more this compound per unit dry weight [4]. This significant disparity, coupled with faster growth rates and easier extraction processes, positions microalgae as a superior source for industrial-scale this compound production, despite the historical use of macroalgae in traditional applications.

Table 1: this compound Content in Promising Microalgal Species

Species This compound Content Class/Type Key Advantages
Mallomonas sp. 26.6 mg/g DW Synurophyceae Highest reported content; heterokont microalgae
Pavlova sp. 27.91 mg/g DW, 7.89 mg/L/day productivity Prymnesiophyceae High productivity; suitable for outdoor photobioreactors
Phaeodactylum tricornutum 0.2-0.7% DW (2-7 mg/g) Diatom Well-characterized; genetic tools available; adaptable cultivation
Tisochrysis lutea 0.2-0.6% DW (2-6 mg/g) Prymnesiophyceae Suitable for seasonal outdoor cultivation
Hibberdia magna ≈1.2% DW (12 mg/g) Freshwater Chrysophyte Freshwater cultivation reduces costs
Isochrysis galbana Moderate levels Haptophyta Produces multiple bioactive compounds; integrated processing

Table 2: this compound Content in Brown Macroalgae (Seaweeds)

Species This compound Content Sample Condition Geographical Origin
Padina minor 0.50 mg/g Dried Malaysia
Sargassum binderi 0.45 mg/g Dried Malaysia
Turbinaria conoides 0.27 mg/g Dried Malaysia
Undaria pinnatifida 0.24-0.58 mg/g FW Fresh Various [4]
Saccharina japonica 0.02-0.44 mg/g FW Fresh Various [4]
Fucus serratus 0.39-0.45 mg/g (seasonal) Dried Ireland [5]
Ascophyllum nodosum Varies seasonally Dried Ireland [5]
Advantages and Limitations of Different Sources

Microalgae offer several distinct advantages for this compound production, including rapid growth rates with doubling times as short as hours, reduced cultivation space requirements, and consistently high this compound content unaffected by seasonal variations [4]. Furthermore, microalgal cultivation doesn't require arable land and can be conducted in closed photobioreactor systems, enabling year-round production independent of climatic conditions [4]. Species such as Phaeodactylum tricornutum have been extensively studied, with well-developed genetic tools available for strain improvement, while freshwater species like Hibberdia magna offer the additional advantage of reduced cultivation costs by eliminating the need for seawater-based media [6].

Macroalgae (brown seaweeds) remain relevant sources due to their established cultivation methods and existing processing infrastructure, particularly in Asian countries [2]. However, they present significant limitations including lower this compound content, longer growth cycles (often months to years), and pronounced seasonal variation in this compound accumulation [5] [4]. Additionally, macroalgae typically have complex cell wall structures rich in polysaccharides like alginic acid, which complicate extraction processes and increase production costs [4]. The seasonal variability in this compound content is particularly problematic for standardized pharmaceutical applications, as demonstrated by research showing significant fluctuations in this compound levels in species like Fucus serratus and Ascophyllum nodosum across different months and seasons [5].

Cultivation Strategies and Optimization Parameters

Microalgae Cultivation Systems and Conditions

Microalgae cultivation for this compound production employs three primary cultivation modes: autotrophic (relying solely on photosynthesis), mixotrophic (combining photosynthesis and organic carbon utilization), and heterotrophic (utilizing organic carbon without light) systems [1]. Recent advances have demonstrated that mixotrophic cultivation strategies incorporating organic carbon sources show particular promise for enhancing both biomass production and this compound accumulation [1]. Optimization of cultivation parameters is essential for maximizing this compound yield, with light intensity, nutrient availability, temperature, and salinity representing critical factors that interact in complex ways to influence production efficiency.

Table 3: Optimal Culture Conditions for this compound Production in Selected Microalgae

Species Light Intensity (μmol/m²/s) Temperature (°C) Nutrient Conditions Salinity Highest Reported this compound
Phaeodactylum tricornutum 30-100 Species-specific High nitrate (300 mg/L) 20‰ 5.92% DW [3]
Isochrysis zhangjiangensis 40 (low for content) Not specified Not specified Not specified 2.33% DW [3]
Tisochrysis lutea 50 (low for content) 25 Not specified Not specified 0.52% DW [3]
Nitzschia laevis 10 Not specified Not specified Not specified 1.11% DW (heterotrophic) [3]
Mallomonas sp. SBV13 24 Not specified Not specified Not specified ≈2.50% DW [3]
Critical Cultivation Factors and Their Optimization
  • Light Intensity and Quality: Light represents one of the most crucial factors influencing this compound production, with most species showing higher this compound content at lower light intensities (typically 10-100 μmol/m²/s), while higher light intensities promote biomass accumulation [3]. This inverse relationship between biomass production and this compound content creates a fundamental trade-off that must be carefully balanced based on production objectives. For instance, Isochrysis zhangjiangensis achieves maximum this compound content (2.33% DW) at 40 μmol/m²/s, while higher intensities up to 300 μmol/m²/s increase biomass but reduce this compound concentration [3]. Light management strategies including light-emitting diodes (LEDs) with specific wavelength combinations and light-dark cycling regimes have shown promise in optimizing this balance.

  • Nutrient Manipulation: Nitrogen availability significantly influences this compound accumulation, with most species showing enhanced this compound content under higher nitrogen concentrations [3]. For example, Phaeodactylum tricornutum and Cylindrotheca fusiformis both demonstrate increased this compound content at 300 mg/L nitrate compared to nitrogen-limited conditions [3]. In Phaeodactylum tricornutum, cultivation in f/2 medium supplemented with 10× nitrate yielded 5.92% DW this compound content [3]. Nutrient stress strategies, particularly nitrogen limitation followed by repletion, have been explored to enhance carotenoid accumulation, though species-specific optimization is essential.

  • Temperature and Salinity Control: Temperature optimization is species-specific but generally falls within 15-25°C for maximal this compound content, while higher temperatures often favor biomass production [3]. For instance, Tisochrysis lutea achieves maximal this compound content at 25°C, while biomass production is highest at 30°C [3]. Salinity requirements also vary significantly between species, with Phaeodactylum tricornutum showing optimal this compound production at 20‰ salinity, while Cylindrotheca fusiformis performs better at 10‰ salinity [3]. These parameters interact with other environmental factors, requiring integrated optimization approaches for maximal productivity.

Extraction Methodologies and Downstream Processing

Cell Wall Disruption and Pretreatment Techniques

The efficiency of this compound extraction is profoundly influenced by the structural characteristics of algal cell walls, which vary significantly between species and present different barriers to solvent penetration [6]. Microalgae with thin cell walls, such as Tisochrysis lutea, generally permit easier solvent access and require less aggressive extraction methods [6]. In contrast, species like diatoms with rigid silica-based cell walls (e.g., Phaeodactylum tricornutum) necessitate more robust disruption techniques [6]. Effective pretreatment strategies are therefore essential for maximizing this compound recovery, with mechanical, thermal, and enzymatic approaches representing the primary categories of disruption methods.

  • Mechanical Disruption Methods: Mechanical techniques apply physical forces to break cell walls and include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and high-pressure homogenization [6]. UAE utilizes cavitation forces generated by ultrasonic waves to disrupt cell walls, typically operating at frequencies between 20-100 kHz [6]. MAE employs microwave radiation (300 MHz-300 GHz) to rapidly heat water within cells, generating internal pressure that ruptures cell walls [6]. These methods have demonstrated significantly improved extraction efficiency compared to conventional techniques, with the added advantage of reduced processing times and solvent consumption.

  • Thermal and Enzymatic Treatments: Thermal pretreatment involves heating algal biomass to temperatures typically between 50-80°C to weaken cell wall structures through degradation of structural polysaccharides [6]. Enzymatic approaches utilize specific enzymes such as cellulases, pectinases, and alginases to selectively degrade cell wall components without damaging the target compound [6]. Enzyme-assisted extraction (EAE) offers the advantage of high specificity and mild processing conditions that preserve this compound integrity, though enzyme costs and reaction times present economic considerations for large-scale applications.

Advanced Extraction Techniques
  • Supercritical Fluid Extraction (SFE): SFE using carbon dioxide (SC-CO2) has emerged as an environmentally friendly alternative to conventional organic solvents, with favorable critical parameters (31.1°C, 7.4 MPa) that preserve thermolabile compounds like this compound [7]. The addition of ethanol as an entrainer (typically 3-5 mL) significantly improves extraction efficiency by increasing solvent polarity [7]. Optimization studies using Response Surface Methodology (RSM) have identified ideal parameters for SC-CO2 extraction from Undaria pinnatifida stems, achieving this compound yields of 22.09 ± 0.69 mg/g extract [7]. SC-CO2 extraction offers the additional advantage of producing extracts with fewer polar impurities, simplifying subsequent purification steps.

  • Green Solvent Systems: Recent research has explored deep eutectic solvents (DES) as sustainable alternatives to conventional organic solvents [6]. These novel solvent systems demonstrate enhanced extraction efficiency by modifying cell wall permeability and improving solubilization of intracellular compounds [6]. The tunable properties of DES allow customization for specific algal species and target compounds, potentially offering improved selectivity compared to traditional solvents. Combined with pretreatment methods, DES extraction represents a promising approach for developing environmentally sustainable this compound production processes.

Biosynthesis and Metabolic Engineering

This compound Biosynthetic Pathway

The biosynthetic pathway of this compound begins with the methylerythritol phosphate (MEP) pathway that produces fundamental precursors dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP) [8]. These precursors are converted to geranylgeranyl diphosphate (GGPP) by geranylgeranyl pyrophosphate synthase (GGPS), which then undergoes a series of transformations to ultimately yield this compound [4]. While the complete pathway has not been fully elucidated, significant progress has been made in identifying key enzymes, particularly in the model diatom Phaeodactylum tricornutum [8]. Recent research has identified CRTISO5 as the novel enzyme responsible for the final step of this compound biosynthesis, converting phaneroxanthin to this compound through a unique hydration reaction at the carbon-carbon triple bond [8].

fucoxanthin_pathway This compound Biosynthetic Pathway MEP MEP IPP_DMAPP IPP/DMAPP MEP->IPP_DMAPP MEP Pathway GGPP GGPP IPP_DMAPP->GGPP GGPS Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS, CRTISO beta_carotene β-Carotene Lycopene->beta_carotene LCYb Zeaxanthin Zeaxanthin beta_carotene->Zeaxanthin CHYb/CYP97 Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin Neoxanthin Violaxanthin->Neoxanthin VDL1 Diadinoxanthin Diadinoxanthin Violaxanthin->Diadinoxanthin Unknown Enzymes This compound This compound Neoxanthin->this compound Multiple Steps Diadinoxanthin->this compound Multiple Steps PSY PSY VDL1 VDL1 CRTISO5 CRTISO5

Visualization of the this compound biosynthetic pathway in microalgae, highlighting known enzymes and potential branching routes. The pathway illustrates conversion from basic isoprenoid precursors to this compound, with recently identified enzymes VDL1 and CRTISO5 playing crucial roles in final steps.

Metabolic Engineering Strategies

Advanced metabolic engineering approaches offer powerful tools for enhancing this compound production in microalgae. Overexpression of rate-limiting enzymes in the carotenoid biosynthetic pathway has demonstrated significant success, with engineered Phaeodactylum tricornutum strains showing 1.45-fold increased this compound production following phytone synthase (PSY) introduction [8]. Similarly, expression of 1-deoxy-D-xylulose-5-phosphate synthase (DXS) – the first enzyme in the MEP pathway – achieved this compound levels of 24.2 mg/g DCW [8]. These "push" strategies increase metabolic flux through the biosynthetic pathway, effectively enhancing precursor availability for this compound production.

  • Multi-Gene Engineering Approaches: Simultaneous manipulation of multiple pathway genes has shown synergistic effects on this compound accumulation. Triple overexpression of Vdr/Vde/Zep3 in Phaeodactylum tricornutum resulted in a fourfold increase in this compound production [8]. Similarly, dual overexpression of DXS and LYCB genes achieved this compound yields of 6.53 mg/g DCW [8]. These multi-gene approaches balance metabolic flux throughout the entire pathway rather than at single bottlenecks, representing a more sophisticated engineering strategy. The development of CRISPR/Cas9 systems for diatoms now enables precise genome editing, opening possibilities for more targeted manipulations including knockout of competing pathways or regulation of endogenous gene expression [1].

  • Integrated Strain Development: Beyond targeted genetic engineering, random mutagenesis combined with high-throughput screening has proven highly effective for strain improvement. A fluorescence-based screening approach identified Phaeodactylum tricornutum mutants with 69.3% higher this compound content compared to wild-type strains [4]. UV mutagenesis has also generated improved strains with enhanced this compound accumulation [4]. These non-targeted approaches complement rational metabolic engineering by potentially identifying novel regulatory mechanisms and can be combined with adaptive laboratory evolution to develop strains with optimized industrial performance.

Bioactivity and Pharmaceutical Applications

Mechanism-Based Biological Activities

This compound demonstrates a remarkable range of biological activities with significant pharmaceutical potential, largely attributable to its unique molecular structure featuring multiple functional groups including hydroxyl, epoxy, carbonyl, and an unusual allene bond [1] [5]. These structural elements enable diverse molecular interactions with cellular targets, underpinning the compound's multifaceted bioactivity profile. The antioxidant capacity of this compound stems from its ability to quench singlet oxygen and neutralize free radicals, with effectiveness influenced by extraction conditions and source material [9]. This primary antioxidant function provides the foundation for many of its secondary biological activities, including anti-inflammatory and anti-cancer effects.

  • Anti-Obesity and Anti-Diabetic Mechanisms: this compound exerts anti-obesity effects primarily through induction of uncoupling protein 1 (UCP1) expression in white adipose tissue, stimulating thermogenesis and increasing energy expenditure [1] [2]. Additionally, it modulates lipid metabolism by activating AMP-activated protein kinase (AMPK) and regulating adipocytokine secretion [2]. The anti-diabetic activity of this compound involves improvement of insulin sensitivity through multiple mechanisms including modulation of glucose transporter expression and reduction of inflammatory signaling [1]. Human studies have established a recommended daily dosage of 2.4-8 mg for observable metabolic benefits, providing guidance for therapeutic application [1].

  • Anti-Cancer and Neuroprotective Activities: The chemopreventive potential of this compound involves multiple mechanisms including cell cycle arrest, induction of apoptosis, and suppression of metastasis [1]. These effects are mediated through modulation of various signaling pathways including NF-κB, MAPK, and PI3K/Akt [2]. This compound also demonstrates significant neuroprotective properties, with studies showing protective effects in models of Alzheimer's disease through reduction of β-amyloid accumulation and tau phosphorylation [4]. The compound's ability to cross the blood-brain barrier enhances its potential for central nervous system applications, though further pharmacokinetic studies are needed to optimize delivery strategies.

Drug Development Considerations

For pharmaceutical development, several aspects of this compound require careful consideration. The stability of this compound is influenced by factors including light exposure, temperature, and oxygen presence, necessitating appropriate formulation strategies to preserve bioactivity [9]. Bioavailability studies indicate that this compound is metabolized to fucoxanthinol in the gastrointestinal tract, which is then further transformed in the liver [9]. Toxicity assessments have generally demonstrated favorable safety profiles in both in vitro and in vivo studies, though comprehensive clinical trials are still needed to establish definitive safety parameters for human therapeutic use [9]. Current applications utilize this compound in concentrations ranging from 0.002% in food products to 0.01-0.5% in cosmetic formulations, providing reference points for pharmaceutical dosage forms [1].

Conclusion and Future Perspectives

The comprehensive analysis of this compound sources presented in this technical guide demonstrates that microalgae represent superior production platforms compared to traditional macroalgal sources due to their significantly higher this compound content, faster growth rates, and easier extraction processes. However, macroalgae continue to offer value in specific contexts, particularly where existing cultivation infrastructure exists or for integrated multi-trophic aquaculture approaches. Future advancements in this compound production will likely focus on integrated biorefinery approaches that simultaneously maximize multiple valuable compounds, enhancing overall process economics [3]. The development of species-specific cultivation and extraction protocols that account for unique cell wall structures and biochemical compositions will be essential for optimizing yield and process efficiency [6].

References

Comparative Radical-Scavenging Activity of Fucoxanthin Stereoisomers

Author: Smolecule Technical Support Team. Date: February 2026

Radical Type Order of Activity (Strongest to Weakest)
DPPH Radical 13Z- and 13'Z-Fuco > (all-E)-Fuco > 9'Z-Fuco [1]
ABTS Radical 9'Z-Fuco > (all-E)-Fuco > 13Z- and 13'Z-Fuco [1]
Hydroxyl Radical 9'Z-Fuco > (all-E)-Fuco > 13Z- and 13'Z-Fuco [1]
Superoxide Radical 13Z- and 13'Z-Fuco > (all-E)-Fuco > 9'Z-Fuco [1]

The scavenging activities toward all four radical types were confirmed to be dose-dependent [1]. When compared to the standard antioxidant α-tocopherol (VE), the fucoxanthin isomers showed weaker activity against ABTS, DPPH, and superoxide radicals. However, their hydroxyl radical-scavenging activities were stronger than that of VE, highlighting a particularly potent specific antioxidant capability [1].

Experimental Protocols for Isolation and Assay

The methodologies for isolating the stereoisomers and evaluating their activity are critical for reproducibility. The following workflow outlines the key steps from extraction to purification.

G Laminaria japonica Powder Laminaria japonica Powder Extraction Extraction Laminaria japonica Powder->Extraction 80% Aqueous Methanol Crude Extract Crude Extract Extraction->Crude Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Partially Purified Extract Partially Purified Extract Silica Gel Column Chromatography->Partially Purified Extract Sephadex LH-20 Column Sephadex LH-20 Column Partially Purified Extract->Sephadex LH-20 Column Further Purified Extract Further Purified Extract Sephadex LH-20 Column->Further Purified Extract Reversed-Phase HPLC Reversed-Phase HPLC Further Purified Extract->Reversed-Phase HPLC Final Purification Pure Stereoisomers Pure Stereoisomers Reversed-Phase HPLC->Pure Stereoisomers (all-E)-Fuco, 9'Z-Fuco, 13Z-/13'Z-Fuco

Experimental workflow for this compound stereoisomer isolation.

Detailed Assay Conditions
  • DPPH Radical-Scavenging Assay [1]:

    • Principle: Measures the ability of antioxidants to donate hydrogen to the stable DPPH radical, causing a color change.
    • Protocol: The initial concentration of DPPH was 51.6 μg/mL (OD ≈ 0.822). The reaction mixture was incubated, and the scavenging activity was measured after 20 minutes when it reached a plateau. Activity was calculated based on the decrease in absorbance.
  • ABTS Radical-Scavenging Assay [1]:

    • Principle: Involves the generation of a metastable ABTS⁺ radical cation, which is scavenged by antioxidants, reducing its intense color.
    • Protocol: The ABTS radical was generated by oxidation. The reaction with antioxidants was time-dependent, increasing rapidly within the first 10 minutes and continuing slowly for up to 70 minutes. The decrease in absorbance was measured.
  • Hydroxyl Radical-Scavenging Assay [1]:

    • Principle: Hydroxyl radicals are generated via Fenton's reagent, and their scavenging by antioxidants prevents a color reaction in the system.
    • Protocol: The reaction was highly temperature-sensitive. To resemble body conditions, assays were conducted at 37°C. Activity increased slowly in the first 5 minutes and then rapidly from 5 to 30 minutes.
  • Superoxide Radical-Scavenging Assay [1]:

    • Principle: Uses the autoxidation of 1,2,3-trihydroxybenzene (THDB) to generate superoxide radicals. Antioxidants inhibit this autoxidation.
    • Protocol: The autoxidation of THDB was directly proportional to time for 180 seconds. The assay measures the inhibition of this reaction upon the addition of the antioxidant.

Biological Significance and Research Context

  • Natural Occurrence vs. Artifacts: It is important to note that research suggests the all-E configuration is the primary, naturally occurring stereoisomer in brown algae [2]. The Z-isomers (9'Z-, 13Z-, and 13'Z-) are often formed as isolation artifacts during extraction and processing due to the susceptibility of the conjugated double bond system to factors like heat and light [2] [3].
  • Enhanced Functional Properties: Beyond radical-scavenging, Z-isomerization of this compound can improve other properties. Studies indicate that Z-isomer-rich this compound demonstrates superior UV-blocking ability and enhanced inhibition of skin-aging enzymes like elastase and tyrosinase compared to the all-E form [4].
  • Algal Sources: While the cited study used the macroalga Laminaria japonica, microalgae such as Isochrysis sp. are also a rich source, containing (all-E)-fucoxanthin as the major geometrical isomer (~85% of total carotenoids) [5].

The distinct radical-scavenging profiles of these stereoisomers underscore the importance of geometric configuration in the biological activity of this compound. This information is crucial for standardizing extracts and developing specific isomers for nutraceutical or pharmaceutical applications.

References

Quantitative Radical-Scavenging Activity of Fucoxanthin

Author: Smolecule Technical Support Team. Date: February 2026

The antioxidant potency of fucoxanthin and its metabolites is concentration-dependent and varies across different radical systems. The tables below summarize key quantitative data from multiple studies.

Table 1: EC50 Values of this compound in Different Radical-Scavenging Assays EC50 (Effective Concentration for 50% scavenging) is a standard measure of compound potency; a lower EC50 value indicates higher potency.

Assay Type EC50 Value Source Material / Experimental Model Comparative Reference (EC50)
DPPH 0.14 mg/mL Phaeodactylum tricornutum (purified) [1]
0.14 mg/mL Odontella aurita (purified, all-trans) [2]
ABTS 0.05 mg/mL Phaeodactylum tricornutum (purified) [1]
0.03 mg/mL Odontella aurita (purified, all-trans) [2]
Hydroxyl Radical Lower EC50 than α-Tocopherol (VE) Laminaria japonica (Fuco & stereoisomers) [3] VE (higher EC50)
Superoxide Radical Higher EC50 than α-Tocopherol (VE) Laminaria japonica (Fuco & stereoisomers) [3] VE (lower EC50)

Table 2: Activity of this compound Stereoisomers and Metabolites The radical-scavenging activity of this compound is influenced by its isomeric form and its primary metabolite, fucoxanthinol.

Compound DPPH Scavenging (Order of Potency) ABTS Scavenging (Order of Potency) Experimental Context
(all-E)-Fucoxanthin Intermediate Intermediate Purified from Laminaria japonica [3]
9'Z-Fucoxanthin Lowest Highest Purified from Laminaria japonica [3]
13Z- and 13'Z-Fucoxanthin Highest Lowest Purified from Laminaria japonica [3]
Fucoxanthinol Higher extracellular and cellular activity than this compound In vitro model using neuronal SH-SY5Y cells [4]

Detailed Experimental Protocols for DPPH and ABTS Assays

For researchers aiming to replicate these assays, below are the detailed methodologies as described in the literature.

DPPH Radical-Scavenging Assay Protocol

The DPPH assay is a standard method for evaluating the free radical-scavenging capacity of antioxidants.

  • Principle: The stable, purple-colored DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant, with the color change measured spectrophotometrically [3].
  • Reagent Preparation:
    • Dissolve DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of 51.6 μg/mL, yielding an initial optical density (OD) of approximately 0.822 [3].
  • Procedure [3] [5]:
    • Mix the this compound sample (dissolved in DMSO or ethanol) with the DPPH solution.
    • Incubate the reaction mixture in the dark at room temperature for a fixed period (e.g., 20-30 minutes).
    • Measure the absorbance of the mixture at 517 nm against a blank.
  • Analysis:
    • Calculate the radical-scavenging activity (%) using the formula: (1 - Asample / Acontrol) × 100.
    • Plot the scavenging percentage against concentration to determine the EC50 value [3].
ABTS Radical-Scavenging Assay Protocol

The ABTS assay is another widely used method to determine the total antioxidant activity.

  • Principle: ABTS is oxidized to a stable, blue-green ABTS•+ radical cation, which is decolorized upon reduction by antioxidants [3] [4].
  • Reagent Preparation [4]:
    • Generate the ABTS•+ radical by reacting a 2 mM ABTS solution with potassium persulfate (7 mM).
    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
    • Dilute the resulting solution with PBS or ethanol to an absorbance of 0.70 (±0.02) at 734 nm.
  • Procedure [3] [4]:
    • Add the this compound sample to the diluted ABTS•+ solution.
    • Incubate the mixture for a precise time (e.g., 1 minute to 10 minutes).
    • Measure the absorbance at 734 nm.
  • Analysis:
    • Calculate the scavenging activity (%) similarly to the DPPH assay.
    • Results can be expressed as Trolox equivalents (TEAC) for comparison [4].

Cellular Antioxidant Mechanisms and Signaling Pathways

Beyond direct radical scavenging, this compound exerts antioxidant effects by modulating cellular defense pathways. The following diagram illustrates the key molecular mechanisms identified in research.

G Fx Fx PI3K_Akt PI3K_Akt Fx->PI3K_Akt Activates Nrf2 Nrf2 Fx->Nrf2 Directly activates?     OxStress OxStress OxStress->PI3K_Akt Can induce Keap1 Keap1 (Nrf2 Inhibitor) GSK3b GSK3b PI3K_Akt->GSK3b Inhibits ARE ARE Nrf2->ARE Binds to Antioxidants Antioxidants ARE->Antioxidants Transcribes Fyn Fyn GSK3b->Fyn Activates Fyn->Nrf2 Exports from nucleus Keap1->Nrf2 Degrades

Cellular pathway: this compound activates antioxidant defenses via PI3K/Akt signaling and Nrf2 pathway regulation.

The primary mechanism involves the activation of the Nrf2/ARE pathway, a master regulator of cellular antioxidant response [6] [7].

  • Activation of PI3K/Akt Pathway: this compound treatment increases phosphorylation of Akt [6] [7]. This is a critical upstream event for Nrf2 activation.
  • Regulation of Nrf2 Nuclear Translocation: The activated Akt leads to inhibition of GSK-3β [7]. GSK-3β normally promotes the nuclear export and degradation of Nrf2, both directly and by activating the Fyn kinase [7]. By inhibiting GSK-3β, this compound allows Nrf2 to accumulate in the nucleus.
  • Expression of Antioxidant Enzymes: Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes. This includes enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO-1), glutamate-cysteine ligase modifier subunit (GCLm), and thioredoxin reductase 1 (TrxR1), which collectively reduce intracellular ROS levels and protect against oxidative damage [7].

Research Implications and Future Directions

The compelling in vitro data on this compound's radical-scavenging activity underscores its potential for pharmaceutical and nutraceutical development.

  • Neuroprotective Agent: this compound and fucoxanthinol show protective effects against neurotoxicity induced by Aβ1–42 oligomers and 6-hydroxydopamine (6-OHDA), which are relevant to Alzheimer's and Parkinson's disease pathologies, respectively [4] [7].
  • Cytoprotection in Stem Cell Therapy: Pre-treatment with this compound protects placenta-derived mesenchymal stem cells (PL-MSCs) from H₂O₂-induced oxidative stress, improving their viability and proliferative capacity. This suggests its use as an adjuvant to enhance the efficacy of cell-based therapies [6].
  • Overcoming Bioavailability Challenges: this compound has poor solubility and bioavailability. Advanced delivery systems, such as Pickering emulsions stabilized by cellulose nanofibrils (CNFs), have been developed to enhance its stability, encapsulation efficiency, and preserve its DPPH radical-scavenging activity during storage [8].

References

fucoxanthin absorption in intestinal cells

Author: Smolecule Technical Support Team. Date: February 2026

Metabolism and Absorption of Fucoxanthin

This compound undergoes specific transformations before absorption into intestinal cells. The diagram below illustrates its metabolic pathway and experimental workflow for studying this process.

fucoxanthin_metabolism This compound This compound Fucoxanthinol Fucoxanthinol This compound->Fucoxanthinol Deacetylation (Gastrointestinal Tract) Amarouciaxanthin_A Amarouciaxanthin_A Fucoxanthinol->Amarouciaxanthin_A De-epoxidation (Liver, Mice)

This compound is hydrolyzed to fucoxanthinol in the GI tract before absorption and further metabolized in the liver in mice [1] [2] [3].

  • Primary Metabolic Transformation: Dietary this compound is rapidly hydrolyzed to fucoxanthinol in the gastrointestinal tract via deacetylation by digestive enzymes such as lipase or cholesterol esterase [1] [2] [3]. This deacetylated form is the primary metabolite detected in the bloodstream and tissues of mammals [1].
  • Species-Specific Metabolism: A critical distinction exists between animal models and humans. In mice, fucoxanthinol is further converted in the liver to amarouciaxanthin A [2]. However, human studies detect fucoxanthinol as the primary active metabolite in plasma, with no amarouciaxanthin A observed, highlighting a key difference for translational research [2].
  • Cellular Absorption Mechanism: this compound uptake in intestinal cells occurs via simple diffusion. The process is significantly enhanced by the presence of lysophosphatidylcholine (lysoPC) and other lipids like those found in fish oil, which facilitate the incorporation of this compound into micelles, making it accessible for absorption by intestinal epithelial cells [2].

Experimental Models and Key Data

The table below summarizes quantitative findings on this compound absorption and metabolism from key in vitro and in vivo studies.

Experimental Model Treatment / Conditions Key Findings & Quantitative Data Source

| Differentiated Caco-2 cells (in vitro) | Incubation with micellar this compound (1 µM) containing lysophosphatidylcholine, sodium taurocholate, monoacylglycerol, fatty acids [1]. | • Fucoxanthinol detected in cells and medium. • Time-dependent increase in fucoxanthinol level. • No conjugated forms of this compound/fucoxanthinol found. | [1] | | ICR Mice (in vivo) | Single oral dose of 40 nmol this compound [1]. | • Fucoxanthinol detected in plasma (10.4 ± 5.3 nmol/L) within 1 hour. • No unchanged this compound detected in plasma or liver. | [1] | | ICR Mice (Tissue Distribution) | Oral administration [2]. | • Fucoxanthinol found in plasma, liver, kidney. • Amarouciaxanthin A accumulated in adipose tissue. • Long depletion half-life (t₁/₂) in adipose tissue: >41 days. | [2] | | In Vitro Digestion Model | Simulated GI digestion of this compound from microalga Nitzschia laevis extract (NLE) [3]. | • Bioaccessibility: 32.7% of this compound/fucoxanthinol. • This compound loss was higher at gastric pH 3 vs. pH 4/5. • Lipases crucial for deacetylation to fucoxanthinol. | [3] |

Detailed Experimental Protocol

For researchers aiming to replicate key findings, here is a detailed methodology for the Caco-2 cell absorption experiment, which serves as a foundational model.

Protocol: Investigating this compound Absorption and Metabolism in Differentiated Caco-2 Cells [1]

  • 1. Cell Culture: Use human colon adenocarcinoma Caco-2 cells. Culture and maintain them in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and other standard nutrients. Seed the cells on transwell or multi-well plates and allow them to differentiate for at least 14-21 days to form a polarized monolayer resembling the intestinal epithelium.
  • 2. Micelle Preparation: Prepare the micellar solution containing the test compound. A representative formulation includes:
    • This compound: 1 µmol/L
    • Sodium Taurocholate: 2 mmol/L (a bile salt)
    • Monoacylglycerol: 100 µmol/L
    • Fatty Acids: 33.3 µmol/L
    • Lysophosphatidylcholine (lysoPC): 50 µmol/L
  • 3. Cell Treatment and Incubation: Aspirate the culture medium from the differentiated Caco-2 monolayers. Add the fresh micellar this compound solution to the apical compartment (for transwell) or directly to the wells. Incubate the cells for varying time periods (e.g., 1-4 hours) at 37°C in a 5% CO₂ atmosphere to conduct a time-course study.
  • 4. Sample Collection and Analysis:
    • Cell and Medium Extraction: After incubation, collect the culture medium. Then, wash the cell monolayer with a buffer like PBS and lyse the cells using an appropriate solvent (e.g., methanol or ethanol).
    • Metabolite Identification and Quantification: Analyze the cell lysates and media using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify and quantify this compound and its metabolite, fucoxanthinol, based on their mass and retention times. No conjugated forms are expected to be found [1].

Bioavailability Enhancement Strategies

A significant challenge in this compound application is its low bioavailability. The following strategies, particularly advanced delivery systems, are being developed to overcome this.

  • Lipid Co-Ingestion: The absorption of this compound is significantly enhanced when consumed with dietary lipids. Medium-chain triglycerides (MCT) and fish oil have been shown to increase its uptake and potentiate its effects, such as the upregulation of uncoupling protein 1 (UCP1) in adipose tissue [2].
  • Advanced Encapsulation Systems: To protect this compound from degradation in the GI tract and control its release, novel delivery systems are under development.
    • Pickering Emulsions: Emulsions stabilized by solid particles (e.g., genipin-crosslinked soy protein isolate-chitooligosaccharide nanoparticles) have demonstrated excellent stability across varying pH levels and ionic strengths. These emulsions control the release of this compound during digestion, enhance its absorption in the gut, and improve its bioavailability [4].

Future Research and Considerations

For the continued advancement of this field, you may focus on the following aspects:

  • Human Clinical Data: There is a pressing need for more clinical pharmacokinetic studies in humans to fully validate the absorption and metabolism pathways observed in animal and in vitro models [2].
  • Standardized Protocols: Developing and adopting standardized in vitro digestion models will allow for better comparison of bioaccessibility and absorption data across different studies and this compound formulations [5] [3].
  • AI-Driven Optimization: Explore the use of artificial intelligence (AI) and machine learning models to predict optimal extraction conditions and improve this compound yield and stability from algal sources, which indirectly supports producing higher-quality material for absorption studies [6].

References

Application Notes: SC-CO₂ Extraction of Fucoxanthin

Author: Smolecule Technical Support Team. Date: February 2026

Supercritical CO₂ extraction presents an environmentally friendly alternative to conventional organic solvents for isolating heat-sensitive bioactive compounds like fucoxanthin [1]. Its high diffusivity and low viscosity allow CO₂ to penetrate solid biomass effectively, enabling rapid mass transfer. The selectivity of the extraction can be finely tuned by adjusting parameters such as pressure and temperature [1]. This protocol is designed to maximize this compound yield and bioactivity from a common waste product of the seaweed industry.

Experimental Protocol for SC-CO₂ Extraction

The following section provides a step-by-step methodology, optimized using Response Surface Methodology (RSM) [1].

Sample Preparation
  • Raw Material: Use the stems of Undaria pinnatifida [1].
  • Pre-processing: Lyophilize (freeze-dry) the stems to preserve the thermolabile this compound.
  • Particle Size: Grind the dried material and sieve it to a particle size of 100–800 μm. The optimal size identified is 200 μm [1].
Supercritical CO₂ Extraction Setup
  • Equipment: A standard supercritical fluid extraction system equipped with a CO₂ pump, co-solvent pump, pressure-controlled extraction vessel, and a separator for collecting the extract [1].
  • Loading: Mix approximately 10 grams of prepared sample with an inert material like glass wool and load it into the extraction vessel [2].
Extraction Execution

The process variables should be controlled as follows. The optimized ranges and specific optimum conditions are summarized in the table below [1].

Variable Role in the Process Optimized Value / Range
CO₂ Pressure Increases solvent density, improving solute solubility [1]. 162 - 400 bar
Temperature Affects compound volatility and CO₂ density; a balance is critical [1]. 40 - 60 °C
Extraction Time Directly influences the extraction yield [1]. 60 - 180 min
CO₂ Flow Rate Governs the kinetics and efficiency of mass transfer [1]. 1.0 - 4.0 mL/min
Entrainer (Co-solvent) Increases polarity of SC-CO₂, enhancing this compound recovery [1]. Ethanol (5-15%)
Particle Size Smaller particles offer greater surface area for extraction [1]. 100 - 800 μm (Optimum: 200 μm)

The workflow below illustrates the sequence of the extraction and analysis process.

G Start Start: Undaria pinnatifida Stem A Sample Preparation (Freeze-dry, Grind, Sieve to 200 µm) Start->A B Load into SFE Vessel (with glass wool) A->B C Set SC-CO₂ Parameters (Pressure: 162-400 bar, Temp: 40-60°C, Time: 60-180 min) B->C D Introduce CO₂ and Ethanol Entrainer (5-15%) C->D E Perform Extraction D->E F Depressurize and Collect Extract E->F G Analyze Extract (HPLC for this compound, Bioactivity Assays) F->G End End: Purified this compound G->End

Quantitative Optimization Data

The following table consolidates the key experimental data for process optimization, derived from a Box-Behnken Design (BBD) [1].

Factor Coded Levels (BBD) Impact on this compound Yield Optimal Condition
Pressure -1, 0, +1 Positive correlation; higher pressure increases yield [1]. 400 bar
Temperature -1, 0, +1 Interactive effect with pressure; medium-high range is optimal [1]. 50 °C
Time -1, 0, +1 Positive correlation; longer time increases yield [1]. 180 min
CO₂ Flow Rate -1, 0, +1 Positive correlation; higher flow increases yield [1]. 4.0 mL/min
Entrainer (%) -1, 0, +1 Positive correlation; ethanol significantly boosts yield [1]. 15% Ethanol
Particle Size -1, 0, +1 Negative correlation; smaller particles increase yield [1]. 200 µm

Downstream Analysis and Purification

  • Extract Analysis: The this compound content in the extract can be quantified using High-Performance Liquid Chromatography (HPLC). Under optimized conditions, extracts can contain 22.09 ± 0.69 mg of this compound per gram of dry extract [1].
  • Bioactivity Assessment: The bioactivity of the extract, attributed to this compound, can be confirmed via enzyme inhibition assays. Optimal extracts show strong inhibition of α-amylase and glucoamylase, with IC₅₀ values of 0.1857 ± 0.0198 μg/mL and 0.1577 ± 0.0186 μg/mL, respectively [1].
  • Further Purification: For higher purity, a two-step method using Silica Gel Column Chromatography (SGCC) followed by a Hydrophile-Lipophile Balance (HLB) Solid-Phase Extraction column is highly effective. This combination has been shown to achieve this compound purity of over 92% with a recovery rate of 76.67% [3]. Methanol is an efficient eluent in the HLB purification step [3].

Critical Technical Notes

  • Entrainer is Essential: Pure SC-CO₂ is non-polar and inefficient at extracting polar carotenoids like this compound. The use of a polar entrainer like ethanol is critical for high yields [1].
  • Model Accuracy: The mathematical models developed through RSM have demonstrated high predictive accuracy, with experimental yields agreeing closely with predicted values (e.g., >99.3%) [1].
  • Advantage over Conventional Methods: SC-CO₂ extraction outperforms traditional methods like Soxhlet extraction with ethanol, providing higher yields of this compound from wet biomass and avoiding the use of large volumes of toxic solvents and high temperatures that can degrade the compound [4].

References

Comprehensive Application Notes and Protocols for Fucoxanthin Encapsulation Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucoxanthin Encapsination Challenges

This compound, a marine-derived carotenoid primarily sourced from brown seaweeds and microalgae, has garnered significant research interest due to its multidimensional health-promoting properties, including anti-obesity, anti-inflammatory, anticancer, and antioxidant activities. Despite this potential, the compound's highly unsaturated structure presents critical challenges that limit its practical application, including structural instability (susceptibility to photodegradation, thermal decomposition, and oxidative stress), poor aqueous solubility, and limited bioavailability due to degradation in the acidic gastric environment and through pepsin-mediated enzymatic hydrolysis. These limitations restrict its absorption efficiency and attenuate bioactivity post-oral administration, necessitating the development of advanced encapsulation systems to overcome these challenges.

Table 1: Comparison of this compound Encapsulation Systems and Performance Parameters

Encapsulation System Materials Used Particle Size (nm) PDI Zeta Potential (mV) Encapsulation Efficiency (%) Key Advantages
Solid Lipid Nanoparticles (SLNs) Coconut oil, glycerol monostearate, Tween 80, soy lecithin 237-261 0.161-0.24 -30.6 to -32.7 96.9-98.3 27-fold higher bioavailability than free this compound; significant anti-obesity effects in vivo
Alginate/Chitosan Nanoparticles Alginate, chitosan, Tween 80 235 ± 23 0.38 ± 0.07 +34.4 ± 0.9 Not specified Enhanced anti-inflammatory activity in osteoarthritis models; pH-responsive release
Chitosan-Pectin Nanoparticles Chitosan, pectin 140-265 Not specified Not specified 75.18 4.7x longer oxidation half-life than unencapsulated this compound
Pickering Emulsion Cellulose nanofibrils from brown algae 87 (CNF diameter) Not specified High (exact value not specified) 70.8 High stability under various pH, salinity, and temperature conditions
Starch/Zein Microcapsules Zein, resistant starch, chitosan, soybean polysaccharide 180-230 (FZNP) 0.15-0.16 -15 to +58 ~60% (for SMP) Colon-targeted delivery; enhanced chemical stability

Recent advancements in encapsulation technologies have demonstrated that controlled-release systems can significantly enhance this compound's stability, protect against gastrointestinal degradation, and improve absorption efficiency. These systems include various formulations such as emulsions, nanoparticles, nanofibers, and nanostructured lipid carriers, employing both natural and synthetic organic materials. Emerging bioinspired delivery systems, particularly extracellular vesicles and cell-membrane-derived biomimetic systems, have also gained prominence for their immunocompatibility and ability to penetrate physiological barriers. This document provides comprehensive application notes and detailed experimental protocols for the most promising this compound encapsulation systems, focusing on practical implementation for researchers and drug development professionals.

Materials and Formulation Considerations

Lipid-Based Systems

For solid lipid nanoparticles (SLNs), the selection of lipid components is critical for optimal performance. Coconut oil and hydrogenated palm oil have been identified as suitable lipid sources due to their health-safe properties and ability to dissolve this compound at concentrations ranging from 1% to 10%. The addition of glyceryl monostearate (GMS) composed mainly of stearic acid provides chemically stable SLNs with controlled retention of lipophilic bioactives during storage. For stabilization, phospholipids (soy lecithin) added to the molten lipid phase combined with Tween 80 as surfactant effectively reduce interfacial tension and create mechanical/electrical barriers that prevent particle coalescence during SLN formation and aggregation during storage.

Polymer-Based Systems

Polymeric nanoparticles utilizing natural biopolymers offer excellent biocompatibility and controlled release properties. The alginate/chitosan system represents a particularly effective approach, where chitosan with a molecular weight of 75 kDa and degree of deacetylation of 85% combined with alginate (MW 80-120 kDa) with a guluronic acid to mannuronic acid ratio of 0.39 provides optimal nanoparticle formation. Similarly, chitosan-pectin complexes created through ionic gelation methods have demonstrated significant protection for this compound, extending its oxidation half-life nearly fivefold compared to unencapsulated compound.

Emulsion-Based Systems

Pickering emulsions stabilized by solid particles offer advantages over conventional surfactant-stabilized emulsions, including superior storage stability and reduced need for synthetic surfactants. Cellulose nanofibrils (CNFs) derived from industrial brown algae residues through high-pressure homogenization have shown exceptional capability for stabilizing this compound-loaded Pickering emulsions. These CNFs typically exhibit diameters around 87 nm when processed at 105 MPa, with high zeta potential and thermal stability, making them ideal for encapsulation applications.

Detailed Experimental Protocols

Protocol 1: Solid Lipid Nanoparticles (SLNs) Preparation via High-Pressure Homogenization

The following protocol details the preparation of this compound-loaded SLNs based on the optimized method that achieved 27-fold higher bioavailability compared to free this compound.

G A Prepare lipid phase: - 95% coconut oil - 5% glycerol monostearate - 10% this compound (in lipid) B Heat to 70°C until complete melting A->B E Combine phases with high-shear mixing (10,000 rpm, 5 min) B->E C Prepare aqueous phase: - 1.25% Tween 80 - 1.25% soy lecithin - in deionized water D Heat aqueous phase to 70°C C->D D->E F High-pressure homogenization (4 cycles, specific pressure not disclosed) E->F G Cool to room temperature with continuous stirring F->G H Characterize SLNs: - Particle size - PDI - Zeta potential - Encapsulation efficiency G->H

3.1.1 Materials:
  • This compound (≥95% purity)
  • Coconut oil (food grade)
  • Glyceryl monostearate (GMS)
  • Tween 80 (polysorbate 80)
  • Soy lecithin
  • Deionized water
3.1.2 Procedure:
  • Lipid Phase Preparation: Accurately weigh 95% coconut oil and 5% GMS. Add this compound to achieve 10% loading in the lipid phase. Heat the mixture to 70°C with continuous stirring until complete melting and homogenization.
  • Aqueous Phase Preparation: Dissolve 1.25% Tween 80 and 1.25% soy lecithin in deionized water heated to 70°C with continuous stirring.
  • Emulsion Formation: Combine the lipid and aqueous phases while maintaining temperature at 70°C. Use a high-shear mixer (Ultra-Turrax or equivalent) at 10,000 rpm for 5 minutes to form a coarse pre-emulsion.
  • High-Pressure Homogenization: Process the pre-emulsion through a high-pressure homogenizer for 4 cycles at appropriate pressure (exact pressure not disclosed in sources). Maintain temperature control throughout the process.
  • Cooling and Storage: Cool the resulting SLN dispersion to room temperature with continuous gentle stirring. Store at 4°C for immediate use or proceed with freeze-drying for long-term storage.
3.1.3 Critical Parameters:
  • Maintain temperature above the melting point of lipids during processing
  • Optimal homogenization cycles: 3-4 (additional cycles do not further reduce particle size)
  • Surfactant concentration: 1-1.5% Tween 80
  • Lipid to drug ratio: 10:1
Protocol 2: Alginate/Chitosan Nanoparticles Preparation via Ionic Gelation

This protocol details the preparation of alginate/chitosan nanoparticles for enhanced anti-inflammatory activity, particularly relevant for osteoarthritis treatment applications.

3.2.1 Materials:
  • This compound (≥90% purity)
  • Medium molecular weight chitosan (75 kDa, 85% deacetylation)
  • Sodium alginate (80-120 kDa, G:M ratio = 0.39)
  • Tween 80
  • Calcium chloride
  • Acetic acid
  • Sodium tripolyphosphate (TPP)
3.2.2 Procedure:
  • Chitosan Solution Preparation: Dissolve chitosan in 1% acetic acid solution to obtain 0.1% (w/v) concentration. Stir overnight for complete dissolution. Adjust pH to 4.5-5.0.
  • Alginate Solution Preparation: Dissolve sodium alginate in deionized water to obtain 0.1% (w/v) concentration with gentle heating if necessary.
  • This compound Incorporation: Dissolve this compound in minimal Tween 80 and incorporate into alginate solution with continuous stirring.
  • Ionic Gelation: Add the alginate-fucoxanthin solution dropwise into the chitosan solution under magnetic stirring at 600 rpm for 60 minutes.
  • Cross-linking: Add TPP solution (0.1% w/v) as cross-linker and continue stirring for 30 minutes.
  • Purification: Centrifuge the nanoparticle suspension at 12,000 × g for 30 minutes and resuspend in phosphate buffer (pH 7.4).
3.2.3 Critical Parameters:
  • pH control is essential for proper ionic interaction
  • Stirring speed and duration affect particle size and distribution
  • Optimal chitosan:alginate ratio is 1:1 (v/v)
  • Cross-linking time: 30 minutes
Protocol 3: Pickering Emulsion Stabilized by Cellulose Nanofibrils

This protocol describes the preparation of cellulose nanofibril-stabilized Pickering emulsions for this compound encapsulation, offering high stability under various environmental conditions.

G A Isolate cellulose from brown algae residues B High-pressure homogenization (105 MPa, 1-4 cycles) A->B C Characterize CNFs: - Polymerization degree - Crystallinity index - Particle size B->C E Combine CNF suspension with this compound solution C->E D Prepare this compound solution in appropriate oil phase D->E F High-shear homogenization (15,000 rpm, 10 min) E->F G Stability evaluation under: - Different pH - Salinity - Temperature - UV exposure F->G

3.3.1 Materials:
  • Cellulose from industrial brown algae residues
  • This compound (≥90% purity)
  • Appropriate food-grade oil (e.g., MCT oil, olive oil)
  • Deionized water
3.3.2 Procedure:
  • Cellulose Nanofibril Preparation: Isolate cellulose from brown algae residues using alkaline treatment. Suspend in deionized water and process through a high-pressure homogenizer at 105 MPa for 1-4 cycles until nanofibrils with approximately 87 nm diameter are obtained.
  • This compound-Oil Phase: Dissolve this compound in the selected oil phase at concentration of 1.0 mg/mL.
  • Emulsion Formation: Combine CNF suspension with the this compound-oil solution in ratio 3:1 (aqueous:oil). Pre-homogenize using high-shear mixer at 15,000 rpm for 10 minutes.
  • Final Homogenization: Process the coarse emulsion through high-pressure homogenizer at lower pressure (35-70 MPa) for 1-2 cycles to form stable Pickering emulsion.
  • Stability Testing: Evaluate emulsion stability under different pH conditions, salinity levels, temperature variations, and UV exposure.
3.3.3 Critical Parameters:
  • Homogenization pressure significantly affects CNF polymerization degree and emulsion stability
  • Optimal this compound concentration: 1.0 mg/mL for maximum encapsulation efficiency (70.8%)
  • CNF concentration should be optimized for complete interface coverage
  • Storage at 4°C maintains antioxidant activity (42% DPPH scavenging after 12 days)

Characterization Methods and Protocols

Physicochemical Characterization

Table 2: Essential Characterization Techniques for this compound Encapsulation Systems

| Parameter | Analytical Technique | Protocol Details | Acceptance Criteria | |---------------|--------------------------|---------------------|-------------------------| | Particle Size & PDI | Dynamic Light Scattering (DLS) | Dilute sample appropriately with deionized water; measure in triplicate at 25°C | PDI < 0.3 indicates monodisperse system; size depends on formulation type | | Zeta Potential | Electrophoretic Light Scattering | Dilute with appropriate electrolyte; measure in triplicate | |±| > 30 mV indicates good physical stability | | Encapsulation Efficiency | UV-Vis Spectrophotometry/HPLC | Separate free this compound by centrifugation/ultrafiltration; analyze encapsulated content | >90% for SLNs; >70% for other systems | | Morphology | Transmission Electron Microscopy (TEM) | Negative staining with uranyl acetate; accelerate voltage 80-120 kV | Spherical, uniform particles without aggregation | | Chemical Stability | FTIR, XRD | KBr pellet method for FTIR; scanning 20°-80° for XRD | Retention of characteristic functional groups; amorphous nature of encapsulated this compound |

In Vitro Release and Stability Assessment
4.2.1 Gastrointestinal Stability Protocol:
  • Simulated Gastric Fluid (SGF): Prepare solution containing 0.32% pepsin in 0.03 M NaCl, adjust to pH 1.2 with HCl.
  • Simulated Intestinal Fluid (SIF): Prepare solution containing 1% pancreatin in 0.05 M KH₂PO₄, adjust to pH 7.5 with NaOH.
  • Incubation: Incubate samples in SGF for 2 hours followed by SIF for 6 hours at 37°C with continuous shaking.
  • Sampling: Withdraw aliquots at predetermined time points and analyze this compound content by HPLC.
  • Analysis: Calculate retention rate and first-order degradation kinetics.
4.2.2 Storage Stability Protocol:
  • Accelerated Stability Testing: Store samples at 4°C, 25°C, and 40°C for 30 days.
  • Light Sensitivity: Expose to UV light (254 nm) and natural light conditions for specified durations.
  • Oxidative Stability: Monitor lipid peroxidation by thiobarbituric acid reactive substances (TBARS) assay.
  • Analysis: Sample at regular intervals (0, 7, 15, 30 days) for this compound content, particle size, and PDI.

Biological Activity Evaluation

In Vitro Bioactivity Protocols
5.1.1 Anti-Inflammatory Activity Assessment (OA Model):
  • Cell Culture: Maintain SW-1353 chondrosarcoma cells in DMEM with 10% FBS at 37°C, 5% CO₂.
  • Inflammation Induction: Stimulate cells with IL-1β (10 ng/mL) for 24 hours to induce inflammatory response.
  • Treatment: Treat with free this compound or encapsulated formulations (1-50 μM range) for 24 hours.
  • Analysis: Measure pro-inflammatory mediators (IL-6, IL-8, MCP-1, ICAM-1, iNOS) via ELISA and Western blot.
  • Data Interpretation: Compare efficacy of encapsulated vs. free this compound in suppressing inflammatory markers.
5.1.2 Antioxidant Activity Assessment:
  • DPPH Scavenging Assay: Incubate samples with 0.1 mM DPPH solution in methanol for 30 minutes in dark.
  • Measurement: Measure absorbance at 517 nm against blank.
  • Calculation: Calculate scavenging activity as percentage inhibition compared to control.
  • ABTS Assay: Generate ABTS radical cation by reacting ABTS solution with potassium persulfate; measure decolorization at 734 nm.
In Vivo Efficacy Evaluation
5.2.1 Anti-Obesity Activity Protocol (HFD-Induced Model):
  • Animal Model: Use C57BL/6 mice (6-8 weeks old) fed high-fat diet (45-60% fat) for 8 weeks to induce obesity.
  • Grouping: Divide into normal diet, HFD control, free this compound, and encapsulated this compound groups (n=8-10).
  • Dosing: Administer formulations orally at 66.67 mg/kg daily for 8 weeks.
  • Monitoring: Weekly body weight, food intake, fasting blood glucose.
  • Terminal Analysis: Blood collection for lipid profile, inflammatory markers; tissue collection for histopathology (liver, adipose tissue).
  • Data Analysis: Compare body weight gain, fat mass reduction, metabolic improvements between formulations.

Troubleshooting and Optimization Guidelines

Table 3: Common Technical Issues and Solutions in this compound Encapsulation

Problem Potential Causes Solutions
Low Encapsulation Efficiency Rapid partitioning during emulsion formation; drug-lipid/polymer incompatibility Pre-saturate aqueous phase; increase lipid:drug ratio; modify surfactant combination
Particle Aggregation Insufficient surfactant coverage; high ionic strength; improper homogenization Optimize surfactant concentration; remove electrolytes; increase homogenization pressure/cycles
Poor Physical Stability Low zeta potential; crystal transformation; Oswald ripening Modify surface charge; use mixed lipids; incorporate cryoprotectants for freeze-drying
Rapid Drug Release Thin wall structure; poor encapsulation; matrix erosion Increase polymer concentration; double encapsulation; cross-linking optimization
Chemical Degradation Oxidation during processing; light exposure; high temperature Use antioxidants (ascorbic acid, α-tocopherol); process under inert atmosphere; protect from light

Applications and Concluding Remarks

The encapsulation technologies outlined in these application notes address the fundamental challenges limiting this compound's practical application in pharmaceutical and nutraceutical products. The solid lipid nanoparticle system has demonstrated exceptional performance, achieving 27-fold higher oral bioavailability compared to free this compound and significant anti-obesity effects in vivo, including 29.94% reduction in body weight gain and 61.80% reduction in fat mass gain in HFD-induced obese mice. The alginate/chitosan nanoparticle system offers enhanced anti-inflammatory activity for potential osteoarthritis treatment, while Pickering emulsions stabilized by cellulose nanofibrils provide outstanding environmental protection.

Future perspectives in this compound encapsulation should focus on the development of bioinspired delivery systems, particularly extracellular vesicles and cell-membrane-derived biomimetic systems, which show promise for their immunocompatibility and enhanced ability to penetrate physiological barriers. Additionally, combination therapies leveraging this compound's multimodal bioactivities with other therapeutic agents represent promising avenues for enhanced efficacy against complex diseases, particularly cancer, metabolic disorders, and chronic inflammatory conditions.

Comprehensive Application Notes and Protocols: HPLC-DAD Analysis of Fucoxanthin in Fortified Milk Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fucoxanthin is a marine carotenoid predominantly found in brown seaweed, microalgae, and diatoms, recognized for its diverse bioactivities including anti-obesity, anti-diabetic, and anti-inflammatory properties. Its unique structure features an allenic bond and a 5,6-monoepoxide with additional hydroxyl groups, which contributes to its biological activity but also renders it susceptible to degradation under various environmental conditions. The incorporation of this compound into milk matrices represents an innovative approach to enhance its stability and bioavailability, creating a functional food product with potential health benefits. However, the chemical instability of this compound when exposed to light, oxygen, heat, and pH variations necessitates robust analytical methods for accurate quantification. This application note provides detailed protocols for the HPLC-DAD analysis of this compound in milk systems, validated methodology, stability assessment, and bioavailability studies to support researchers in pharmaceutical and functional food development.

Analytical Method Development

HPLC-DAD Methodology

The HPLC-DAD method for this compound quantification in milk has been systematically developed and validated to ensure reliable performance and accurate quantification. The method employs reverse-phase chromatography with DAD detection, optimized specifically for the complex milk matrix. The key analytical parameters are summarized in Table 1.

Table 1: HPLC-DAD Method Parameters for this compound Analysis in Milk

Parameter Specification Details
Column C18 reverse-phase Standard C18 column (e.g., 250 × 4.6 mm, 5 μm)
Mobile Phase Gradient elution Methanol:water or acetonitrile:water mixtures
Flow Rate 1.0 mL/min Constant flow rate maintained
Injection Volume 10-20 μL Depending on sample concentration
Detection Wavelength 450 nm This compound-specific maximum absorption
Column Temperature 25-40°C Controlled temperature
Run Time 15-20 minutes Includes column re-equilibration

The method demonstrates excellent linearity over a concentration range of 0.125-100 μg/mL with a correlation coefficient (R²) of 1.0000, indicating precise proportional response across analytical ranges. System suitability tests confirm consistent retention times, peak symmetry, and resolution, while robustness evaluation validates method performance under deliberate variations in chromatographic conditions [1].

Sample Preparation Protocol

Materials and Reagents:

  • This compound standard (≥99.5% purity)
  • HPLC-grade solvents: methanol, ethanol, tert-butyl methyl ether (TBME), petroleum ether
  • Milk samples (whole milk and skim milk)
  • Centrifuge tubes, vortex mixer, analytical balance

Extraction Procedure:

  • Sample Aliquot: Precisely measure 2 mL of this compound-fortified milk into a 10-15 mL centrifuge tube.
  • Protein Precipitation: Add 2 mL of ethanol to precipitate milk proteins, vortex vigorously for 30-60 seconds.
  • Lipid Extraction: Add 4 mL of petroleum ether or TBME, vortex for 2 minutes to extract this compound into the organic phase.
  • Phase Separation: Centrifuge at 3,000-6,200 × g for 10 minutes at 4°C to separate layers.
  • Collection: Carefully collect the upper organic layer containing this compound.
  • Re-extraction: Repeat steps 3-5 to ensure complete extraction.
  • Concentration: Combine organic phases and evaporate under nitrogen gas or vacuum.
  • Reconstitution: Redissolve the residue in 1 mL of methanol or ethanol for HPLC analysis [1] [2] [3].

Critical Considerations:

  • Perform extractions under dim light conditions to prevent this compound photodegradation.
  • Maintain low temperatures during processing to minimize thermal degradation.
  • Use antioxidant protection if necessary (e.g., BHT) to prevent oxidative degradation.

The following workflow diagram (Figure 1) illustrates the complete analytical procedure from sample preparation to data analysis:

fucoxanthin_analysis SamplePreparation Sample Preparation Extraction Liquid-Liquid Extraction Cleanup Sample Cleanup HPLC HPLC-DAD Analysis DataAnalysis Data Analysis Validation Method Validation Start Milk Sample (2 mL aliquot) Ethanol Add Ethanol (Protein Precipitation) Start->Ethanol Solvent Add Petroleum Ether/TBME Ethanol->Solvent Centrifuge Centrifuge (3,000-6,200 × g, 10 min) Solvent->Centrifuge Collect Collect Organic Phase Centrifuge->Collect Evaporate Evaporate Solvent Collect->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Inject HPLC Injection Reconstitute->Inject Quantify This compound Quantification Inject->Quantify

Figure 1: Workflow for HPLC-DAD Analysis of this compound in Milk

Method Validation

The HPLC-DAD method for this compound analysis in milk has undergone comprehensive validation following established analytical guidelines. The validation parameters confirm the method's reliability for accurate this compound quantification in complex milk matrices.

Table 2: Method Validation Parameters for this compound Analysis in Milk

Validation Parameter Result Acceptance Criteria
Linearity Range 0.125-100 μg/mL R² ≥ 0.999
Correlation Coefficient (R²) 1.0000 Meets acceptance criteria
Precision (RSD%) <2% RSD ≤ 5%
Accuracy (% Recovery) 96-99% 90-110%
Robustness Method sustains deliberate variations Retention time stability maintained

The excellent linearity across three orders of magnitude demonstrates the method's capability to quantify this compound at both trace and high concentration levels. The precision data, with relative standard deviation (RSD) below 2%, confirms minimal variability between replicate analyses. Accuracy evaluated through recovery studies shows consistent results of 96-99% recovery, well within acceptable limits for bioanalytical methods. Robustness testing verified that the method maintains performance despite slight intentional variations in chromatographic conditions, ensuring reliability during routine use [1].

Stability Assessment

Thermal Stability During Pasteurization

Pasteurization is a critical thermal processing step for milk products that may impact this compound stability. Studies evaluating low-temperature-long-time (LTLT) pasteurization (63°C for 30 minutes) have demonstrated excellent this compound retention in both whole and skim milk matrices. As summarized in Table 3, recovery rates post-pasteurization exceed 96%, indicating minimal degradation during thermal processing. This high recovery confirms the feasibility of incorporating this compound into commercial milk products requiring pasteurization [2] [3].

Storage Stability

The chemical stability of this compound in milk matrices during refrigerated storage has been systematically investigated to establish shelf-life parameters. Studies monitoring this compound concentration in fortified whole and skim milk stored at 4°C for up to four weeks have demonstrated remarkable stability, with no significant degradation observed throughout the storage period. This stability is attributed to the protective milk matrix that shields this compound from environmental stressors. However, research indicates that long-term stability (up to 1 month) may be influenced by milk composition, with stability negatively correlated with increased protein content. Comparative studies between whole milk (WM) and skim milk (SM) reveal that this compound in SM consistently exhibits superior stability during storage and various drying processes, suggesting that milk protein content and composition significantly influence degradation kinetics [1] [2].

Table 3: this compound Stability Under Processing and Storage Conditions

Condition Matrix Stability Outcome Key Findings
Pasteurization (LTLT: 63°C/30 min) Goat Whole Milk 96.17 ± 1.5% recovery High thermal stability observed
Pasteurization (LTLT: 63°C/30 min) Goat Skim Milk 96.89 ± 1.5% recovery Slightly better than whole milk
Refrigerated Storage (4°C/4 weeks) Whole Milk No significant degradation Practically stable
Refrigerated Storage (4°C/4 weeks) Skim Milk No significant degradation Better stability than whole milk
Influence of Protein Content Whole vs. Skim Negative correlation Higher protein increases degradation rate
Emulsion-Based Delivery Systems

Research on emulsion-based delivery systems for this compound has provided insights into stabilization mechanisms relevant to milk matrices. Natural emulsifiers including whey protein isolate (WPI), modified lecithin (ML), and gum arabic (GA) have been evaluated for their stabilizing effects on this compound in oil-in-water emulsions. These studies reveal that emulsifier type significantly influences this compound retention, with WPI-stabilized emulsions demonstrating superior chemical stability during long-term storage compared to ML and GA systems. The stabilization mechanism involves the formation of a protective interface around lipid droplets, preventing this compound degradation. The emulsifier concentration and homogenization parameters (pressure and number of passes) directly impact droplet size and consequently this compound stability, with optimal results achieved at higher emulsifier concentrations (2-4 wt%) and homogenization pressures of 80-100 MPa for 3-4 passes [4].

Bioavailability Assessment

In Vitro Bioaccessibility

The bioaccessibility of this compound from fortified milk products, representing the fraction released from the food matrix and available for intestinal absorption, has been evaluated using simulated gastrointestinal digestion models. Studies consistently demonstrate that milk matrices significantly enhance this compound bioaccessibility compared to other delivery systems. Emulsion-based delivery systems stabilized with natural emulsifiers show markedly different bioaccessibility profiles, with WPI-stabilized emulsions exhibiting exceptional performance (92.5 ± 6.8% bioaccessibility), substantially outperforming ML (44.6 ± 0.4%) and GA (36.8 ± 2.5%) stabilized systems. This enhanced bioaccessibility is attributed to the superior interfacial properties of WPI that facilitate more efficient lipid digestion and this compound release [4].

In Vivo Bioavailability

In vivo studies employing both pharmacokinetic and tissue distribution assessments provide compelling evidence for the enhanced bioavailability of this compound from milk-based delivery systems. Comparative research evaluating this compound-fortified skim milk (FX-SM), whole milk (FX-WM), and microalgal biomass (Pt-powder) has demonstrated superior plasma absorption and tissue accumulation from milk-based formulations. Tissue distribution studies in mouse models reveal that this compound and its metabolites (fucoxanthinol and amarouciaxanthin A) accumulate in various organs, with distinct distribution patterns observed between adipose tissue and other organs (liver, lung, heart, spleen, kidney). The metabolic pathway of this compound involves hydrolysis to fucoxanthinol in the gastrointestinal tract, followed by conversion to amarouciaxanthin A in the liver [5].

The following diagram (Figure 2) illustrates the metabolic fate and tissue distribution of this compound following consumption:

fucoxanthin_metabolism cluster_pathway Metabolic Pathway cluster_tissues Tissue Distribution Oral Oral Administration (this compound-Fortified Milk) GI Gastrointestinal Tract Oral->GI Ingestion FXOH Fucoxanthinol (FXOH) Primary Metabolite GI->FXOH Hydrolysis by lipase/esterase Liver Liver Metabolism FXOH->Liver Portal transport Plasma Systemic Circulation FXOH->Plasma Absorption AXA Amarouciaxanthin A (AXA) Secondary Metabolite Liver->AXA Dehydrogenation Isomerization AXA->Plasma Absorption Adipose Adipose Tissue (AXA predominant) Plasma->Adipose Tmax=24h LiverTissue Liver Tissue (FXOH + AXA) Plasma->LiverTissue Tmax=4h OtherTissues Other Tissues (Lung, Kidney, Heart, Spleen) Plasma->OtherTissues Tmax=4h

Figure 2: Metabolic Fate and Tissue Distribution of this compound

Practical Applications and Formulation Considerations

The development of this compound-fortified milk products requires careful consideration of several formulation factors to optimize stability and bioavailability. Based on comprehensive research, the following practical recommendations are provided:

  • Milk Matrix Selection: Skim milk is preferred over whole milk for this compound fortification due to its superior stabilizing effect and enhanced bioavailability, despite the negative correlation between protein content and stability. The casein and whey proteins in skim milk provide an effective protective environment for this compound.

  • Emulsifier Optimization: For emulsion-based delivery systems, whey protein isolate (2-4 wt%) is recommended as the primary emulsifier due to its exceptional stabilization and bioaccessibility enhancement properties. WPI forms smaller droplet sizes (≈128 nm) compared to other natural emulsifiers, providing a larger interfacial area for this compound protection.

  • Processing Parameters: Employ LTLT pasteurization (63°C for 30 minutes) rather than high-temperature-short-time (HTST) methods to maximize this compound retention, with demonstrated recovery rates >96%. Homogenization should be optimized at 80-100 MPa for 3-4 passes to achieve optimal droplet size without excessive this compound degradation.

  • Storage Conditions: Refrigerated storage (4°C) in light-protected packaging is essential to maintain this compound stability throughout the product shelf-life. Under these conditions, this compound remains stable for at least four weeks without significant degradation.

Conclusion

The HPLC-DAD method detailed in this application note provides a robust, validated approach for quantifying this compound in fortified milk products. The comprehensive validation data confirm the method's reliability for analytical applications in functional food development and quality control. Milk matrices, particularly skim milk, have demonstrated exceptional capability for enhancing this compound stability during processing and storage, while significantly improving its bioavailability compared to other delivery systems. The integration of these analytical methods with optimized formulation parameters enables the development of effective this compound-fortified dairy products with potential health benefits, particularly for managing obesity and related metabolic disorders.

References

Comprehensive Application Notes and Protocols: Response Surface Methodology for Fucoxanthin Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucoxanthin and Response Surface Methodology

This compound Significance and Optimization Challenges

This compound is a marine carotenoid pigment found predominantly in brown seaweed and various microalgae species, recognized for its exceptional bioactive properties including potent antioxidant, anti-inflammatory, anti-obesity, and neuroprotective activities [1]. This xanthophyll has attracted significant interest from pharmaceutical, nutraceutical, and cosmeceutical industries due to its unique molecular structure featuring an allenic bond and conjugated carbonyl group, which contribute to its strong free radical scavenging capacity [1]. The global this compound market was valued at USD 209.45 million in 2024 and is projected to reach USD 280.68 million by 2030, reflecting the growing demand for this high-value compound [2].

Despite its commercial potential, this compound production faces significant challenges in optimization for industrial-scale applications. Traditional one-factor-at-a-time (OFAT) approaches are inefficient for capturing the complex interactions between multiple factors influencing both biomass production and this compound accumulation [2]. These factors include nutrient composition, light intensity, temperature, pH, salinity, and extraction parameters, which often exhibit non-linear relationships and significant interactions that OFAT methodologies cannot adequately address. Response Surface Methodology (RSM) has emerged as a powerful statistical tool for overcoming these limitations by enabling researchers to efficiently model complex multivariable relationships and identify optimal factor combinations while minimizing experimental resources [3].

Fundamentals of Response Surface Methodology

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques for developing, improving, and optimizing processes where multiple variables influence one or more responses of interest [3]. Originally developed by Box and Wilson in the 1950s, RSM has found widespread application across various scientific disciplines, including biochemical engineering, food technology, and pharmaceutical manufacturing [3] [4]. The fundamental principle of RSM involves designing experiments to fit empirical models to experimental data, typically using first-order or second-order polynomial equations to approximate the functional relationship between independent variables and response outcomes.

The RSM workflow typically follows a sequential approach beginning with screening experiments to identify significant factors, followed by steepest ascent experiments to move toward the optimal region, and finally optimization experiments to precisely characterize the response surface and locate the optimum [5]. This sequential strategy efficiently navigates the experimental space while accounting for potential curvature in the response surface. The resulting models enable researchers to visualize response surfaces through contour plots and 3D surface graphs, providing intuitive understanding of factor effects and interactions that guide optimization decisions [3].

RSM Applications in this compound Cultivation Optimization

Microalgae Strain Selection and Culture Media Optimization

Microalgae have emerged as superior producers of this compound compared to traditional macroalgae sources, with species such as Isochrysis galbana, Chaetoceros sp., and Phaeodactylum tricornutum demonstrating significantly higher this compound content [6] [2] [7]. Isochrysis galbana has been particularly well-studied, with research indicating this compound yields ranging from 2.8 mg/g to 13.4 mg/g under optimized conditions [6] [8]. Selection of appropriate culture media is crucial for maximizing both biomass production and this compound accumulation, with studies systematically comparing various media formulations to identify optimal nutrient compositions.

Table 1: Culture Media Optimization for Isochrysis galbana [6] [8]

Culture Medium Dry Weight Biomass (g/L) This compound Content (mg/g) Antioxidant Activity (IC50 DPPH μg/mL)
Natural Seawater 0.65 ± 0.12 2.8 ± 0.5 481 ± 25
Conway Medium 0.92 ± 0.18 5.0 ± 0.6 415 ± 25
Erdschreiber Medium 0.95 ± 0.19 5.2 ± 0.5 405 ± 20
Guillard F/2 Medium 1.22 ± 0.21 7.8 ± 1.0 304 ± 15
Walne Medium 1.28 ± 0.22 7.8 ± 0.8 285 ± 15

Research by Maduraimuthu et al. employed a sequential optimization strategy combining OFAT screening with RSM to enhance this compound production in Isochrysis galbana [2]. The initial OFAT experiments identified nitrate concentration, phosphate concentration, salinity, pH, and light intensity as statistically significant factors (p < 0.05) influencing both biomass and carotenoid production. Subsequent RSM optimization using a central composite design demonstrated that these factors interact complexly, with optimal conditions resulting in a 4.47-fold increase in total carotenoid content and a 4.24-fold increase in this compound concentration compared to control conditions [2].

Bioreactor Parameter Optimization

Advanced cultivation systems require optimization of bioreactor operating parameters to maximize this compound productivity. A comprehensive study on Isochrysis galbana employed principal component analysis (PCA) and multiple regression models to identify critical factors, revealing that air flow rate and CO2 flow rate were the most influential parameters, with optimized conditions achieving this compound yields of 13.4 mg/g [6] [8]. This represents a significant improvement over standard conditions and highlights the importance of gas exchange and carbon availability in microalgal cultivation for carotenoid production.

Table 2: RSM-Optimized Cultivation Conditions for Enhanced this compound Production [2] [7]

Factor Isochrysis galbana Chaetoceros sp. Influence on this compound Production
Nitrate Concentration 0.75 mM 100.0 mg/L KNO₃ Significant positive effect up to optimal level, then plateaus
Phosphate Concentration 0.04 mM 10.0 mg/L KH₂PO₄ Moderate positive effect, interacts with nitrate availability
Salinity 30 ppt 25-30 ppt Exhibits quadratic response with distinct optimum
pH 8.2 7.8-8.2 Strong interactive effect with other factors
Light Intensity 100 μmol/m²/s 60 μmol/m²/s Critical factor with possible inhibition at high levels
Temperature 25°C 25°C Significant quadratic effect on both growth and this compound synthesis
Aeration/CO₂ 0.5-1.0 L/min, 0.1-0.2 L/min Not specified Crucial for mass transfer and carbon supplementation

Research on Chaetoceros sp. demonstrated the potential of using conditioned wastewater as a sustainable alternative to synthetic media, reducing production costs while maintaining high this compound yields [7]. Through RSM optimization using a Box-Behnken Design (BBD), researchers determined that inoculation density, N/P ratio, and light intensity significantly influenced this compound production, with validation experiments confirming model accuracy and practical applicability at pilot scale (100 L bioreactor) [7]. This approach highlights the dual benefits of cost reduction and environmental sustainability achievable through systematic optimization.

RSM Applications in this compound Extraction Optimization

Conventional and Advanced Extraction Methods

Extraction efficiency critically determines the overall yield and quality of this compound obtained from biomass sources. Various extraction techniques have been optimized using RSM, ranging from conventional methods to advanced technologies. Conventional Heat Extraction (CHE) has been successfully applied to brown macroalgae Undaria pinnatifida, with optimized parameters of temperature = 45°C, solvent concentration = 70%, and time = 61 minutes yielding 5.1 mg Fx/g dw [1]. This extraction behavior follows first-order kinetics and can be mathematically modeled to predict optimal conditions for different biomass types and solvent systems.

Supercritical Fluid Extraction (SFE), particularly using carbon dioxide (SC-CO₂), has emerged as an environmentally friendly alternative to organic solvents, especially valuable for temperature-sensitive compounds like this compound [4] [9]. The favorable critical temperature and pressure of CO₂ (31.1°C and 7.4 MPa) make it ideal for preserving this compound integrity during extraction. Research on Undaria pinnatifida stems demonstrated that SC-CO₂ extraction efficiency can be significantly improved by adding ethanol as an entrainer, with comprehensive optimization of six parameters achieving this compound content of 22.09 ± 0.69 mg/g extract [4].

Extraction Parameter Optimization

Table 3: Optimized Extraction Parameters for Different Methods and Species [1] [7] [4]

Extraction Method Species Optimal Conditions This compound Yield Key Influential Factors
Conventional Heat Extraction Undaria pinnatifida 45°C, 70% solvent, 61 min 5.1 mg/g dw Temperature, solvent concentration
Supercritical CO₂ Extraction Undaria pinnatifida stem 50°C, 3500 psi, 135 min, ethanol entrainer 22.09 mg/g extract Pressure, temperature, entrainer volume, particle size
Ultrasound-Assisted Extraction Mixed seaweed species 20 min, optimized biomass:solvent Varies by species Time, power, solvent composition
Subcritical Water Extraction Eisenia bicyclis 190°C 46.27% APCI Temperature, extraction time

RSM optimization of SC-CO₂ extraction from Undaria pinnatifida stems employed a Box-Behnken Design with six variables: extraction time, pressure, temperature, particle size, CO₂ flow rate, and entrainer volume [4] [9]. The resulting second-order polynomial model accurately predicted this compound yield, with experimental validation confirming a >99.3% agreement between predicted and observed values [4]. This high degree of accuracy demonstrates the robustness of RSM for modeling complex extraction processes with multiple interacting factors.

Comparative studies of extraction techniques have evaluated both efficiency and sustainability metrics. The AGREEprep metric for assessing greenness of sample preparation ranked Ultrasound-Assisted Extraction (UAE) as the most sustainable method (score: 0.69), while Subcritical Water Extraction (SWE) at 190°C achieved the highest Antioxidant Potency Composite Index (APCI) of 46.27% for Eisenia bicyclis [10]. These findings highlight the importance of considering both extraction efficiency and environmental impact when selecting and optimizing extraction methods for industrial applications.

Experimental Protocols and Methodologies

Cultivation Optimization Protocol

Protocol 1: Sequential Optimization of Microalgal Cultivation for this compound Production

This protocol describes a systematic approach for optimizing this compound production in microalgae using sequential OFAT screening and RSM optimization, adapted from Maduraimuthu et al. [2].

  • Step 1: Strain Selection and Inoculum Preparation

    • Select high-yielding strains such as Isochrysis galbana, Chaetoceros sp., or Phaeodactylum tricornutum.
    • Maintain stock cultures in appropriate basal media (e.g., Walne's medium or Guillard F/2).
    • Prepare inoculum by transferring exponentially-phase cells to 250 mL Erlenmeyer flasks containing 100 mL sterile medium.
    • Incubate under standard conditions (25°C, 100 μmol/m²/s light intensity, 12:12 light:dark cycle) with continuous shaking at 120 rpm.
  • Step 2: One-Factor-at-a-Time Screening

    • Prepare experimental cultures with varying levels of key factors:
      • Nitrate concentration (0.29-1.18 mM NaNO₃)
      • Phosphate concentration (0.013-0.13 mM NaH₂PO₄·2H₂O)
      • Salinity (15-35 ppt)
      • pH (7.0-8.5)
      • Light intensity (50-200 μmol/m²/s)
    • Incubate for 10-15 days, monitoring biomass density daily via optical density (750 nm) or cell counting.
    • Harvest cultures during late exponential phase by centrifugation (5000 × g, 10 min).
    • Freeze-dry biomass and determine this compound content via HPLC.
    • Statistically analyze results (ANOVA, p < 0.05) to identify significant factors for RSM.
  • Step 3: Response Surface Methodology Optimization

    • Select 3-5 most significant factors identified in OFAT screening.
    • Choose appropriate experimental design (Central Composite Design, Box-Behnken).
    • Code factor levels (-1, 0, +1) covering appropriate ranges.
    • Perform experiments according to randomized design matrix.
    • Measure responses: biomass yield (g/L), this compound content (mg/g), total carotenoids (mg/g).
  • Step 4: Model Fitting and Validation

    • Fit second-order polynomial model to experimental data.
    • Evaluate model significance via ANOVA (R², adjusted R², lack-of-fit test).
    • Generate response surface and contour plots to visualize factor effects.
    • Determine optimal factor levels using desirability function or canonical analysis.
    • Validate model with confirmation experiments under predicted optimal conditions.

cultivation_optimization start Start Optimization strain Strain Selection and Inoculum Preparation start->strain ofat OFAT Screening: Nitrate, Phosphate, Salinity, pH, Light Intensity strain->ofat analysis1 Statistical Analysis (ANOVA, p<0.05) ofat->analysis1 select Select Significant Factors for RSM analysis1->select rsm RSM Experimental Design (Central Composite, Box-Behnken) select->rsm perform Perform Experiments According to Design Matrix rsm->perform measure Measure Responses: Biomass Yield, this compound Content, Total Carotenoids perform->measure model Model Fitting and Statistical Evaluation measure->model optimize Determine Optimal Conditions model->optimize validate Validation Experiments optimize->validate end Optimized Protocol validate->end

Extraction Optimization Protocol

Protocol 2: RSM Optimization of this compound Extraction Using SC-CO₂

This protocol details the optimization of supercritical CO₂ extraction for this compound from algal biomass, particularly effective for Undaria pinnatifida stems [4] [9].

  • Step 1: Biomass Preparation

    • Collect fresh algal biomass (Undaria pinnatifida stems or microalgal pellets).
    • Rinse with distilled water to remove salt and debris.
    • Freeze-dry biomass until constant weight.
    • Grind dried biomass and sieve to uniform particle size (100-800 μm).
    • Store at -80°C until extraction.
  • Step 2: Experimental Design

    • Select critical factors for optimization:
      • Extraction time (30-240 minutes)
      • Pressure (1000-6000 psi)
      • Temperature (40-60°C)
      • Particle size (100-800 μm)
      • CO₂ flow rate (1-4 mL/min)
      • Entrainer volume (0-5 mL ethanol)
    • Employ Box-Behnken Design with 3-6 factors depending on scope.
    • Code factor levels and generate randomized experimental run order.
  • Step 3: Supercritical CO₂ Extraction

    • Load extraction vessel with predetermined biomass quantity.
    • Set temperature and pressure according to experimental design.
    • Add ethanol entrainer at specified volume (if required).
    • Maintain dynamic extraction for designated time at set CO₂ flow rate.
    • Collect extract in amber vials and store at -20°C.
    • Weigh extracts to determine yield.
  • Step 4: this compound Quantification

    • Dissolve extracts in appropriate solvent (e.g., ethanol, acetone).
    • Analyze this compound content via HPLC with DAD detection:
      • Column: C18 reverse-phase (250 × 4.6 mm, 5 μm)
      • Mobile phase: acetonitrile:methanol:water (75:15:10, v/v/v)
      • Flow rate: 1.0 mL/min
      • Detection: 450 nm
      • Injection volume: 20 μL
    • Quantify using this compound standard calibration curve.
  • Step 5: Data Analysis and Optimization

    • Fit second-order polynomial model to extraction yield data.
    • Perform ANOVA to evaluate model significance.
    • Generate response surface plots to visualize factor interactions.
    • Determine optimal extraction conditions using numerical optimization.
    • Validate model with confirmation experiments.

extraction_optimization start Start Extraction Optimization prep Biomass Preparation: Washing, Freeze-drying, Grinding, Sieving start->prep factors Select Factors: Time, Pressure, Temperature, Particle Size, CO₂ Flow, Entrainer prep->factors design Experimental Design (Box-Behnken) factors->design extract SC-CO₂ Extraction: Set Parameters, Add Entrainer, Collect Extract design->extract quantify This compound Quantification: HPLC Analysis at 450 nm extract->quantify analyze Data Analysis: Model Fitting, ANOVA, Response Surface Plots quantify->analyze determine Determine Optimal Extraction Conditions analyze->determine confirm Confirmation Experiments determine->confirm end Validated Extraction Protocol confirm->end

Data Analysis and Interpretation

Model Fitting and Statistical Evaluation

The core of RSM analysis involves fitting empirical models to experimental data and rigorously evaluating their statistical significance and predictive capability. For this compound optimization, second-order polynomial models typically provide the best balance between model complexity and predictive power:

Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣΣβᵢⱼXᵢXⱼ + ε

Where Y is the predicted response (this compound yield), β₀ is the constant coefficient, βᵢ are linear coefficients, βᵢᵢ are quadratic coefficients, βᵢⱼ are interaction coefficients, Xᵢ and Xⱼ are coded independent variables, and ε is the residual error [4] [5].

Model adequacy is evaluated through Analysis of Variance (ANOVA) with key parameters including model F-value, p-value, coefficient of determination (R²), adjusted R², and predicted R² [3]. A statistically significant model (p < 0.05) with high R² values (>0.80) and non-significant lack-of-fit (p > 0.05) indicates good model fit and predictive capability. Residual analysis should confirm normal distribution and constant variance to validate model assumptions.

Optimization and Verification

Once adequate models are developed, optimization can proceed using several approaches. The desirability function method is particularly effective for simultaneously optimizing multiple responses, such as maximizing both biomass yield and this compound content [3]. This approach transforms each response into a desirability value (0-1 scale) and combines them into an overall composite desirability, with the optimum corresponding to the factor combination yielding the highest composite value.

Verification experiments are essential to confirm optimization results. Researchers should perform confirmation runs under predicted optimal conditions and compare observed responses with model predictions [2] [4]. Successful optimization is demonstrated when verification experiments yield results within the prediction interval of the model, with typical agreement exceeding 95% in well-designed studies [4]. This validation step provides confidence in the optimized protocol for scale-up and industrial application.

Conclusion and Future Perspectives

Response Surface Methodology has proven to be an exceptionally valuable tool for optimizing this compound production, enabling researchers to efficiently navigate complex multivariable systems and identify optimal conditions for both cultivation and extraction processes. The case studies and protocols presented in this document demonstrate consistent and substantial improvements in this compound yield through systematic application of statistical design and optimization principles.

Future developments in RSM applications for this compound optimization will likely focus on integration with machine learning algorithms for enhanced model prediction, multi-scale optimization spanning laboratory to industrial production, and sustainability-focused optimization incorporating environmental and economic factors alongside technical performance [6] [2]. Additionally, the growing interest in waste stream utilization as cultivation media and green extraction technologies will drive further innovation in sustainable this compound production processes optimized through sophisticated statistical approaches.

The protocols outlined in this document provide researchers with comprehensive methodologies for applying RSM to this compound optimization challenges, from initial screening to final validation. By adhering to these structured approaches and leveraging the statistical power of RSM, scientists can accelerate process development and contribute to the commercial viability of this compound as a high-value bioactive compound with significant pharmaceutical and nutraceutical applications.

References

Comprehensive Application Notes and Protocols: Ultrasonic-Assisted Extraction of Fucoxanthin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucoxanthin and Ultrasonic-Assisted Extraction

This compound is a marine carotenoid pigment found predominantly in brown seaweed and diatoms that has gained significant research interest due to its potent bioactivities. This oxygenated carotenoid features a unique molecular structure containing an allenic bond, epoxide, and conjugated carbonyl groups that distinguish it from terrestrial carotenoids and contribute to its exceptional biological properties. This compound exhibits multifaceted health benefits, including anti-obesity, anti-cancer, anti-inflammatory, and antioxidant activities, making it a valuable compound for pharmaceutical and nutraceutical applications. [1] [2]

The conventional extraction methods for this compound often involve organic solvents such as methanol, ethanol, acetone, and hexane, but these techniques present limitations including low extraction efficiency, high solvent consumption, and potential degradation of thermolabile compounds due to extended processing at elevated temperatures. Additionally, the low this compound content in macroalgae (typically 0.01-1.01 mg/g) compared to microalgae (2.2-26.6 mg/g) further complicates efficient recovery. These challenges have motivated the development of advanced extraction techniques that can improve yield while reducing environmental impact. [3] [2] [4]

Ultrasonic-assisted extraction (UAE) has emerged as a green, efficient alternative to conventional methods that significantly enhances extraction performance through acoustic cavitation. This technology offers numerous advantages, including reduced extraction time, lower solvent consumption, improved extraction yield, and preservation of bioactive compound integrity. The application of UAE is particularly valuable for this compound extraction due to the compound's sensitivity to heat and oxygen, making non-thermal extraction approaches particularly advantageous. [4]

Principles and Mechanisms of Ultrasonic-Assisted Extraction

Fundamental Mechanisms

The enhanced efficiency of ultrasonic-assisted extraction primarily stems from the acoustic cavitation phenomenon that occurs when high-intensity ultrasonic waves propagate through a liquid medium. This process involves the formation, growth, and implosive collapse of microscopic bubbles within the solvent, generating extreme local conditions of approximately 5000 K temperature and 2000 atmospheres of pressure with impressive cooling rates of up to 10⁹ K/s. These transient conditions facilitate the disruption of cellular structures and enhance mass transfer rates, significantly improving the release of intracellular compounds like this compound. [4]

The primary mechanisms governing UAE efficiency include:

  • Cavitation Effect: The implosion of cavitation bubbles near cell walls generates intense shock waves and microjets with velocities reaching 200-700 m/s that physically disrupt cell membranes and facilitate solvent penetration into cellular matrices. This effect is particularly beneficial for accessing this compound located within chloroplast membranes and cytoplasmic lipid droplets. [4]

  • Thermal Effect: The conversion of acoustic energy into heat through absorption by the medium increases molecular motion and compound solubility, enhancing this compound dissolution in the extraction solvent. This effect must be carefully controlled to prevent degradation of heat-sensitive carotenoids. [4]

  • Mechanical Effect: The violent agitation induced by ultrasonic waves accelerates the diffusion of this compound from damaged cells into the solvent medium, significantly reducing the extraction time required compared to conventional methods. [4]

Advantages for this compound Extraction

UAE offers specific benefits for this compound extraction that make it particularly suitable for this application:

  • Preservation of Bioactivity: The ability to perform extractions at lower temperatures prevents thermal degradation of this compound's sensitive allenic bond and conjugated system, maintaining its structural integrity and biological activity. [4]

  • Enhanced Extraction Efficiency: Ultrasonic treatment can achieve complete extraction with higher purity in significantly reduced time (often minutes compared to hours) with high reproducibility, potentially increasing yields by 1.17-1.52 times compared to conventional methods. [5] [4]

  • Reduced Environmental Impact: UAE minimizes or eliminates the need for hazardous organic solvents, aligning with green chemistry principles and reducing the environmental footprint of the extraction process. Ethanol, a generally recognized as safe (GRAS) solvent, can be effectively utilized in UAE processes. [6] [4]

  • Improved Solvent Penetration: The physical disruption of robust algal cell walls facilitates enhanced solvent access to intracellular this compound, particularly important for microalgae species with tough silica-based frustules or complex polysaccharide-rich cell walls. [4]

Optimization of Extraction Parameters

Critical Process Parameters

The efficiency of this compound extraction using UAE is influenced by multiple interconnected parameters that must be systematically optimized for maximum yield. Based on comprehensive research, the key factors include ultrasonic power, extraction temperature, solvent composition, extraction time, solid-to-liquid ratio, and particle size of the algal biomass. The optimal combination of these parameters varies depending on the specific algal source material (macroalgae vs. microalgae) and the equipment employed. [3] [4]

Table 1: Optimization Ranges for Key UAE Parameters in this compound Extraction

Parameter Optimal Range Effect on Extraction Considerations
Ultrasonic Power 200-570 W Positive correlation with yield up to optimal point; enhances cell disruption Excessive power may degrade this compound; equipment-specific optimization required
Temperature 40-60°C Improves solubility and diffusion rates; reduces solvent viscosity Higher temperatures risk this compound degradation; balance between efficiency and stability
Extraction Time 30-147 minutes Increases yield until equilibrium; prolonged exposure risks degradation Short times sufficient due to enhanced mass transfer; varies with material and power
Solvent Composition Ethanol (60-100%), Aqueous ethanol Ethanol concentration critical for solubility and cell permeability Environmentally friendly; higher water content improves polar compound extraction
Solid-to-Liquid Ratio 1:20 to 1:50 (w/v) Affects concentration gradient and mass transfer driving force Too high reduces mixing efficiency; too low increases solvent waste
Particle Size 100-800 μm Smaller particles increase surface area for improved extraction Excessive reduction may increase impurities; balance between yield and purity
Experimental Design for Optimization

The complex interdependence of extraction parameters necessitates a systematic optimization approach rather than traditional one-variable-at-a-time methodology. Response Surface Methodology (RSM) with Box-Behnken Design (BBD) or Central Composite Design (CCD) has been successfully employed to model the extraction process and identify optimal conditions with reduced experimental runs. This statistical approach enables researchers to evaluate interaction effects between parameters and develop predictive models for this compound yield. [3]

For this compound extraction from Undaria pinnatifida stems using supercritical CO₂ extraction (which shares similar optimization principles with UAE), researchers employed a BBD with six variables: extraction time (30-240 min), pressure (1000-6000 psi), temperature (20-80°C), particle size (100-800 μm), CO₂ flow rate (1-4 mL/min), and entrainer volume (0-5 mL). This approach successfully identified optimal conditions that achieved experimental yields agreeing closely (>99.3%) with predicted values. The systematic optimization resulted in significantly enhanced yields while maintaining the stability of the extracted this compound. [3]

Detailed Experimental Protocols

Ultrasonic-Assisted Extraction from Brown Seaweed

Protocol for this compound Extraction from Undaria pinnatifida

Table 2: Reagents and Equipment for UAE from Brown Seaweed

Category Specific Items Specifications Purpose
Raw Material Undaria pinnatifida stems Dried, powdered (100-800 μm particle size) This compound source
Solvents Ethanol 60-95% aqueous solution Extraction solvent
Acetone HPLC grade Alternative solvent
n-Hexane Analytical grade Partitioning/purification
Equipment Ultrasonic bath/probe 200-570 W, 20-100 kHz Extraction
Centrifuge 4000-8000 × g Phase separation
Rotary evaporator 40°C water bath Solvent removal
HPLC system C18 column, PDA detector Quantification

Step-by-Step Procedure:

  • Biomass Preparation:

    • Collect fresh Undaria pinnatifida stems and rinse thoroughly with distilled water to remove salt and epiphytes.
    • Dry at 40°C in a forced-air oven until constant weight, or freeze-dry for better this compound preservation.
    • Grind the dried material and sieve to obtain uniform particle size (100-800 μm).
    • Store powdered biomass in airtight containers at -20°C protected from light until use.
  • Ultrasonic Extraction:

    • Weigh 5.0 g of powdered algal biomass accurately and transfer to an extraction vessel.
    • Add 100 mL of 60-95% ethanol (solid-to-liquid ratio of 1:20) and mix thoroughly.
    • Place the vessel in an ultrasonic bath or treat with an ultrasonic probe at 570 W power, 56°C for 147 minutes.
    • Maintain the temperature using a circulating water bath to prevent overheating.
    • Shield the extraction setup from light using aluminum foil to prevent this compound photodegradation.
  • Extract Separation:

    • Centrifuge the extraction mixture at 8000 × g for 15 minutes at 4°C to separate solid residue.
    • Collect the supernatant and re-extract the residue with fresh solvent (optional second extraction).
    • Combine supernatants and filter through 0.45 μm membrane filters to remove particulate matter.
    • Concentrate the extract using rotary evaporation at 40°C under reduced pressure.
    • Transfer to pre-weighed vials and evaporate remaining solvent under nitrogen stream.
  • This compound Quantification:

    • Dissolve the dried extract in known volume of ethanol for HPLC analysis.
    • Inject samples into HPLC system equipped with C18 column (250 × 4.6 mm, 5 μm).
    • Use mobile phase: acetonitrile:methanol:water (75:15:10, v/v/v) at 1.0 mL/min flow rate.
    • Detect this compound at 450 nm and quantify against standard calibration curve (0.5-50 μg/mL).
Ultrasonic-Assisted Extraction from Microalgae

Protocol for this compound Extraction from Tisochrysis lutea

Special Considerations for Microalgae: Microalgae typically possess more rigid cell walls than macroalgae, often requiring more intensive disruption methods. Tisochrysis lutea and other this compound-rich microalgae such as Phaeodactylum tricornutum contain higher this compound concentrations (up to 26.6 mg/g) but may require specific pretreatment for efficient extraction. [6] [2]

Table 3: Modified Parameters for Microalgae Extraction

Parameter Optimal Conditions for Microalgae Rationale
Cell Disruption Ultrasonic probe preferred over bath More effective for tough microalgal cell walls
Solvent Composition 90-100% ethanol or ethanol:acetone (1:1) Enhanced penetration through complex cell walls
Ultrasonic Power 400-600 W (higher intensity) Increased energy needed for cell disruption
Extraction Cycles 2-3 repeated extractions Improved recovery from intracellular compartments
Biomass Pretreatment Freeze-thaw cycles or bead beating Additional disruption for robust microalgal cells

Step-by-Step Procedure:

  • Microalgal Biomass Processing:

    • Harvest Tisochrysis lutea culture during late exponential growth phase by centrifugation (5000 × g, 10 min).
    • Wash cells with phosphate buffer (pH 7.0) to remove culture medium components.
    • Freeze at -80°C and lyophilize for 48 hours until completely dry.
    • Mechanically disrupt cells using bead beater (0.5 mm glass beads, 3 × 30 s cycles) or similar method.
  • Ultrasonic Extraction:

    • Suspend 2.0 g of disrupted microalgal biomass in 60 mL of 90% ethanol.
    • Subject to ultrasonic probe treatment (500 W, 20 kHz) for 30 minutes with 5 s pulse/5 s rest cycle.
    • Maintain temperature at 40°C using ice bath or cooling jacket.
    • Repeat extraction twice with fresh solvent and combine supernatants.
  • Extract Processing:

    • Centrifuge at 10000 × g for 20 minutes at 4°C.
    • Filter through 0.2 μm syringe filter to remove cellular debris.
    • Concentrate under reduced pressure at 35°C.
    • Store purified extract under nitrogen atmosphere at -80°C protected from light.

Downstream Processing and Purification

Purification Techniques

Following ultrasonic-assisted extraction, This compound requires purification from co-extracted compounds such as chlorophylls, other carotenoids, and lipids to achieve pharmaceutical-grade purity. Several efficient purification strategies have been developed:

  • Liquid-Liquid Partitioning: The crude extract can be partitioned between immiscible solvents such as n-hexane and 90% methanol, where this compound preferentially distributes into the methanol-rich phase while non-polar impurities transfer to the hexane phase. This simple method can achieve initial enrichment before advanced purification. [6]

  • Centrifugal Partition Chromatography (CPC): This liquid-liquid chromatography technique has demonstrated excellent performance for this compound purification. A typical solvent system consists of n-hexane:ethanol:water (10:8:2, v/v/v) in ascending mode, where the lower aqueous phase serves as the stationary phase and the upper organic phase as the mobile phase. CPC can achieve purification efficiencies >65% in a single run and >99% when coupled with flash chromatography, while operating at room temperature to prevent thermal degradation. [6]

  • Column Chromatography: Silica gel chromatography using gradient elution with n-hexane:acetone mixtures (increasing polarity from 10:1 to 1:1 v/v) effectively separates this compound from other pigments. This traditional method offers good resolution and scalability for industrial applications. [1]

Analysis and Characterization

Comprehensive quality control measures are essential for validating this compound purity and structural integrity:

  • HPLC Analysis: As described in Section 4.1, with the addition of mass spectrometric detection (LC-MS) for confirmatory identification. This compound typically elutes at 12-15 minutes under reversed-phase conditions. [6]

  • Structural Confirmation: UV-Vis spectroscopy (characteristic peaks at 450, 468, and 446 nm), FT-IR (allenic bond at 1945 cm⁻¹), and NMR (characteristic signals at δ 6.2-6.7 for olefinic protons) provide complementary structural information. [1] [2]

  • Purity Assessment: HPLC peak area normalization at 450 nm typically indicates purity, with pharmaceutical applications requiring >95% purity. Additional validation through mass balance approaches is recommended. [6]

Applications and Concluding Remarks

The ultrasonic-assisted extraction method detailed in these application notes provides researchers with a robust, reproducible protocol for obtaining high-quality this compound from diverse algal sources. The exceptional bioactive properties of this compound, including its potent antioxidant, anti-inflammatory, anti-obesity, and anti-cancer activities, make it an increasingly valuable compound for pharmaceutical and nutraceutical applications. Furthermore, the green extraction approach utilizing ethanol as the primary solvent and significantly reduced processing times aligns with modern sustainable chemistry principles. [6] [2] [4]

For future development, researchers should consider integrating UAE with other emerging technologies such as enzyme-assisted extraction or natural deep eutectic solvents (NADES) to further improve yields and sustainability. Additionally, advances in microalgal cultivation through synthetic biology approaches offer promising avenues for enhancing this compound production at the source, potentially increasing content and facilitating downstream processing. [2] [4]

These application notes provide comprehensive methodologies that can be directly implemented in research and development settings, contributing to the ongoing advancement of this compound as a high-value marine-derived compound with significant potential for human health applications.

Workflow and Pathway Diagrams

Ultrasonic-Assisted Extraction Workflow

UAE_Workflow Ultrasonic-Assisted Extraction Workflow for this compound Start Start: Algal Biomass P1 Biomass Preparation (Drying & Grinding) Start->P1 P2 Solvent Addition (Ethanol Solution) P1->P2 P3 Ultrasonic Treatment (40-60°C, 30-147 min) P2->P3 P4 Phase Separation (Centrifugation) P3->P4 P5 Concentration (Rotary Evaporation) P4->P5 P6 Purification (CPC or Chromatography) P5->P6 P7 Analysis (HPLC, UV-Vis, MS) P6->P7 End Pure this compound P7->End Power Ultrasonic Power: 200-570 W Power->P3 Time Extraction Time: 30-147 min Time->P3 Temp Temperature: 40-60°C Temp->P3 Solvent Solvent: 60-95% Ethanol Solvent->P2 Ratio Solid-Liquid Ratio: 1:20-1:50 Ratio->P2

This compound Biosynthetic Pathway

Fucoxanthin_Pathway This compound Biosynthetic Pathway in Microalgae cluster_legend Pathway Legend GGPP GGPP PYS PYS (Phytoene Synthase) GGPP->PYS Phytoene Phytoene PDS PDS (Phytoene Desaturase) Phytoene->PDS Lycopene Lycopene LCYB LCYB (Lycopene β-Cyclase) Lycopene->LCYB BetaCarotene β-Carotene BCH BCH (β-Carotene Hydroxylase) BetaCarotene->BCH Zeaxanthin Zeaxanthin ZEP ZEP (Zeaxanthin Epoxidase) Zeaxanthin->ZEP Violaxanthin Violaxanthin NXS NXS (Neoxanthin Synthase) Violaxanthin->NXS Neoxanthin Neoxanthin FAS FAS (this compound Synthase) Neoxanthin->FAS This compound This compound PYS->Phytoene PDS->Lycopene ZDS ZDS (ζ-Carotene Desaturase) LCYB->BetaCarotene BCH->Zeaxanthin ZEP->Violaxanthin NXS->Neoxanthin FAS->this compound Enzyme Conserved Enzyme UniqueEnzyme Brown Algae Unique Enzyme Metabolite Metabolite EndProduct Final Product

References

Comprehensive Application Notes and Protocols for Fucoxanthin Fortification in Food Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucoxanthin as a Functional Food Ingredient

This compound is a xanthophyll carotenoid predominantly derived from brown seaweed and microalgae, characterized by its unique molecular structure containing an allenic bond, 5,6-monoepoxide, and multiple oxygen-containing functional groups including carbonyl, hydroxyl, and carboxyl moieties [1] [2]. This distinctive chemical architecture contributes to its diverse biological activities but also renders it susceptible to degradation under various processing conditions. The global food-grade this compound market, valued at approximately $210 million in 2023, is projected to reach $450 million by 2032, growing at a compound annual growth rate (CAGR) of 8.5% [3]. This growth is driven by increasing consumer demand for natural bioactive compounds with demonstrated efficacy in weight management, antioxidant protection, and metabolic health support.

This compound exhibits limited stability when exposed to heat, oxygen, light, and pH extremes, leading to the formation of various derivatives including cis-isomers, apo-fucoxanthinones, apo-fucoxanthinals, and fucoxanthinol [4] [5]. These degradation products may exhibit altered biological activities compared to the native trans-fucoxanthin, necessitating careful optimization of processing and storage conditions to maintain efficacy [4]. The following application notes provide detailed protocols for the successful incorporation of this compound into various food matrices, supported by analytical methods for quantification and stability assessment.

Food Application Domains and Market Landscape

This compound demonstrates remarkable versatility across multiple application domains within the food and health industries. The primary application segments include dietary supplements, functional foods and beverages, cosmetics, and emerging pharmaceutical applications [3]. Each domain presents unique requirements for this compound formulation, concentration, and stability profiles, necessitating tailored approaches for successful product development.

Table 1: Food-Grade this compound Applications and Market Distribution

Application Domain Key Product Examples Recommended Form Market Position & Growth Projections
Dietary Supplements Weight management capsules, metabolic health formulations Powder (>95% purity for encapsulation), Liquid concentrates for softgels Largest application segment (2023); driven by consumer demand for natural weight management solutions [3]
Functional Foods & Beverages Fortified yogurts, health drinks, meal replacements, pasta Oil-in-water emulsions, Encapsulated powders, Nanoemulsions Significant growth segment; expected CAGR of 8.5% through 2032 [3] [4]
Cosmetic Applications Anti-aging creams, UV-protective serums, skin elasticity formulations Stabilized oil extracts, Nanoencapsulated forms Rapidly expanding segment; driven by natural cosmetic trends and antioxidant properties [3] [1]
Pharmaceutical Development Metabolic-associated fatty liver disease (MAFLD) formulations, Anti-inflammatory agents High-purity isolates (>98%), Specific isomer ratios Emerging application; preclinical evidence for AMPK activation and lipid metabolism regulation [6]

The dietary supplement sector remains the dominant application area, where this compound is primarily marketed for its metabolic benefits and weight management properties [3] [1]. The functional food and beverage segment represents the most rapidly expanding category, with successful incorporation demonstrated in products including fortified yogurt, pasta, and health drinks [4]. In these applications, this compound not only provides health benefits but also contributes natural coloration ranging from brown-to-olive-green hues, depending on concentration and formulation [4].

Stability Assessment Protocols

Heat Stability Experimental Protocol

Purpose: To evaluate the thermal degradation kinetics of this compound in various food matrices and establish optimal processing temperatures.

Materials: this compound standard (≥95% purity, from Undaria pinnatifida or Phaeodactylum tricornutum), canola oil or alternative food matrix (yogurt, pasta), amber vials, heating block with temperature control, HPLC system with DAD detector [4].

Procedure:

  • Prepare this compound-fortified samples at concentrations of 0.1-1.0 mg/g in selected food matrices.
  • Aliquot 1 mL samples into sealed amber vials under nitrogen atmosphere.
  • Heat samples at temperatures ranging from 50°C to 200°C for time intervals of 5-60 minutes.
  • Immediately cool samples in ice bath to terminate thermal reactions.
  • Extract this compound using acetone:methanol (7:3 v/v) with 0.1% BHT.
  • Analyze extracts via HPLC-DAD using a C30 reversed-phase column (5 μm, 250 × 4.6 mm).
  • Employ mobile phase: methanol:methyl-tert-butyl-ether:water (81:15:4, v/v/v).
  • Detect at 450 nm with flow rate of 1 mL/min [4] [7].

Data Analysis:

  • Plot residual trans-fucoxanthin concentration versus time at each temperature.
  • Calculate degradation rate constants (k) using first-order kinetics model.
  • Determine activation energy (Ea) using Arrhenius equation.
  • Monitor formation of cis-isomers (13-cis and 13'-cis) and degradation products.

Expected Outcomes: Research indicates that temperatures above 100°C significantly accelerate this compound degradation, with isomerization preceding oxidative cleavage [4]. The formation of 13-cis and 13'-cis isomers increases with temperature, while the more heat-sensitive 9'-cis isomer degrades rapidly at elevated temperatures [4]. In complex food matrices such as yogurt, the presence of other antioxidant compounds may provide protective effects, allowing retention of this compound even after heating at 80°C for 30 minutes [4].

Oxidative Stability Assessment

Purpose: To evaluate the susceptibility of this compound to oxidative degradation and identify protective strategies.

Materials: this compound standard, oxidant solutions (H₂O₂, HClO/ClO⁻), oxygen-free nitrogen, oxygen permeable and impermeable packaging materials, headspace oxygen analyzer [4].

Procedure:

  • Prepare this compound solutions (0.1 mg/mL) in model food systems (emulsions, buffers pH 5-7).
  • Divide samples into two sets: with and without antioxidant protection (0.1% α-tocopherol or ascorbyl palmitate).
  • Expose to (a) atmospheric oxygen, (b) 50-200 ppm H₂O₂, (c) light exposure (300-800 lux).
  • Incubate at 4°C, 25°C, and 40°C for up to 4 weeks.
  • Monitor oxygen headspace concentration regularly.
  • Extract and analyze this compound content weekly by HPLC-DAD.
  • Identify oxidation products (fucoxanthinals, fucoxanthinones) via LC-MS/MS [4].

Data Analysis:

  • Quantify formation of oxidation products including 15'-apo-fucoxanthinal, 12'-apo-fucoxanthinal, and 10'-apo-fucoxanthinal.
  • Determine correlation between oxygen consumption rate and this compound degradation.
  • Evaluate protective efficacy of antioxidant systems.

Expected Outcomes: this compound degradation follows pseudo-first-order kinetics under oxidative conditions, with the allenic bond and epoxide groups being particularly susceptible to oxidation [4]. The presence of transition metal ions in food matrices can catalyze oxidation reactions, while metal chelators (EDTA, citric acid) can significantly improve stability [4].

The following diagram illustrates the relationship between processing conditions and this compound stability, highlighting the critical control points for maintaining product quality:

FucoxanthinStability Processing Conditions Processing Conditions Heat Exposure Heat Exposure Processing Conditions->Heat Exposure >100°C Oxygen Presence Oxygen Presence Processing Conditions->Oxygen Presence Aerobic Light Exposure Light Exposure Processing Conditions->Light Exposure UV-Vis pH Extremes pH Extremes Processing Conditions->pH Extremes <5 or >7 Isomerization Isomerization Heat Exposure->Isomerization Oxidative Cleavage Oxidative Cleavage Heat Exposure->Oxidative Cleavage High Temp Epoxidation Epoxidation Oxygen Presence->Epoxidation Chain Cleavage Chain Cleavage Oxygen Presence->Chain Cleavage Photoisomerization Photoisomerization Light Exposure->Photoisomerization Radical Formation Radical Formation Light Exposure->Radical Formation Epoxide Hydrolysis Epoxide Hydrolysis pH Extremes->Epoxide Hydrolysis Structural Rearrangement Structural Rearrangement pH Extremes->Structural Rearrangement cis-isomers\n(13-cis, 13'-cis) cis-isomers (13-cis, 13'-cis) Isomerization->cis-isomers\n(13-cis, 13'-cis) Apo-fucoxanthinones\nApo-fucoxanthinals Apo-fucoxanthinones Apo-fucoxanthinals Oxidative Cleavage->Apo-fucoxanthinones\nApo-fucoxanthinals Epoxides Epoxides Epoxidation->Epoxides Short-chain\nCarbonyls Short-chain Carbonyls Chain Cleavage->Short-chain\nCarbonyls Fucoxanthinol Fucoxanthinol Epoxide Hydrolysis->Fucoxanthinol

Diagram 1: Impact of processing conditions on this compound stability and degradation pathways

Analytical Methodologies for Quantification and Characterization

Simultaneous Determination of this compound and Fucoxanthinol by LC-MS/MS

Purpose: To quantitatively determine this compound and its primary metabolite fucoxanthinol in fortified foods and biological samples.

Materials: this compound and fucoxanthinol standards (≥95% purity), acetonitrile (LC-MS grade), formic acid, ammonium acetate, rat plasma or simulated gastrointestinal fluid, SB-C18 column (100 × 2.1 mm, 3.5 μm) [8].

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: 92% B (0-2 min), 92-95% B (2-5 min), 95% B (5-8 min), 95-92% B (8-9 min), 92% B (9-12 min)
  • Flow Rate: 0.5 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 μL [8]

Mass Spectrometric Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • MRM Transitions: 659.3→109.0 (this compound), 617.2→109.0 (fucoxanthinol), 429.4→313.2 (internal standard - dexamethasone)
  • Source Temperature: 500°C
  • Ion Spray Voltage: 5500 V
  • Nebulizer Gas: 50 psi
  • Heater Gas: 50 psi
  • Curtain Gas: 25 psi [8]

Sample Preparation:

  • Homogenize 0.5 g food sample with 2 mL acetonitrile.
  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes.
  • Collect supernatant and evaporate under nitrogen at 40°C.
  • Reconstitute residue in 200 μL mobile phase B.
  • Filter through 0.22 μm PVDF membrane before LC-MS/MS analysis.

Validation Parameters: The method should be validated for linearity (1.53-720 ng/mL for this compound, 1.17-600 ng/mL for fucoxanthinol), precision (intra-day and inter-day RSD < 15%), accuracy (85-115% recovery), and matrix effects [8].

Extraction Efficiency Comparison Across Methodologies

Table 2: Comparison of this compound Extraction Methods from Brown Seaweeds

Extraction Method Solvent System Optimal Conditions Yield Range (mg/g DW) Advantages & Limitations
Conventional Solvent Extraction Ethanol, Acetone, Acetate 30-40°C, 30-60 min, solid-liquid ratio 1:10-1:20 0.1-18.6 (species-dependent) Simple, scalable; lower efficiency, higher solvent consumption [7]
Pressurized-Liquid Extraction Ethanol-water mixtures 100-120°C, 10-15 MPa, 10-20 min cycles 1.5-3.2 Higher yield, reduced time; equipment cost, thermal degradation risk [7]
Supercritical CO₂ Extraction CO₂ with ethanol modifier 40-60°C, 25-35 MPa, 2-5% co-solvent 0.8-2.1 Green technology, low thermal degradation; high capital investment [4]
Microwave-Assisted Extraction Acetone, ethanol 400-800 W, 50-80°C, 5-15 min 2.1-9.0 Rapid, energy-efficient; non-uniform heating, scale-up challenges [7]
Ultrasonic-Assisted Extraction Ethyl acetate, ethanol 20-40 kHz, 40-60°C, 15-30 min 1.2-4.5 Improved kinetics, lower temperature; potential radical formation [7]

Extraction yields vary significantly based on algal species, with Dictyota dichotoma and Myagropsis myagroides showing particularly high this compound content (6.42 and 9.01 mg/g DW respectively) [7]. Microalgae sources including Chaetoceros calcitrans and Phaeodactylum tricornutum often provide higher this compound concentrations per dry weight compared to macroalgae, with the additional advantage of controlled cultivation conditions [1] [7].

Food Fortification Protocols and Bioavailability Enhancement

Nanoencapsulation for Stability and Bioavailability Improvement

Purpose: To develop this compound delivery systems with enhanced stability, bioavailability, and controlled release properties.

Materials: this compound extract, wall materials (whey protein isolate, gum arabic, chitosan, PLGA), cross-linkers (glutaraldehyde, genipin), homogenizer, spray dryer [1] [9].

Procedure - Whey Protein-Gum Arabic Complex Coacervation:

  • Dissolve whey protein isolate (2% w/v) and gum arabic (2% w/v) separately in distilled water.
  • Adjust both solutions to pH 6.0 using 0.1M NaOH or HCl.
  • Add this compound (100 mg) dissolved in ethanol to whey protein solution under stirring.
  • Mix gum arabic solution with whey protein-fucoxanthin mixture at 1:1 ratio.
  • Homogenize at 10,000 rpm for 5 minutes.
  • Cross-link with 0.1% genipin at 40°C for 2 hours.
  • Spray dry at inlet temperature 130°C, outlet temperature 70°C, feed flow 5 mL/min [1].

Characterization:

  • Encapsulation Efficiency: Determine by extracting non-encapsulated this compound and calculating percentage encapsulated.
  • Particle Size and Zeta Potential: Measure using dynamic light scattering.
  • Morphology: Analyze by scanning electron microscopy.
  • In Vitro Release: Evaluate in simulated gastrointestinal fluids (pH 1.2, 6.8, 7.4).

Expected Outcomes: Nanoencapsulation can improve this compound stability by 40-60% under accelerated storage conditions and enhance bioavailability by 2-3 fold compared to non-encapsulated this compound [1] [9]. The controlled release profile protects this compound from gastric degradation and enables targeted intestinal absorption.

Matrix Selection and Compatibility Guidelines

Successful this compound fortification requires careful matrix selection based on physicochemical compatibility:

Optimal Matrices:

  • Dairy Products: Yogurt provides protective environment with pH 5-6 and antioxidant components; demonstrated stability >85% after 21 days at 4°C [4].
  • Pasta and Bakery Products: Matrix provides partial protection during thermal processing; this compound retention >80% after pasta cooking [4].
  • Oil-Based Systems: Canola, olive, and medium-chain triglyceride oils enhance bioavailability; require oxygen-impermeable packaging and antioxidant systems (0.1% tocopherols + 0.05% ascorbyl palmitate) [4].

Suboptimal Matrices:

  • Clear Beverages: Susceptible to photodegradation; require opaque packaging and photostabilizers.
  • Acidic Foods (pH <4.5): Accelerate epoxide hydrolysis and fucoxanthinol formation.
  • High-Protein Systems: Potential for protein-carotenoid interactions reducing bioavailability.

The following diagram illustrates the metabolic pathway and molecular mechanisms underlying this compound's bioactive effects, particularly relevant to metabolic health applications:

FucoxanthinMetabolism Oral Administration Oral Administration Gastrointestinal Tract Gastrointestinal Tract Oral Administration->Gastrointestinal Tract Deacetylation\nby esterases Deacetylation by esterases Gastrointestinal Tract->Deacetylation\nby esterases Rapid Fucoxanthinol\n(Primary Metabolite) Fucoxanthinol (Primary Metabolite) Deacetylation\nby esterases->Fucoxanthinol\n(Primary Metabolite) Intestinal Absorption Intestinal Absorption Fucoxanthinol\n(Primary Metabolite)->Intestinal Absorption Portal Circulation Portal Circulation Intestinal Absorption->Portal Circulation Liver Metabolism Liver Metabolism Portal Circulation->Liver Metabolism AMPK Activation AMPK Activation Liver Metabolism->AMPK Activation Molecular Target KEAP1/Nrf2/ARE Pathway KEAP1/Nrf2/ARE Pathway AMPK Activation->KEAP1/Nrf2/ARE Pathway Antioxidant Effects PGC1α/NRF1 Axis PGC1α/NRF1 Axis AMPK Activation->PGC1α/NRF1 Axis Mitochondrial Biogenesis PPARα Expression ↑\nCPT1 Expression ↑ PPARα Expression ↑ CPT1 Expression ↑ AMPK Activation->PPARα Expression ↑\nCPT1 Expression ↑ Fatty Acid Oxidation SREBP1c Suppression\nFASN Suppression SREBP1c Suppression FASN Suppression AMPK Activation->SREBP1c Suppression\nFASN Suppression Lipogenesis Inhibition Resulting in Resulting in KEAP1/Nrf2/ARE Pathway->Resulting in Oxidative Stress Reduction PGC1α/NRF1 Axis->Resulting in Enhanced Mitochondrial Function PPARα Expression ↑\nCPT1 Expression ↑->Resulting in Hepatic Lipid Deposition ↓ SREBP1c Suppression\nFASN Suppression->Resulting in Hepatic Lipid Deposition ↓ Alleviation of MAFLD\n(Metabolic Associated Fatty Liver Disease) Alleviation of MAFLD (Metabolic Associated Fatty Liver Disease) Resulting in->Alleviation of MAFLD\n(Metabolic Associated Fatty Liver Disease)

Diagram 2: Metabolic pathway and molecular mechanisms of this compound activity in MAFLD

Conclusion and Future Perspectives

This compound represents a promising bioactive compound for food fortification with demonstrated efficacy in metabolic health, antioxidant protection, and potential therapeutic applications. Successful incorporation into food matrices requires careful attention to processing parameters, storage conditions, and delivery system design to maintain stability and bioavailability. The protocols outlined herein provide researchers with standardized methods for evaluating this compound stability, analyzing content in fortified products, and developing enhanced delivery systems.

Future research should focus on clinical validation of this compound-fortified foods, with particular emphasis on dose-response relationships and long-term efficacy in human populations. Additionally, advances in green extraction technologies and cost-effective cultivation of this compound-rich microalgae will be crucial for sustainable commercial application. As regulatory frameworks continue to evolve, particularly in Western markets, standardized protocols for quality control and bioavailability assessment will become increasingly important for product development and claims substantiation.

References

Comprehensive Application Notes and Protocols: FTIR Analysis of Fucoxanthin Extracts for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucoxanthin Properties and FTIR Utility

This compound is a major marine carotenoid predominantly found in brown seaweeds such as Sargassum wightii, Undaria pinnatifida, and Sargassum fusiforme. This bioactive compound has garnered significant attention in pharmaceutical and nutraceutical research due to its exceptional biological activities, including potent antioxidant, anti-inflammatory, anti-obesity, anti-diabetic, and anti-cancer properties [1] [2]. Structurally, this compound contains several distinctive features that contribute to both its bioactivity and analytical characteristics: an unusual allenic bond, epoxide group, and conjugated carbonyl group within its polyene chain [1]. These functional groups make this compound particularly suitable for characterization using Fourier Transform Infrared (FTIR) spectroscopy, as they produce distinctive vibrational fingerprints that can be used for identification, purity assessment, and structural confirmation.

The application of FTIR spectroscopy in this compound analysis provides researchers with a rapid, non-destructive method for characterizing extracts and monitoring stability. Unlike some analytical techniques that require extensive sample preparation or purification, FTIR can be applied to partially purified extracts while still providing valuable structural information [3]. This technique is especially valuable in pharmaceutical development for quality control, batch-to-batch consistency monitoring, and detecting degradation products that may form during processing or storage. The sensitivity of FTIR to molecular vibrations associated with this compound's unique functional groups enables researchers to identify structural changes resulting from isomerization, oxidation, or other degradation pathways that can compromise the compound's bioactivity and shelf life [4].

Table 1: Characteristic FTIR Absorption Bands of this compound and Their Structural Assignments

Wavenumber (cm⁻¹) Band Intensity Functional Group Assignment Structural Significance
3300-3400 Medium, broad O-H stretching Hydroxyl groups in the structure
2920-2950 Strong C-H stretching Methylene groups in polyene chain
1650-1670 Strong C=O stretching Conjugated carbonyl group
1600-1620 Medium C=C stretching Polyene chain vibrations
1020-1040 Medium C-O-C stretching Epoxide functionality
960-980 Weak-medium =C-H bending Allenic bond characteristic

Sample Preparation Protocols

Extraction Methods from Brown Seaweeds

The initial extraction of this compound from brown seaweed biomass represents a critical step that significantly influences the quality and composition of the final extract. The extraction solvent system must be carefully selected to maximize yield while preserving the structural integrity of the thermolabile this compound molecules. Research demonstrates that binary solvent systems typically outperform single solvents due to their ability to target both polar and non-polar components of the algal matrix. Specifically, a methanol:acetone mixture in a 9:1 ratio has shown excellent extraction efficiency for this compound from Sargassum wightii, producing extracts with significant antioxidant activity [3]. Alternative approaches include using 80% ethanol at 40°C for 12 hours with periodic stirring, followed by concentration under reduced pressure and partitioning with 95% methanol/n-hexane (1:1, v/v) to isolate this compound in the methanol layer [1]. For all extraction protocols, it is crucial to minimize light exposure and control temperature throughout the process to prevent photodegradation and thermal isomerization of the target compound.

The maceration technique remains widely employed for laboratory-scale extraction due to its simplicity and minimal equipment requirements. In this approach, dried seaweed powder is combined with the selected solvent system at a ratio typically ranging from 1:10 to 1:20 (w/v) and agitated for 12-24 hours at room temperature [3]. Following maceration, the mixture is filtered, and the residue is re-extracted to maximize yield. The combined filtrates are then concentrated using rotary evaporation at temperatures not exceeding 37°C to prevent thermal degradation [1]. For industrial applications, non-conventional extraction techniques such as pressurized liquid extraction, ultrasound-assisted extraction, and microwave-assisted extraction are gaining prominence due to their improved efficiency, reduced solvent consumption, and shorter processing times [2]. Regardless of the extraction method employed, the resulting crude extract typically contains a complex mixture of pigments, lipids, and other algal constituents, necessitating subsequent purification steps before detailed FTIR analysis.

Purification Techniques

Purification of crude this compound extracts is essential for obtaining samples suitable for definitive FTIR characterization and pharmaceutical application. Open-column chromatography (OCC) using silica gel (100-200 mesh) represents the most widely implemented purification method, offering excellent separation efficiency with relatively low cost. The process begins with loading the concentrated extract onto a conditioned silica gel column, followed by elution with carefully optimized solvent systems. Research indicates that a stepwise gradient of petroleum ether/ethyl acetate (from 7:3 to 1:9, v/v) effectively separates this compound from other carotenoids and chlorophyll derivatives [1]. The reddish-orange fractions containing this compound are collected, concentrated under reduced pressure, and dried under nitrogen to obtain a partially purified product. For enhanced purity, the collected this compound-rich fractions can be further purified using preparative thin-layer chromatography or subjected to a second column chromatography step with alternative solvent systems such as hexane-acetone (6:4, v/v) [5].

High-performance liquid chromatography (HPLC) provides superior resolution for isolating this compound isomers, which may exhibit different bioactivities and stability profiles. The use of a C30 reversed-phase column has demonstrated exceptional efficiency in separating geometrical isomers of this compound (all-trans, 13-cis, 13'-cis, and 9'-cis) compared to conventional C18 columns [4]. The optimal mobile phase for this application consists of methanol, acetonitrile, and water with programmed gradient elution. For the purification of larger quantities, centrifugal partition chromatography coupled with flash chromatography has been successfully employed to obtain all-trans this compound with purity exceeding 99% [4]. Throughout all purification processes, maintaining an oxygen-free environment using nitrogen or argon and working under subdued light conditions are critical precautions to prevent oxidative degradation and photoisomerization of the purified this compound.

FTIR Analysis Procedures

Operational Protocol

Sample preparation for FTIR analysis of this compound requires careful attention to ensure reproducible and interpretable spectra. For purified solid samples, the potassium bromide (KBr) pellet method represents the standard approach. Approximately 1-2 mg of the dried this compound extract is thoroughly mixed with 200 mg of spectroscopic-grade KBr using an agate mortar and pestle. The homogeneous mixture is then transferred to a pellet die and compressed under vacuum at approximately 10,000 psi for 2-3 minutes to form a transparent pellet [3]. For liquid samples or partially purified extracts, a thin film can be prepared by depositing a concentrated solution onto a KBr plate and allowing the solvent to evaporate under a gentle nitrogen stream. The prepared sample is then mounted in the FTIR spectrometer sample compartment, ensuring proper alignment for optimal signal transmission.

Instrumental parameters must be optimized to acquire high-quality spectra with sufficient signal-to-noise ratio for accurate interpretation. The following protocol is recommended for this compound analysis:

  • Instrument Calibration: Perform daily background scans using an empty sample holder or pure KBr pellet to establish baseline.

  • Spectral Acquisition Settings: Set the resolution to 4 cm⁻¹, with 64-128 scans per sample to enhance signal-to-noise ratio while maintaining reasonable acquisition time.

  • Spectral Range: Collect data across 4000-400 cm⁻¹ to capture the complete mid-IR region encompassing all characteristic functional group vibrations.

  • Environmental Control: Maintain consistent temperature (23±2°C) and humidity (<40% RH) in the instrument environment to minimize atmospheric variations, particularly water vapor contributions around 3300 cm⁻¹ and 1650 cm⁻¹.

Following acquisition, apply atmospheric suppression algorithms to minimize CO₂ and water vapor interference, and perform baseline correction to eliminate scattering effects, particularly for samples that may exhibit crystallinity or uneven distribution in the pellet [3] [6].

Data Interpretation Guidelines

Interpretation of this compound FTIR spectra focuses on identifying characteristic absorption bands corresponding to its distinctive functional groups and comparing them with reference spectra when available. The hydroxyl group stretching vibration typically appears as a broad band in the 3300-3400 cm⁻¹ region, indicating the presence of alcohol functionalities in the molecule. Strong C-H stretching vibrations between 2920-2950 cm⁻¹ originate from the methyl and methylene groups along the polyene chain. The most diagnostically significant band for this compound appears at approximately 1650-1670 cm⁻¹, corresponding to the conjugated carbonyl stretching vibration, which is particularly intense due to the extended conjugation with the polyene system [3]. Additional important features include medium-intensity bands at 1600-1620 cm⁻¹ (C=C stretching of the polyene backbone), 1020-1040 cm⁻¹ (C-O-C stretching of the epoxide group), and 960-980 cm⁻¹ (=C-H bending associated with the allenic bond) [6].

Comparative analysis of spectra from different extraction batches or storage conditions can reveal important structural changes affecting this compound quality and stability. The appearance of new absorption bands or changes in relative band intensities may indicate degradation, oxidation, or isomerization. For example, a decrease in the intensity of the epoxide band (1020-1040 cm⁻¹) coupled with the appearance of hydroxyl bands might suggest epoxide ring opening under acidic conditions. Similarly, changes in the fingerprint region (1500-500 cm⁻¹) often provide evidence of structural modifications, including cis-trans isomerization, which can affect the biological activity of the compound [4]. When analyzing commercial samples or complex extracts, secondary metabolites and co-extracted compounds such as lipids, polysaccharides, or other carotenoids may contribute additional absorption bands, necessitating careful spectral deconvolution or complementary analysis by techniques like HPLC or NMR for definitive identification [3].

FucoxanthinFTIRWorkflow start Start FTIR Analysis sample_prep Sample Preparation start->sample_prep kbr_method KBr Pellet Method (1-2 mg sample + 200 mg KBr) sample_prep->kbr_method liquid_film Liquid Film Method (on KBr plate) sample_prep->liquid_film inst_config Instrument Configuration kbr_method->inst_config liquid_film->inst_config params Set Parameters: Resolution: 4 cm⁻¹ Scans: 64-128 Range: 4000-400 cm⁻¹ inst_config->params background Background Scan (empty holder or pure KBr) params->background sample_scan Sample Scanning background->sample_scan data_processing Data Processing sample_scan->data_processing atm_suppress Atmospheric Suppression data_processing->atm_suppress baseline Baseline Correction atm_suppress->baseline interpretation Spectral Interpretation baseline->interpretation functional Identify Functional Groups (3300-3400 cm⁻¹: O-H 2920-2950 cm⁻¹: C-H 1650-1670 cm⁻¹: C=O 1020-1040 cm⁻¹: C-O-C) interpretation->functional compare Compare with Reference functional->compare report Generate Report compare->report

Diagram 1: Comprehensive FTIR analysis workflow for this compound characterization, covering sample preparation, instrumental configuration, data acquisition, and spectral interpretation steps.

Advanced Stabilization and Encapsulation Approaches

Encapsulation Methodologies

The inherent instability of this compound due to its extensive system of conjugated double bonds presents significant challenges for pharmaceutical applications. Encapsulation technologies have emerged as effective strategies to enhance this compound stability, bioavailability, and controlled release profiles. Spray-drying represents one of the most widely implemented encapsulation methods, utilizing various biopolymers as wall materials to protect the labile core compound. Research demonstrates that maltodextrin (MD), gum arabic (GA), and whey protein isolate (WPI) effectively improve the thermal stability of this compound during processing and storage [1]. The encapsulation process involves preparing an oil-in-water emulsion containing dissolved this compound, homogenizing it with the wall material solution, and then spray-drying using inlet/outlet temperatures of 170/90°C, respectively. This approach achieves high encapsulation efficiencies ranging from 86.48% to 97.06%, with degradation kinetics following second-order models and half-lives extending to 92.6 days for MD, 99.8 days for GA, 50.9 days for WPI, and 69.3 days for gelatin under storage conditions [1].

Double encapsulation strategies provide enhanced protection for this compound against environmental stressors. A particularly effective approach involves initially loading this compound into porous starch (PS) matrices, followed by coating with biopolymer blends. Studies show that a combination of maltodextrin and gum arabic (1:7 w/w) as secondary coating materials achieves exceptional encapsulation efficiency of approximately 96% and significantly improves this compound retention during storage [5]. Alternative advanced delivery systems include cellulose nanofibril (CNF)-stabilized Pickering emulsions, which leverage nanofibrils isolated from industrial brown seaweed residue to create stable emulsion gels for this compound delivery. These systems demonstrate remarkable stability under various environmental conditions, maintaining encapsulation efficiency above 60% even after three freeze-thaw cycles and preserving antioxidant activity (42% DPPH scavenging after 12 days at 4°C) [6] [7]. The selection of appropriate encapsulation methodology depends on the intended application, with spray-drying favoring powder-based formulations while emulsion systems suit liquid dosage forms.

Table 2: Performance Comparison of this compound Encapsulation Systems

Encapsulation System Wall/Stabilizing Material Encapsulation Efficiency (%) Key Stability Findings Half-Life (Days)
Spray-drying Maltodextrin (MD) 86.48-97.06 Improved thermal stability 92.6
Spray-drying Gum Arabic (GA) 86.48-97.06 Best protective effect 99.8
Spray-drying Whey Protein Isolate (WPI) 86.48-97.06 Good gastric protection 50.9
Double encapsulation Porous Starch + MD/GA ~96.0 Enhanced light stability Not specified
Pickering emulsion Cellulose Nanofibrils (CNFs) 70.8 High environmental stability Not specified
Stability Assessment Protocols

Comprehensive stability assessment represents a critical component in the development of this compound-containing pharmaceutical formulations. Accelerated stability testing under controlled stress conditions provides predictive data on this compound degradation kinetics and shelf life. Standard protocols involve storing encapsulated this compound under varying temperature conditions (typically 4°C, 25°C, and 50°C), light exposure (darkness versus UV light), and relative humidity levels (40-75%) with periodic sampling over 30-90 days [1] [5]. The degradation kinetics of encapsulated this compound typically follow second-order models, enabling calculation of half-lives and prediction of long-term stability under normal storage conditions. For thermal stability evaluation, isothermal testing at temperatures ranging from 40°C to 80°C over 2-8 hours provides data for Arrhenius equation modeling, which extrapolates degradation rates to room temperature conditions.

FTIR spectroscopy serves as a powerful tool for monitoring the chemical stability of encapsulated this compound by detecting structural changes associated with degradation. Comparative analysis of spectra collected throughout stability studies can reveal the appearance of oxidation products (increased carbonyl band intensity), isomerization (changes in fingerprint region), or interactions between this compound and encapsulation matrices (band shifts or broadening) [5]. Additionally, in vitro digestion models provide crucial information on bioaccessibility and release kinetics, with studies demonstrating that encapsulation with MD, GA, and WPI effectively protects this compound in gastric acid environments while increasing its release rate in the intestinal tract [1]. These comprehensive stability assessments enable formulators to select optimal encapsulation systems for specific pharmaceutical applications and establish appropriate storage conditions and expiration dating for final products.

EncapsulationStrategy start_encap Start Encapsulation select_method Select Encapsulation Method start_encap->select_method spray_dry Spray Drying select_method->spray_dry Powder forms double_encap Double Encapsulation select_method->double_encap Enhanced protection pickering Pickering Emulsion select_method->pickering Liquid formulations prep_emulsion Prepare O/W Emulsion (this compound in oil phase) spray_dry->prep_emulsion load_ps Load this compound into Porous Starch double_encap->load_ps prepare_cnf Prepare Cellulose Nanofibrils (High-pressure homogenization) pickering->prepare_cnf add_wall Add Wall Material (MD, GA, WPI, or blends) prep_emulsion->add_wall homogenize High-Pressure Homogenization add_wall->homogenize dry Spray Dry (Inlet: 170°C, Outlet: 90°C) homogenize->dry assess Assess Encapsulation Efficiency dry->assess coat Coat with Biopolymers (MD+GA optimal) load_ps->coat coat->assess stabilize Stabilize Pickering Emulsion prepare_cnf->stabilize stabilize->assess stability Conduct Stability Studies assess->stability end_encap Final Encapsulated Product stability->end_encap

Diagram 2: this compound encapsulation strategy decision tree outlining methodology selection based on final product requirements and the specific steps for each encapsulation approach.

Applications and Limitations

Pharmaceutical Relevance

The diverse bioactivities of this compound have positioned it as a promising candidate for numerous pharmaceutical applications. Preclinical studies have demonstrated its potent antioxidant capacity through free radical scavenging assays, with this compound extracts exhibiting significant reducing power in concentration-dependent manners [3]. Beyond its direct antioxidant effects, this compound demonstrates remarkable anti-inflammatory properties by modulating key inflammatory signaling pathways, including suppression of NF-κB activation and downregulation of pro-inflammatory cytokine production [2]. The compound's anti-obesity effects represent another prominent therapeutic application, mediated through upregulation of uncoupling protein 1 (UCP1) in white adipose tissue, leading to enhanced thermogenesis and lipid metabolism [1] [2]. Additionally, this compound and its metabolites exhibit anti-angiogenic activity, anti-diabetic properties through insulin sensitivity improvement, and chemopreventive effects against various cancer models by inducing cell cycle arrest and apoptosis in malignant cells [2] [8].

Recent research has elucidated the molecular mechanisms underlying this compound's neuroprotective and organoprotective effects, expanding its potential therapeutic applications. Studies using renal ischemia-reperfusion injury models have demonstrated that this compound pretreatment (25-100 mg/kg) significantly improves renal dysfunction and tissue damage by activating the Sirt1/Nrf2/HO-1 signaling pathway, thereby reducing oxidative stress-induced apoptosis [8]. Similar protective mechanisms have been observed in models of cerebral and hepatic ischemia-reperfusion injury, suggesting fundamental cytoprotective properties. The favorable safety profile of this compound further supports its pharmaceutical development, with studies indicating no apparent teratogenic effects even at daily doses of 200 mg/kg [8]. For FTIR analysis in pharmaceutical quality control, monitoring batch-to-batch consistency in this compound content and detecting degradation products that might compromise these therapeutic effects represents a critical application.

Methodological Limitations

Despite its utility for this compound characterization, FTIR spectroscopy presents several limitations that analysts must consider when interpreting data. The technique's limited sensitivity compared to chromatographic methods (HPLC) or mass spectrometry restricts its effectiveness for detecting low-abundance impurities or degradation products that may form during storage or processing. While FTIR provides excellent information about functional groups and general molecular structure, it offers limited specificity for distinguishing between closely related this compound isomers (all-trans versus cis-isomers) that may exhibit different biological activities and stability profiles [4]. This limitation necessitates complementary analytical techniques, particularly when precise isomer quantification is required. Additionally, spectral overlapping from co-extracted compounds in partially purified extracts can complicate interpretation, requiring spectral deconvolution algorithms or prior separation to isolate the this compound signature [3].

The inherent instability of this compound presents additional methodological challenges throughout the analytical workflow. The compound's sensitivity to heat, light, and oxygen necessitates careful handling during sample preparation and analysis to prevent artifactual degradation that could compromise results [1] [5]. Furthermore, the quantitative limitations of FTIR for complex mixtures mean that while the technique excels at qualitative identification and functional group monitoring, it typically requires correlation with HPLC or other quantitative methods for precise concentration determination. These limitations highlight the importance of employing FTIR as part of a comprehensive analytical strategy that leverages the complementary strengths of multiple techniques to fully characterize this compound extracts and formulations for pharmaceutical development.

Conclusion

FTIR spectroscopy represents a valuable analytical tool in the comprehensive characterization of this compound extracts, providing rapid, non-destructive analysis of functional groups and structural integrity. When implemented according to the protocols outlined in these application notes, FTIR enables researchers to verify this compound identity, monitor extraction efficiency, detect degradation products, and assess batch-to-batch consistency. However, the technique's limitations necessitate its use as part of an integrated analytical approach that incorporates complementary methods such as HPLC for isomer separation, NMR for structural elucidation, and mass spectrometry for confirmation. The development of effective encapsulation delivery systems significantly enhances the stability and bioavailability of this promising marine carotenoid, addressing the inherent challenges associated with its labile molecular structure. As pharmaceutical interest in this compound continues to grow, standardized FTIR protocols will play an increasingly important role in quality assurance and formulation development, supporting the translation of preclinical bioactivity findings into clinically effective therapeutics.

References

Fucoxanthin Controlled Release Systems: Application Notes and Experimental Protocols for Enhanced Drug Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucoxanthin Controlled Release Systems

This compound is a marine-derived xanthophyll predominantly found in brown seaweed and microalgae, possessing remarkable anti-cancer, anti-inflammatory, and anti-obesity activities. Despite its significant therapeutic potential, this compound faces substantial delivery challenges due to its highly unsaturated molecular structure, which renders it insoluble in aqueous environments, chemically unstable, and poorly bioavailable. These limitations severely restrict its pharmaceutical application, necessitating the development of advanced delivery systems that can protect the compound and control its release kinetics.

Microencapsulation technologies have emerged as promising strategies to overcome these limitations. By entrapping this compound within polymeric matrices, researchers can significantly enhance its stability, control its release profile, and improve its bioavailability. Among various mathematical models used to characterize release mechanisms, the Higuchi model has proven particularly valuable for describing this compound release from matrix-based delivery systems. These controlled-release platforms enable sustained therapeutic effects, reduce dosing frequency, and enhance patient compliance—critical factors in pharmaceutical development.

This application note provides comprehensive methodological guidance for the formulation, optimization, and characterization of this compound-loaded controlled release systems, with particular emphasis on release kinetics analysis using the Higuchi model. The protocols are designed for researchers and pharmaceutical development professionals seeking to leverage this compound's therapeutic potential through advanced delivery technologies.

This compound Challenges and Delivery System Design

Molecular Limitations of this compound

The inherent molecular characteristics of this compound present significant pharmaceutical challenges that must be addressed through thoughtful delivery system design. The table below summarizes these key limitations and their implications for formulation development:

Table 1: Molecular Challenges in this compound Formulation

Molecular Characteristic Pharmaceutical Challenge Impact on Drug Development
5,6-epoxy and allenic bond structures [1] [2] Structural instability High susceptibility to photodegradation, thermal decomposition, and oxidative stress
Lipophilic nature [2] [3] Poor aqueous solubility Variable oral absorption, food-matrix-dependent bioavailability
Polyunsaturated structure [2] Acidic and enzymatic degradation Degradation in gastric environment and through pepsin-mediated hydrolysis
High molecular weight Limited membrane permeability Reduced intestinal absorption and low systemic bioavailability
Reactive oxygen sites Processing sensitivity Requires stringent protocols during manufacturing, storage, and transportation
Controlled-Release System Options

Various delivery platforms have been investigated to address these challenges, each offering distinct advantages for this compound encapsulation:

  • Polymeric Microspheres: Systems using PLGA (poly(lactic-co-glycolic acid)) and PVA (polyvinyl alcohol) as stabilizers provide excellent controlled-release properties and protection from degradation [1]. These systems are particularly valuable for achieving sustained release over extended periods (up to 2 months).

  • Cyclodextrin Inclusion Complexes: 2-hydroxypropyl-β-cyclodextrin has been successfully used to form inclusion complexes with this compound, significantly enhancing its aqueous solubility and stability while maintaining antitumor efficacy [4]. This approach is especially valuable for improving oral bioavailability.

  • Bioinspired Delivery Systems: Extracellular vesicles and cell-membrane-derived biomimetic systems represent emerging technologies that offer superior immunocompatibility and enhanced ability to penetrate physiological barriers [2]. These systems show particular promise for targeted delivery applications.

  • Nanoemulsions and Nanostructured Lipid Carriers: Lipid-based systems provide effective protection for this compound during gastrointestinal transit and can significantly improve intestinal absorption through lymphatic uptake pathways [2] [3].

Formulation Optimization and Experimental Design

Key Composition Factors

The optimization of this compound-loaded microspheres requires careful consideration of multiple formulation factors that collectively influence critical quality attributes. Through Response Surface Methodology (RSM) with a Face Centered Central Composite Design (FCCCD), researchers can systematically evaluate the effects of these factors and their interactions [1]. The table below summarizes the key factors and their demonstrated effects on microsphere characteristics:

Table 2: Formulation Factors and Their Effects on this compound-Loaded Microspheres

Formulation Factor Concentration Range Impact on Particle Size Impact on Encapsulation Efficiency
PVA (% w/v) 0.2-0.8% Most significant factor (p < 0.05); Higher concentration decreases size Moderate effect through interaction with other factors
PLGA (% w/v) 3.0-9.0% Moderate effect; Higher concentration increases size Significant through interaction with PVA and this compound
This compound (μg/mL) 100-300 μg/mL Minimal direct effect Significant through interaction with PVA and PLGA
Optimal Formulation Parameters

Experimental optimization has identified specific parameter combinations that yield desirable microsphere characteristics:

  • Optimal Microspheres: A formulation containing 0.5% (w/v) PVA, 6.0% (w/v) PLGA, and 200 μg/mL this compound, processed at a homogenization speed of 20,500 rpm, produces microspheres with a mean particle size of 9.18 μm and encapsulation efficiency of 33.09% [1]. This particle size range is particularly suitable for pulmonary drug delivery applications.

  • High-Performance Variant: For applications requiring higher drug loading, a formulation with 0.5% (w/v) PVA, 9.0% (w/v) PLGA, and 200 μg/mL this compound yields larger microspheres (10.95 μm) with improved encapsulation efficiency (34.87%) [1].

  • Small Particle Alternative: When smaller particles are desired, a combination of 0.8% (w/v) PVA, 3.0% (w/v) PLGA, and 100 μg/mL this compound produces microspheres of approximately 2.01 μm, though with reduced encapsulation efficiency (10.27%) [1].

Detailed Experimental Protocols

Microsphere Preparation via Double Emulsion Solvent Evaporation

Principle: This method utilizes a water-in-oil-in-water (W/O/W) double emulsion system to efficiently encapsulate hydrophilic drugs within biodegradable polymer matrices, providing controlled release characteristics and protection of the encapsulated compound.

Materials:

  • Polymer Matrix: PLGA (poly(lactic-co-glycolic acid), 50:50 monomer ratio)
  • Stabilizer: Polyvinyl alcohol (PVA, 87-89% hydrolyzed, MW 31,000-50,000)
  • Active Compound: this compound (purity >90%)
  • Organic Solvents: Dichloromethane (DCM) or ethyl acetate
  • Aqueous Phase: Phosphate buffered saline (PBS, pH 7.4) or distilled water
  • Equipment: High-speed homogenizer (e.g., Ultra-Turrax), sonicator, magnetic stirrer, rotary evaporator

Procedure:

  • Primary Emulsion Formation:

    • Dissolve 100-300 μg of this compound in 1 mL of organic solvent containing 3-9% (w/v) PLGA
    • Add 0.5 mL of aqueous PVA solution (0.2-0.8% w/v) to the organic phase
    • Homogenize at 15,000 rpm for 2 minutes using a high-speed homogenizer to form the primary W/O emulsion
  • Secondary Emulsion Formation:

    • Transfer the primary emulsion to 50 mL of external aqueous phase containing 1% (w/v) PVA
    • Homogenize at 20,500 rpm for 5 minutes to form the W/O/W double emulsion
  • Solvent Evaporation and Microsphere Collection:

    • Stir the double emulsion continuously for 4-6 hours at room temperature to allow organic solvent evaporation
    • Collect microspheres by centrifugation at 10,000 × g for 15 minutes
    • Wash three times with distilled water to remove residual PVA and unencapsulated drug
    • Lyophilize for 24 hours and store at -20°C protected from light

Critical Parameters:

  • Homogenization Speed: Optimal range 15,000-21,000 rpm; significantly influences particle size distribution
  • Aqueous-to-Oil Phase Ratio: Typically 1:2 for primary emulsion; affects emulsion stability
  • Polymer Concentration: Higher PLGA concentrations (≥6% w/v) improve encapsulation efficiency but increase particle size
  • PVA Concentration: Higher concentrations (≥0.5% w/v) reduce particle size but may decrease encapsulation efficiency
Microsphere Characterization Methods

Particle Size and Morphology Analysis:

  • Laser Light Scattering: Determine particle size distribution using Mastersizer or similar instrument
  • Scanning Electron Microscopy (SEM): Evaluate surface morphology and confirm spherical structure
  • Sample Preparation: Sputter-coat microspheres with gold-palladium before SEM imaging

Encapsulation Efficiency Determination:

  • Accurately weigh 10 mg of lyophilized microspheres
  • Dissolve in 1 mL of DCM with vortexing
  • Add 5 mL of methanol to precipitate the polymer
  • Centrifuge at 10,000 × g for 10 minutes
  • Analyze this compound content in supernatant using HPLC or UV-Vis spectroscopy at 450 nm
  • Calculate encapsulation efficiency using the formula: EE% = (Actual drug content / Theoretical drug content) × 100

In Vitro Release Studies:

  • Place 20 mg of microspheres in 10 mL of release medium (PBS with 0.1% w/v sodium azide)
  • Incubate at 37°C with continuous shaking at 100 rpm
  • At predetermined intervals (1, 2, 4, 8, 12, 24 hours, then daily for 60 days), centrifuge aliquots
  • Withdraw 1 mL of supernatant for analysis and replace with fresh pre-warmed medium
  • Analyze this compound content using validated HPLC or UV-Vis methods
  • Plot cumulative release percentage versus time to generate release profiles

Release Kinetics and Mathematical Modeling

Higuchi Model Application

The Higuchi model describes drug release from a matrix system as a diffusion process based on Fick's law, where the cumulative drug release is proportional to the square root of time. This model is particularly applicable to this compound-loaded microspheres, where the release mechanism is predominantly controlled by diffusion through the polymer matrix.

The mathematical expression of the Higuchi model is:

Q = kᴴ × t¹ᐟ²

Where:

  • Q = Cumulative amount of drug released at time t
  • kᴴ = Higuchi release rate constant
  • t = Time

For this compound-loaded PLGA microspheres, the release profile typically demonstrates two distinct phases: an initial burst release followed by a prolonged sustained release phase. Experimental data show that approximately 38.3% of this compound is released within the first hour, followed by a sustained release phase reaching 79.1% cumulative release over 60 days [1]. This biphasic release pattern is particularly advantageous for therapeutic applications requiring rapid onset followed by prolonged maintenance.

Release Kinetics Analysis Protocol

Data Fitting Procedure:

  • Plot cumulative drug release (%) versus square root of time (√t)
  • Perform linear regression analysis to determine the correlation coefficient (R²)
  • Calculate the Higuchi release rate constant (kᴴ) from the slope of the line
  • Compare release kinetics across different formulation parameters

Model Validation Criteria:

  • Excellent Fit: R² ≥ 0.98 indicates dominant diffusion-controlled release
  • Good Fit: R² = 0.95-0.98 suggests mixed release mechanisms with diffusion predominance
  • Poor Fit: R² ≤ 0.94 indicates non-diffusion controlled release (erosion, swelling, or degradation controlled)

For this compound-loaded microspheres, research has confirmed that the release kinetics follow a diffusion pattern predominantly controlled by the Higuchi model [1], validating its application for predicting release behavior in these systems.

Experimental Workflow and Mechanism Visualization

Microsphere Preparation and Testing Workflow

The following diagram illustrates the complete experimental workflow for developing and characterizing this compound-loaded microspheres:

fuco_workflow start Start Formulation Development opt RSM Experimental Design (FCCCD with 3 factors) start->opt prep Microsphere Preparation Double Emulsion Method opt->prep char Microsphere Characterization Particle Size & EE% prep->char release In Vitro Release Study 60 days duration char->release kin Kinetic Analysis Higuchi Model Fitting release->kin eval Biological Activity Evaluation Cell Culture Studies kin->eval end Optimal Formulation Selection eval->end

Diagram 1: this compound Microsphere Development Workflow

Anti-inflammatory Mechanism of this compound

This compound exerts its therapeutic effects through multiple signaling pathways. The following diagram illustrates its anti-inflammatory mechanism via NF-κB pathway inhibition:

fuco_mechanism LPS Inflammatory Stimulus (LPS or TNF-α) IKK IKK Phosphorylation LPS->IKK Induces IkB IκB-α Phosphorylation & Degradation IKK->IkB Activates NFkB NF-κB p65 Release & Nuclear Translocation IkB->NFkB Releases Inflam Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α, COX-2) NFkB->Inflam Transcribes Fuco This compound Treatment Fuco->IKK Inhibits Fuco->IkB Prevents Degradation Fuco->NFkB Blocks Nuclear Transfer

Diagram 2: this compound Anti-inflammatory Mechanism via NF-κB Pathway

Applications and Biological Activity Assessment

Therapeutic Applications

This compound-loaded controlled release systems have demonstrated efficacy across multiple disease models:

  • Anti-cancer Applications: In human lung cancer (H1299) cell lines, this compound-loaded microspheres have shown significant anti-proliferative effects through induction of apoptosis and cell cycle arrest [1]. Similar effects have been observed in prostate cancer, leukemia, and colon cancer models.

  • Anti-inflammatory Applications: this compound suppresses pro-inflammatory mediators including IL-1β, IL-6, iNOS, COX-2, and TNF-α through inhibition of the NF-κB signaling pathway [5] [6]. This mechanism has demonstrated efficacy in rheumatoid arthritis models by regulating the PPAR-γ/CTGF pathway [7].

  • Antioxidant Applications: Through activation of the Nrf2/HO-1 signaling pathway, this compound enhances catalase (CAT) and superoxide dismutase (SOD) activities while reducing malondialdehyde (MDA) production, providing protection against oxidative stress [5].

Biological Activity Assessment Protocols

Cell Viability Assay (CCK-8 Method):

  • Seed H1299 or other target cells in 96-well plates (3×10⁴ cells/well)
  • After 24-hour incubation, treat with this compound-loaded microspheres (0.01-100 μM concentration range)
  • Incubate for 24-72 hours depending on experimental design
  • Add 10 μL CCK-8 reagent to each well and incubate for 60 minutes at 37°C
  • Measure absorbance at 450 nm using a microplate reader
  • Calculate cell viability percentage relative to untreated controls

Anti-inflammatory Activity Assessment:

  • Differentiate THP-1 monocytes to macrophages using 0.1 μM PMA for 24 hours
  • Pre-treat with this compound formulations for 2 hours before LPS stimulation (1 μg/mL for 6 hours)
  • Collect culture supernatants for cytokine analysis (IL-1β, IL-6, TNF-α) by ELISA
  • Extract cellular proteins for Western blot analysis of NF-κB pathway components (IκB-α, p-NF-κB p65)
  • Perform immunofluorescence to visualize NF-κB nuclear translocation

Conclusion and Future Perspectives

This compound-loaded controlled release systems represent a promising approach to overcoming the significant pharmaceutical challenges associated with this bioactive marine compound. Through careful formulation optimization using statistical experimental design, researchers can develop microsphere systems with tailored release characteristics suitable for specific therapeutic applications.

The Higuchi model has proven particularly valuable for characterizing and predicting this compound release kinetics from matrix-type delivery systems, enabling rational design of formulations with desired release profiles. The experimental protocols outlined in this application note provide researchers with comprehensive methodological guidance for developing, characterizing, and evaluating this compound-loaded microspheres.

Future research directions should focus on:

  • Development of novel bioinspired delivery systems including extracellular vesicles and biomimetic nanocarriers
  • Exploration of combination therapies leveraging this compound's multi-target mechanisms
  • Advancement of industrial-scale manufacturing processes for improved reproducibility
  • Comprehensive toxicological and sensory evaluation to facilitate clinical translation

As research in this field continues to evolve, controlled release technologies will play an increasingly important role in unlocking the full therapeutic potential of this compound for pharmaceutical and nutraceutical applications.

References

fucoxanthin stability during storage temperature pH

Author: Smolecule Technical Support Team. Date: February 2026

Fucoxanthin Stability: Frequently Asked Questions

  • FAQ 1: What are the most critical factors affecting this compound stability during storage? this compound is highly susceptible to degradation from heat, light, oxygen, and acidic pH. Its unique structure, which includes an allenic bond and conjugated double bonds, is easily damaged [1] [2] [3]. For maximum stability, store this compound extracts in the dark under an inert atmosphere (e.g., nitrogen) at refrigeration temperatures (4°C) or frozen. Neutral to slightly basic pH conditions are also recommended [1] [2].

  • FAQ 2: What is the effect of pH on this compound stability? this compound is particularly unstable under acidic conditions. Studies in oil-in-water emulsions show significant degradation at pH 1.2, while a more neutral pH of 7.5 was found to be more protective [1]. The 9'-cis isomer may be relatively more resistant to pH changes compared to the all-trans form [1].

  • FAQ 3: Can this compound be used in pasteurized products? Yes, with careful consideration. One study found that this compound was highly stable during low-temperature-long-time (LTLT) pasteurization of milk (64°C for 30 minutes), with recovery yields over 96% [4]. This suggests that mild thermal processing is feasible, especially when this compound is incorporated into a protective food matrix like milk.

  • FAQ 4: How can I improve the stability and bioavailability of this compound in formulations? Microencapsulation is a highly effective strategy. Spray-drying this compound with biopolymers like maltodextrin (MD) and gum arabic (GA) has been shown to significantly enhance its thermal stability and protect it in gastric environments, thereby improving its bioaccessibility [5]. Using proteins like whey protein isolate (WPI) can also be beneficial [5].

This compound Stability Under Key Conditions

The table below summarizes quantitative data on how environmental factors impact this compound stability.

Table 1: Stability of this compound Under Various Conditions

Factor Condition Effect on this compound Key Quantitative Data / Observation Source
Temperature 25-60°C (in dark, no O₂) Degradation & Isomerization Follows first-order kinetics; formation of 13-cis and 13'-cis isomers increases with temperature. [1]
64°C for 30 min (in milk) High Stability Recovery yield >96% in goat milk, indicating good stability during pasteurization. [4]
Light 300-2000 lux (at 25°C) Isomerization & Photodegradation Induces isomerization (e.g., all-trans to 9'-cis) and significant degradation of isomers. [1]
pH pH 1.2 Significant Degradation Highly susceptible to degradation in strongly acidic environments. [1]
pH 7.5 Reduced Degradation More stable at neutral to slightly basic pH compared to acidic conditions. [1]
Oxygen Aerial exposure (at 25°C) Oxidative Degradation Promotes the oxidative degradation of various this compound isomers. [1]

Detailed Experimental Protocols

Here are standardized methodologies for key stability and analysis experiments based on published research.

Protocol 1: Assessing Thermal Stability in an Oil-in-Water Emulsion This protocol is adapted from a study investigating temperature effects [1].

  • 1. Emulsion Preparation:
    • Prepare an oil-in-water emulsion using a purified oil (e.g., canola oil) and an emulsifier like Tween 80.
    • Incorporate purified this compound into the oil phase.
    • Homogenize the mixture to create a stable emulsion with a consistent droplet size (e.g., mean diameter of ~2.1 µm).
  • 2. Experimental Setup:
    • Aliquot the this compound-containing emulsion into sealed glass vials.
    • To study aerial exposure, leave the headspace as air. To study anoxic conditions, purge the headspace with an inert gas like nitrogen.
    • Wrap vials in aluminum foil for dark conditions.
  • 3. Thermal Treatment:
    • Incubate the samples at various temperatures (e.g., 25, 40, 60°C) for different time periods.
  • 4. Analysis:
    • Extract this compound from the emulsion using organic solvents.
    • Analyze the extracts using HPLC-DAD or HPLC-PDA. A common method uses a C18 column with a gradient elution of acetonitrile, water, and methyl tert-butyl ether (MTBE), detecting this compound at 450 nm [1] [4].
    • Quantify the total this compound and its isomers (all-trans, 13-cis, 13'-cis). Fit the degradation data to kinetic models (e.g., first-order kinetics).

Protocol 2: Quantifying this compound in Milk Using HPLC This protocol is based on a study of this compound stability in dairy products [4].

  • 1. Sample Preparation:
    • Precisely measure 2 mL of this compound-fortified milk into a test tube.
  • 2. Extraction:
    • Add 2 mL of ethanol to the milk, vortex mix, and then add 4 mL of petroleum ether.
    • Vortex the mixture thoroughly and centrifuge to separate the layers.
    • Collect the upper organic (petroleum ether) layer, which contains the extracted this compound.
    • Repeat the extraction process on the lower layer to ensure complete recovery.
    • Combine the organic layers and evaporate them to dryness under a stream of nitrogen.
  • 3. HPLC Analysis:
    • Reconstitute the dried extract in the HPLC mobile phase (e.g., acetonitrile).
    • Filter the solution through a 0.22 µm membrane filter.
    • Inject into the HPLC system. Use a C18 column with a gradient elution of acetonitrile, water, and MTBE, monitoring the output at 450 nm.
    • Quantify the this compound by comparing the peak area to a standard curve prepared from a high-purity this compound standard.

Workflow and Strategy Visualization

The following diagram illustrates the logical workflow for investigating and improving this compound stability, as discussed in the protocols and FAQs.

fucoxanthin_workflow cluster_1 Initial Analysis cluster_2 Develop Stabilization Strategy Start Start: this compound Stability Assessment Analyze Analyze Stability under Key Stress Factors Start->Analyze Factor1 Temperature Analyze->Factor1 Factor2 Light Analyze->Factor2 Factor3 pH Analyze->Factor3 Factor4 Oxygen Analyze->Factor4 Identify Identify Major Degradation Pathways Analyze->Identify Strategy Select Formulation Approach Identify->Strategy Option1 Microencapsulation (e.g., with Maltodextrin) Strategy->Option1 Option2 Use of Protective Matrix (e.g., Milk Proteins) Strategy->Option2 Test Test Stabilized Formulation Strategy->Test Compare Compare Stability & Bioaccessibility Test->Compare

Key Stabilization Strategies

Based on the evidence, here are the most effective approaches to mitigate this compound degradation:

  • Microencapsulation: Spray-drying with wall materials like maltodextrin and gum arabic can dramatically increase the half-life of this compound and protect it from gastric acid, thereby improving its stability and bioaccessibility [5].
  • Matrix Selection: Incorporating this compound into complex food matrices like milk can offer a protective effect due to interactions with proteins and fats, shielding it from degradation during processing and storage [4].
  • Environmental Control: Always prioritize storage in darkness, at low temperatures (refrigeration or freezing), under an inert atmosphere, and at neutral pH to maximize shelf life [1] [2] [3].

References

Major Factors Causing Fucoxanthin Degradation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key factors that can lead to fucoxanthin degradation during experiments, along with practical mitigation strategies.

Factor Mechanism of Degradation Recommended Preventive Measures
Temperature [1] Breakdown initiates at 25–60 °C; high temps increase ratio of less stable cis isomers [1]. Conduct procedures at low temperatures; avoid heating, especially above 25°C [1].
Light & Oxygen [2] Highly unsaturated structure is sensitive to photo-oxidation and auto-oxidation [2] [1]. Store solutions in darkness and under inert atmosphere (e.g., nitrogen or argon) [2] [1].
pH [1] Degradation is accelerated at acidic pH (4.6) [1]. Maintain a neutral to slightly basic pH (7.4) to minimize degradation [1].
Chemical Instability [3] Demonstrated photo-instability under UVA and visible light doses [3]. Use opaque or amberized containers for all solutions and during light-sensitive steps [3].

Stabilization Strategies & Experimental Workflow

Beyond controlling the basic factors above, advanced formulation strategies can significantly enhance stability.

  • Encapsulation: A highly effective method is encapsulating this compound in a genipin-crosslinked soy protein isolate-chitooligosaccharide (G-SPI-COS) Pickering emulsion. This system has been shown to confer excellent stability across varying pH, ionic strengths, and during storage [4].
  • Solvent Choice: When extracting or dissolving this compound, the choice of solvent matters. Ethanol is a common and effective choice for creating stock solutions [5].

For a systematic approach in the lab, you can follow this general workflow to maintain this compound stability:

workflow Start Start: this compound Handling A Solution Preparation Use ethanol for stock, maintain neutral pH Start->A B Environmental Control Work in dim light, under inert gas A->B C Temperature Management Keep processes below 25°C B->C D Advanced Strategy Consider encapsulation (e.g., Pickering emulsion) C->D E Storage Store in opaque vials at -20°C or lower D->E

Experimental Protocol: Stability Assessment

You can include this methodology in your guides for researchers to evaluate the effectiveness of their stabilization efforts.

  • Objective: To monitor and quantify the degradation of this compound in an experimental solution over time.
  • Materials: this compound solution, amber vials, analytical balance, HPLC system with a UV-Vis or PDA detector [2] [1].
  • Procedure:
    • Sample Preparation: Precisely prepare a this compound solution according to your experimental needs, implementing the chosen stabilization methods (e.g., using ethanol, adjusting pH to 7.4, purging with nitrogen).
    • Storage Conditions: Aliquot the solution into amber vials. Store them under the specific conditions you are testing (e.g., different temperatures, light exposure, or atmospheric conditions).
    • Data Collection: At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw samples.
    • HPLC Analysis: Analyze the samples using HPLC. Common parameters include a C18 reverse-phase column and a mobile phase of acetonitrile/methanol/water or similar. Detect this compound by its characteristic absorbance at 450 nm [2] [5].
    • Data Calculation: Quantify the remaining this compound peak area relative to the initial sample (time zero). Plot the percentage of remaining this compound over time to determine the degradation rate.
  • Troubleshooting Tip: If degradation is still too rapid, investigate the specific cause by testing one variable at a time (e.g., light vs. no light, with vs. without antioxidant).

Key Indicators of Degradation for FAQs

For your FAQ on "How can I tell if my this compound has degraded?", you can list these indicators:

  • Color Change: A noticeable fading of the characteristic deep orange/red color is a primary visual clue.
  • Formation of Cis-isomers: HPLC chromatograms will show new peaks corresponding to cis-isomers (e.g., 13-cis, 13'-cis, 9'-cis this compound), which have different retention times and biological activities compared to the major all-trans form [2] [1].
  • Decreased Bioactivity: A loss of expected biological activity in functional assays, such as reduced antioxidant capacity, can indicate compound degradation [2].

References

RSM for Fucoxanthin Optimization: A Troubleshooting Workflow

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram outlines the core RSM process and points to where common issues typically arise, guiding you to the relevant troubleshooting section.

Start Define Problem and Response Variables Screen Screen Potential Factor Variables Start->Screen Design Select Experimental Design (e.g., CCD, BBD) Screen->Design Conduct Conduct Experiments and Collect Data Design->Conduct Model Develop Response Surface Model Conduct->Model Check Check Model Adequacy Model->Check Issue1 Poor Model Fit? See FAQ 1 Model->Issue1 Optimize Optimize and Validate Check->Optimize Issue2 Significant Lack of Fit? See FAQ 2 Check->Issue2 Issue3 Low Predictive Power? See FAQ 3 Check->Issue3

Troubleshooting FAQs and Guides

Here are solutions to some of the most frequently encountered problems in RSM analysis.

FAQ 1: My model has a high R², but the Lack-of-Fit test is significant. Is my model invalid?

A significant Lack-of-Fit (LoF) test indicates your model may not fully explain the relationship between factors and the response, but it doesn't necessarily mean the model is useless [1].

  • Potential Causes and Solutions:
    • Cause 1: Insufficient Model Complexity. The second-order polynomial might be missing key higher-order terms or complex interactions.
      • Solution: Explore adding third-order terms if your data supports it. Use forward stepwise regression to identify which higher-order terms are most significant [1].
    • Cause 2: Inflated Pure Error Estimate. If your replicated runs were not conducted independently (e.g., measurements were taken from the same sample), the estimate of pure error might be too small, making LoF appear significant.
      • Solution: Ensure all replicates are true experimental replicates, not just repeated measurements. Re-analyze the data by taking the mean of the replicates, which can sometimes make the LoF non-significant, but note that this reduces the degrees of freedom for pure error [1].
    • Cause 3: The LoF is statistically significant but practically small. With a large number of replicates, the LoF test can be overly sensitive.
      • Solution: Check the residual plots. If the residuals appear random and the high R² value is confirmed through prediction, the model may still be useful for optimization purposes [1].
FAQ 2: The residuals from my model show clear patterns. What should I do?

Patterned residuals (e.g., curves, funnels) violate the assumption of independent, random errors and reduce model reliability.

  • Diagnostic and Workflow:
    • Save Residuals: Save the residual values from your analysis to your data table [1].
    • Plot Residuals: Create scatterplots of the residuals against each independent variable and against the predicted values [1].
    • Interpret Patterns and Act:
      • Curved Pattern vs. Predictors: Suggests a missing higher-order term for that variable. Try adding a quadratic or interaction term [1].
      • Funnel Shape (increasing spread): Indicates non-constant variance. A transformation of the response variable (e.g., log, square root) may be necessary. Use the Box-Cox transformation analysis to find a suitable transformation [1].
      • Check Replicates: Color the replicated points in your plots. If the variation between replicates is much smaller than the overall pattern, it confirms the model needs improvement [1].
FAQ 3: My model has a low R² value and seems to have poor predictive power. How can I improve it?

A low R² means your model explains very little of the variation in your response.

  • Investigation and Solutions:
    • Check 1: Critical Factors. You may not be including the most influential variables in your experiment.
      • Solution: Return to the screening phase. Use prior knowledge or preliminary screening designs (like Plackett-Burman) to ensure you are working with the correct factors [2].
    • Check 2: Experimental Region. Your chosen range for factor levels might be too narrow, or you might be operating in a region far from the optimum where the response surface is relatively flat.
      • Solution: Use the Method of Steepest Ascent/Descent. Fit a first-order model and use its coefficients to guide a path toward a more promising experimental region with a stronger response before building a new RSM model [3].
    • Check 3: Experimental Error. Unusually high random noise in your process can mask the underlying signal.
      • Solution: Review and standardize your experimental procedures to reduce variability.

RSM Fundamentals and Fucoxanthin-Specific Applications

To provide context for the troubleshooting advice, here is a summary of core RSM concepts and how they are applied in this compound research.

Table: Key RSM Designs for Optimizing this compound Extraction

Design Type Key Characteristics Common this compound Application Example Key Reference
Central Composite Design (CCD) Includes factorial points, center points, and axial (star) points to estimate curvature. Ideal for fitting quadratic models. Optimizing SC-CO₂ extraction variables (time, pressure, temperature) from Undaria pinnatifida stem. [4] [5] [2]
Box-Behnken Design (BBD) A spherical design with all points lying on a sphere of radius √2. Requires fewer runs than CCD when there are 3 or more factors. Optimizing a green extraction process for bioactives from Ulva rigida using factors like ethanol concentration and solid-to-liquid ratio. [6] [5] [4]
Core Principles of RSM

RSM is a collection of statistical techniques for empirical model building and optimization, developed by Box and Wilson [5] [4] [2]. Its goal is to find the optimal factor level combinations that achieve a specific goal, such as maximizing this compound yield [3]. The process is often sequential:

  • Screening: Identify important factors.
  • Steepest Ascent: Use a first-order model to rapidly move toward the optimum region.
  • Optimization: When near the optimum, fit a second-order model to capture curvature and locate the precise optimum point [3].

References

Fucoxanthin Stability: Frequently Asked Questions

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary factors that cause fucoxanthin degradation during experiments? this compound is highly susceptible to three main factors [1] [2] [3]:

  • Heat: Exposure to temperatures above 40-50°C can initiate degradation. Heating promotes isomerization from the natural, more active all-trans form to less active cis-isomers (e.g., 13-cis and 13'-cis) and can lead to irreversible degradation at higher temperatures [1] [3].
  • Light: The conjugated double bond system makes this compound photosensitive. Direct exposure to light, especially in the presence of oxygen, significantly accelerates its breakdown [1] [3].
  • Oxygen: The structure is oxygen-sensitive, leading to oxidative cleavage and the formation of various degradation products like apo-fucoxanthinones and apo-fucoxanthinals [1].

Q2: Besides solubility, what other bioavailability challenges does this compound face? After oral intake, this compound faces significant challenges in the gastrointestinal tract [4] [3]:

  • Acidic Degradation: It is unstable in the acidic environment of the stomach.
  • Enzymatic Hydrolysis: It can be degraded by digestive enzymes like pepsin.
  • Low Absorption: Its lipophilic nature limits its incorporation into mixed micelles, which are essential for intestinal absorption.

Q3: How can the choice of lipid carrier in a delivery system impact this compound's bioavailability? The lipid carrier is crucial for forming mixed micelles during digestion, which solubilize this compound for absorption. Research shows that the bioaccessibility follows this order [5]: Long-chain triglycerides (LCTs, e.g., corn oil) > Medium-chain triglycerides (MCTs, e.g., Miglyol) > Non-digestible oils. LCTs lead to the formation of mixed micelles with a superior capacity to solubilize this compound [5].

Troubleshooting Guide: Overcoming Solubility & Stability Issues

This guide outlines the most common encapsulation strategies, their mechanisms, and protocols.

Strategy Mechanism of Action Key Advantages Validated Efficacy & Limitations

| Cyclodextrin Inclusion Complexes [6] | Host-guest complexation; hydrophobic cavity shields this compound from aqueous environment. | Significantly enhances aqueous solubility. Improves thermal and photostability. Maintains or enhances bioactivity (e.g., antitumor). | Efficacy: Aqueous solubility increased by ~25 times [6]. Limitation: Loading capacity may be limited; requires optimization of host-guest ratio. | | Nanoemulsions [4] [5] | Encapsulation in fine lipid droplets (<500 nm); enhances micelle incorporation upon digestion. | Improves gastrointestinal stability and bioaccessibility. Utilizes Generally Recognized As Safe (GRAS) ingredients. Suitable for food fortification. | Efficacy: LCT-based nanoemulsions showed highest bioaccessibility in vitro and in vivo [5]. Limitation: Physical stability of emulsion (Ostwald ripening, coalescence) must be monitored. | | Nanostructured Lipid Carriers (NLCs) [4] | Imperfect solid lipid matrix prevents this compound expulsion, offering higher loading and stability. | Higher loading capacity and stability than nanoemulsions. Provides controlled release. Excellent protection against degradation. | Efficacy: Highly effective in improving biosafety and bioavailability in disease models [4]. Limitation: Production process can be more complex than nanoemulsions. | | Bioinspired Systems (e.g., Extracellular Vesicles) [4] | Uses natural vesicles for encapsulation; leverages inherent biocompatibility and targeting. | Superior immunocompatibility. Potential to cross physiological barriers. High encapsulation efficiency. | Efficacy: Emerging as a superior platform for unlocking this compound's full therapeutic potential [4]. Limitation: Scalability and standardized isolation methods are current challenges. |

The following diagram illustrates the logical decision-making process for selecting an appropriate encapsulation strategy based on your experimental goals.

G Start Start: Goal for this compound Formulation Goal1 Maximize Aqueous Solubility Start->Goal1 Goal2 Maximize Oral Bioavailability Start->Goal2 Goal3 Maximize Stability & Controlled Release Start->Goal3 Goal4 Advanced Biomedical Application Start->Goal4 Method1 Cyclodextrin Inclusion Complex Goal1->Method1 Method2 Nanoemulsion (LCT-based Lipid) Goal2->Method2 Method3 Nanostructured Lipid Carrier (NLC) Goal3->Method3 Method4 Bioinspired Systems (e.g., Extracellular Vesicles) Goal4->Method4

Detailed Experimental Protocols

Protocol 1: Fabrication of this compound/HP-β-CD Inclusion Complex via Ultrasound [6]

Objective: To enhance the aqueous solubility and stability of this compound by forming an inclusion complex with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound standard or extract
  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Absolute ethanol
  • Ultrasonic bath or probe sonicator
  • Magnetic stirrer
  • Freeze dryer
  • Centrifuge

Method:

  • Solution Preparation: Prepare a saturated aqueous solution of HP-β-CD. Dissolve this compound in a small volume of absolute ethanol.
  • Mixing: Slowly add the this compound ethanol solution into the HP-β-CD solution under constant magnetic stirring (e.g., 500 rpm).
  • Ultrasound Assistance: Subject the mixture to ultrasound treatment (e.g., 40 kHz, 200 W) for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C). This promotes the formation of the inclusion complex.
  • Equilibration: Continue stirring for several hours (e.g., 12-24 hours) in the dark to reach equilibrium.
  • Sepification and Drying: Centrifuge the solution to remove any undissolved this compound. Collect the supernatant and freeze-dry it to obtain a solid inclusion complex powder.
  • Characterization: Analyze the complex using techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) and Differential Scanning Calorimetry (DSC) to confirm complex formation. Measure the solubility of the complex in water and compare it to pure this compound.
Protocol 2: Preparation of this compound-Loaded Nanoemulsion [5]

Objective: To create a nanoemulsion-based delivery system for this compound to improve its bioaccessibility.

Materials:

  • This compound (e.g., dissolved in the carrier oil or as a pre-enriched oil)
  • Carrier Oil: Corn Oil (LCT) or Miglyol 812 (MCT)
  • Emulsifier: Tween 80
  • High-Pressure Homogenizer or High-Speed Shear Mixer

Method:

  • Oil Phase: Dissolve this compound and Tween 80 in the selected carrier oil (LCT or MCT). Gently warm if necessary to ensure complete dissolution.
  • Aqueous Phase: Use purified water.
  • Pre-emulsification: Slowly add the aqueous phase to the oil phase under high-speed shear mixing (e.g., 10,000 rpm for 5 minutes) to form a coarse emulsion.
  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for multiple cycles (e.g., 3-5 cycles at 50-150 MPa) until a transparent or translucent nanoemulsion with a mean droplet diameter of ~200 nm is achieved.
  • Characterization: Measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering. The stability can be evaluated by storing the nanoemulsion at different temperatures and monitoring for changes in droplet size over time.

References

Fucoxanthin Stability in Milk Matrices: Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key quantitative findings on how fucoxanthin behaves in different milk systems under various conditions.

Matrix/Parameter Processing Condition Key Stability Findings Citation
Goat Whole & Skim Milk Pasteurization (LTLT: 64°C, 30 min) >96% this compound recovered post-pasteurization. Stable during 4-week storage at 4°C. [1]
Cow Skim Milk (SM) Storage (1 month, 4°C) Better stability in Skim Milk (SM) vs. Whole Milk (WM). Stability negatively correlated with increased protein content (e.g., casein, whey). [2]
Cow Whole Milk (WM) Storage (1 month, 4°C) Lower stability compared to Skim Milk. [2]
Goat Milk Yogurt Heat (80°C, 30 min) & Fermentation ~98% recovery after heating. ~90% recovery after fermentation; concentration stable during subsequent storage. [3]
Cow Skim Milk Bioavailability (In Vivo/In Vitro) Superior plasma absorption and tissue accumulation of this compound and its metabolites compared to whole milk and microalgal biomass. [4]

Core Experimental Protocols

Here are detailed methodologies for key experiments you can provide as standardized protocols.

Protocol: Quantifying this compound in Milk and Yogurt

This method, adapted from multiple studies, is suitable for quantifying this compound recovery from various dairy matrices [1] [3].

  • Sample Preparation: Weigh 2 g of milk or diluted yogurt into a 10 mL test tube.
  • Deproteination: Add 2 mL of ethanol (200 proof) to the sample and mix thoroughly.
  • Solvent Extraction:
    • Add 1 mL of petroleum ether and 1 mL of tert-butyl methyl ether (TBME).
    • Vortex the mixture for 30 seconds.
    • Centrifuge at ~1,838 × g (3,500 rpm) for 5 minutes.
    • Collect the supernatant.
    • Repeat the solvent addition and extraction steps three times, pooling all supernatants.
  • Analysis (HPLC-DAD):
    • Column: ZORBAX Eclipse XDB-C18 (4.6 × 250 mm, 5 μm).
    • Mobile Phase: Gradient elution starting from 80% Acetonitrile / 20% Water, shifting to 72% Acetonitrile / 18% Water / 10% MTBE.
    • Flow Rate: 0.8 mL/min.
    • Detection: 450 nm.
    • Quantification: Use an external this compound standard curve for calculation.
Protocol: Assessing Stability During Pasteurization and Storage

This workflow outlines the steps to evaluate this compound stability under processing and storage conditions.

G Start Start: Prepare Milk Matrix A Fortify with this compound (Final conc. ~10 µg/mL) Start->A B Pasteurize (e.g., LTLT: 64°C, 30 min) A->B C Sample T0 (Quantify FX post-heat) B->C D Refrigerated Storage (4°C for up to 4 weeks) C->D E Sample at Weekly Intervals (T1, T2, T3, T4) D->E F Analyze All Samples (HPLC Quantification) E->F End Calculate Recovery and Degradation Kinetics F->End

Advanced Stabilization & Encapsulation Strategies

If researchers encounter stability issues with basic milk matrices, you can suggest these advanced encapsulation techniques.

Strategy Mechanism Key Performance Citation
Spray-Drying with Biopolymers Wall materials form a physical barrier against oxygen, heat, and light. Maltodextrin (MD) and Gum Arabic (GA) showed best protection with degradation half-lives of 92.6 and 99.8 days, respectively. Also improved bioaccessibility. [5]
Pickering Emulsions with Cellulose Nanofibrils (CNFs) CNFs form a solid, dense particle layer at oil-water interfaces, providing a physical barrier. Encapsulation efficiency up to 70.8%. High stability against pH, salinity, temperature, and UV light. Maintained 42% DPPH scavenging activity after 12 days at 4°C. [6]
Controlled-Release Systems Use of nanoparticles, emulsions, and bioinspired systems (e.g., extracellular vesicles) to protect from gastric degradation and enhance absorption. These systems are designed to improve chemical stability, protect against GI tract degradation, and enhance bioavailability. [7]

Frequently Asked Questions (FAQs)

Q1: Why is this compound less stable in whole milk compared to skim milk, despite the protective protein matrix? Early research indicated that this compound stability is negatively correlated with an increase in protein content (specifically casein and whey protein) [2]. However, more recent studies on goat milk demonstrate high stability, suggesting that the type of milk (e.g., higher β-casein in goat milk) and the specific matrix interactions need careful evaluation for each formulation [1].

Q2: Does the fermentation process in yogurt production degrade this compound? Yes, fermentation can cause a minor loss. One study found a drop from ~98% recovery post-heating to ~90% recovery in freshly prepared yogurt [3]. However, the concentration remains stable during subsequent refrigerated storage, making yogurt a viable delivery matrix.

Q3: Which milk matrix is superior for bioavailability? In vivo and in vitro studies on cow milk consistently show that skim milk (SM) provides superior bioavailability for this compound and its active metabolites compared to whole milk (WM) [4].

Q4: What are the main environmental factors that degrade this compound? this compound is highly susceptible to heat, light, oxygen, and acidic conditions due to its unsaturated structure [7] [8]. All processing and storage protocols must be designed to minimize exposure to these factors (e.g., working under dim light, using inert gases, and avoiding excessive heat).

References

preventing fucoxanthin thermal degradation processing

Author: Smolecule Technical Support Team. Date: February 2026

Why Does Fucoxanthin Degrade?

This compound is highly susceptible to degradation due to its unique molecular structure, which includes an unusual allenic bond, a 5,6-monoepoxide, and conjugated double bonds [1] [2]. These functional groups make it prone to oxidation and isomerization when exposed to heat, light, and oxygen [3].

Quantifying Thermal Degradation

Understanding the kinetics of degradation is crucial for predicting this compound behavior during processing and storage. The data varies depending on the model system used.

Table 1: Degradation Kinetics in Different Model Systems

System / Condition Degradation Kinetics Order Activation Energy (Ea) Thermodynamic Parameters (ΔH and ΔG) Key Findings

| Canola Oil (No air/light, 25-100°C) | First-order for total, all-trans, and cis isomers [1] | Total: 83.35 kJ/mol All-trans: 98.93 kJ/mol [1] | ΔH: 80.42 kJ/mol (Total) ΔG: 93.84 to 112.05 kJ/mol (non-spontaneous) [1] | Formation of cis isomers (13-cis, 13'-cis, 9'-cis) occurred at 60-80°C [1] | | Oil-in-Water Emulsion (No air/light, 25-60°C) | First-order [2] | Total: 73.8 kJ/mol [2] | ΔH: 71.1 kJ/mol (Total) ΔG: 93.2 to 105.4 kJ/mol (non-spontaneous) [2] | 9'-cis isomer was relatively resistant to heat [2] |

Proven Strategies to Prevent Degradation

Encapsulation is the most effective technique to shield this compound from heat and other destabilizing factors.

Table 2: Effectiveness of Encapsulation Techniques

Encapsulation Method / Wall Material Key Performance Metrics Experimental Findings

| Spray-Drying with Biopolymers [3] | Encapsulation Efficiency (EE): 86.5% - 97.1% Degradation Kinetics: Second-order Half-life (t₁/₂) at 50°C: | Maltodextrin (MD) and Gum Arabic (GA) provided the best thermal protection [3]. | | Double Encapsulation [4] | Encapsulation Efficiency (EE): Up to ~96% Degradation Kinetics: First-order | A combination of MD and GA (1:7 w/w) showed the highest prevention of this compound degradation during storage [4]. |

The following diagram illustrates the core workflow for stabilizing this compound using encapsulation, from identifying the problem to selecting the appropriate solution.

G cluster_solution Stabilization Solutions cluster_methods cluster_materials Start This compound Thermal Degradation Cause Identify Main Cause: Unique molecular structure (Allenic bond, conjugated double bonds) Start->Cause Factor Key Destabilizing Factors: Heat, Light, Oxygen, Acidic pH Cause->Factor Strategy Primary Strategy: Microencapsulation Factor->Strategy Method Encapsulation Methods Strategy->Method Material Wall Material Selection Strategy->Material SD Spray Drying Method->SD DE Double Encapsulation (Porous Starch + Coating) Method->DE Result Outcome: Enhanced Thermal Stability & Extended Shelf-life SD->Result DE->Result M1 Maltodextrin (MD) Material->M1 M2 Gum Arabic (GA) Material->M2 M4 Whey Protein Isolate (WPI) Material->M4 M3 MD + GA Combination M1->M3 M2->M3 M3->Result

Detailed Experimental Protocols

Here are detailed methodologies for key stabilization and testing procedures.

Protocol 1: Spray-Drying Encapsulation for Thermal Stability [3]

This protocol outlines the creation of this compound-loaded microcapsules using spray-drying.

  • Preparation of Oil-in-Water Emulsion:

    • Dissolve your chosen wall material (e.g., 40 g of Maltodextrin or Gum Arabic) in 150 mL of distilled water with magnetic stirring. For proteins like WPI, dissolve 20 g in 150 mL water and adjust pH to 7.0.
    • Disperse the this compound extract (0.25 mM final concentration) in a small amount of corn oil.
    • Create a coarse emulsion by adding the this compound oil to a 1 mM Tween 80 aqueous solution.
    • Mix the coarse emulsion with the wall material solution. Pre-homogenize using a high-speed blender (e.g., 10,000 rpm for 5 minutes).
    • Further homogenize the emulsion using an ultrasonic processor (500 W, duty cycle 66.7%) for 10 minutes, with gentle magnetic stirring for 2 hours.
  • Spray-Drying Process:

    • Feed the prepared emulsion into a spray dryer equipped with a rotary atomizer.
    • Use an inlet temperature of 170°C and an outlet temperature of 90°C.
    • Collect the resulting powder in sealed bags, protected from light, for further analysis.
  • Testing Thermal Stability:

    • Expose the microcapsules to elevated temperatures (e.g., 50°C) in an oven.
    • Periodically sample the powder and extract this compound using a solvent like acetonitrile.
    • Analyze the this compound content via HPLC to determine the degradation rate and half-life.
Protocol 2: Double Encapsulation via Porous Starch [4]

This method uses a two-step process for enhanced protection.

  • Preparation of Porous Starch (PS):

    • Heat an aqueous slurry of corn starch (5% w/v) at 90°C for 30 minutes with stirring to gelatinize.
    • Cool the paste at 5°C for 48 hours to allow gelation.
    • Cut the gel into small pieces and freeze at -10°C overnight.
    • Perform solvent exchange by immersing the frozen gels in 100% ethanol at room temperature, changing the ethanol 3 times every hour.
    • Freeze-dry the final product to obtain porous starch.
  • Loading this compound into PS:

    • Mix the purified this compound with the prepared PS and allow it to adsorb into the pores.
  • Coating the Loaded PS:

    • Prepare solutions of coating agents (e.g., Maltodextrin, Gum Arabic, or their combination at ratios like 1:3, 1:5, or 1:7 w/w).
    • Further encapsulate the this compound-loaded PS by coating it with these solutions, followed by a second drying step.

Troubleshooting FAQs

Q1: My this compound purity drops significantly after a heating step. What is the most likely cause? The primary cause is thermal degradation and isomerization. Check the temperature and duration of your heating process. Even in the absence of air and light, heating above 60°C can rapidly degrade the all-trans form into cis isomers, which may not be detected by your standard HPLC analysis if you are only quantifying the all-trans standard [1]. Ensure your analytical method can separate and quantify the major isomers.

Q2: Besides heat, what other factors should I control during processing? A holistic approach is needed. You must also strictly control:

  • Light: Process under yellow or red safe lights or in darkness, as illumination causes isomerization and photodegradation [1] [2].
  • Oxygen: Use an inert atmosphere (e.g., nitrogen or argon) during all liquid handling and storage steps [1].
  • Acidic pH: The compound is highly unstable in acidic environments. Maintain a neutral pH where possible, especially in liquid formulations [2].

Q3: Which wall material is best for spray-drying this compound? While the optimal choice may depend on your specific formulation, the literature consistently shows that Maltodextrin (MD) and Gum Arabic (GA), either alone or in combination, offer superior protection compared to proteins like gelatin or WPI [3] [4]. A combination of MD and GA (e.g., at a 1:7 ratio) has been shown to provide the highest encapsulation efficiency and stability during storage [4].

References

Troubleshooting Common Encapsulation Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Here are solutions to frequently encountered issues in fucoxanthin encapsulation, based on recent research.

Problem Possible Causes Suggested Solutions & Supporting Data
Low Encapsulation Efficiency (EE) Rapid diffusion of API during vesicle closure [1]; Instability of initial emulsion [2]. Use high-density fluorocarbons (e.g., perfluoroperhydrophenanthrene, ρ=2.03 g/cm³) in centrifugation process [1]. Optimize W/O/W emulsion: increase polymer concentration, use high viscosity organic phase (e.g., ethyl acetate), low surfactant (PVA) concentration [2].
Poor Storage & Environmental Stability Unstable emulsion interface; Lack of protection from light, oxygen, heat [3] [4]. Formulate Pickering emulsions with solid particles (e.g., Cellulose Nanofibrils/CNFs). CNF-stabilized emulsion retained >60% EE after 3 freeze-thaw cycles and 42% DPPH activity after 12 days at 4°C [5].
Low Bioaccessibility & Bioavailability Degradation in GIT; Poor aqueous solubility; Limited cellular uptake [4]. Use nanocarriers. Lipid-based systems improve solubility and GIT stability [6]. Bioinspired systems (e.g., extracellular vesicles) enhance biocompatibility and barrier penetration [4]. Co-administer with lipids (fish oil, MCTs) to boost absorption [3].

Comparison of Encapsulation Systems & Efficiencies

The table below summarizes key performance metrics for different this compound encapsulation systems as reported in recent literature.

Encapsulation System Core/Shell Material Key Performance Metric (Encapsulation Efficiency) Notable Advantages
Pickering Emulsion [5] This compound / Cellulose Nanofibrils (CNFs) 70.8% (with 1.0 mg/mL this compound) High stability against pH, salinity, temperature, UV; uses sustainable seaweed cellulose byproduct.
Liposomes [1] Model APIs / Phospholipids (e.g., DPPC) & Fluorocarbons Up to 98% (for macromolecular APIs, model system) High EE for sensitive macromolecules; solvent-free process.
Centrifugation Method [1] - 10-15% (with squalene, for plasmid DNA) Baseline reference for method improvement.

Detailed Experimental Protocols

Protocol 1: Preparing CNF-Stabilized Pickering Emulsion for this compound

This method uses cellulose nanofibrils from brown algae residue to create a stable emulsion, achieving up to 70.8% encapsulation efficiency [5].

Workflow Diagram:

Brown Algae Residue Brown Algae Residue High-Pressure Homogenization High-Pressure Homogenization Brown Algae Residue->High-Pressure Homogenization Cellulose Nanofibrils (CNFs) Cellulose Nanofibrils (CNFs) High-Pressure Homogenization->Cellulose Nanofibrils (CNFs) 105 MPa CNFs CNFs CNF Suspension CNF Suspension CNFs->CNF Suspension Homogenization Homogenization CNF Suspension->Homogenization This compound This compound Oil Phase Oil Phase This compound->Oil Phase Oil Phase->Homogenization Pickering Emulsion Pickering Emulsion Homogenization->Pickering Emulsion Stability Tests Stability Tests Pickering Emulsion->Stability Tests pH, Temp, UV Encapsulation Efficiency Analysis Encapsulation Efficiency Analysis Pickering Emulsion->Encapsulation Efficiency Analysis

Materials & Equipment:

  • Cellulose source: Industrial brown algae residues [5]
  • High-pressure homogenizer [5]
  • High-speed blender or ultrasonic homogenizer [5]

Step-by-Step Procedure:

  • CNF Preparation: Isolate cellulose from brown algae residues. Process isolated cellulose using a high-pressure homogenizer at 105 MPa to produce cellulose nanofibrils (CNFs) with target diameter of ~87 nm [5].
  • Emulsion Formulation: Disperse this compound (e.g., 1.0 mg/mL) in suitable oil phase. Prepare aqueous phase containing synthesized CNFs [5].
  • Emulsification: Mix oil and aqueous phases using high-speed blending or ultrasonication to form coarse emulsion. Process coarse emulsion through high-pressure homogenizer to form final Pickering emulsion [5].
  • Analysis: Determine encapsulation efficiency using appropriate analytical method (e.g., spectrophotometry). Evaluate emulsion stability under different environmental conditions (pH, temperature, UV light) [5].
Protocol 2: High-Efficiency Liposome Formation via Centrifugation

This method achieves extremely high encapsulation efficiency for sensitive macromolecules using phospholipids and high-density fluorocarbons [1].

Workflow Diagram:

Phospholipids + API Phospholipids + API Form Primary W/O Nanoemulsion Form Primary W/O Nanoemulsion Phospholipids + API->Form Primary W/O Nanoemulsion Centrifugation over Aqueous Phase Centrifugation over Aqueous Phase Form Primary W/O Nanoemulsion->Centrifugation over Aqueous Phase Liposome Formation & Phase Transfer Liposome Formation & Phase Transfer Centrifugation over Aqueous Phase->Liposome Formation & Phase Transfer Collect Liposomal Suspension (from top) Collect Liposomal Suspension (from top) Liposome Formation & Phase Transfer->Collect Liposomal Suspension (from top) Determine Encapsulation Efficiency Determine Encapsulation Efficiency Collect Liposomal Suspension (from top)->Determine Encapsulation Efficiency

Materials & Equipment:

  • Phospholipids: DPPC, DMPC, or DPPG [1]
  • Fluorocarbon: Perfluoroperhydrophenanthrene (density: 2.03 g/cm³) or similar [1]
  • Ultracentrifuge and Vivaspin centrifugal filters [1]

Step-by-Step Procedure:

  • Prepare Lipid Stock: Disperse phospholipids in aqueous buffer containing hydrophilic API using sonication. Keep temperature constant at 30°C [1].
  • Create Primary Emulsion: Emulsify aqueous lipid suspension with fluorocarbon to form water-in-fluorocarbon nanoemulsion [1].
  • Form Liposomes: Transfer primary emulsion to tube containing second aqueous phase. Centrifuge to drive emulsion droplets across organic-aqueous interface, forming liposomes. Higher density fluorocarbon enables aqueous droplets to float up [1].
  • Collect & Analyze: Collect liposomal suspension from top of tube. Determine encapsulation efficiency using Vivaspin centrifugation filtration and quantify encapsulated API with UV-Vis spectroscopy [1].

Key Technical Parameters for Optimization

Critical factors to systematically vary and control in your experiments for different encapsulation systems.

System Key Parameters to Optimize Target / Effect
General Homogenization Pressure 105 MPa for optimal CNF particle size (e.g., 87 nm) [5].
Polymer/Stabilizer Concentration Higher phospholipid concentration increases EE; adding cholesterol can decrease EE [1].
Pickering Emulsion Particle Size & Crystallinity Lower CNF polymerization degree (e.g., ~265) improves interface stability [5].
Liposomes Hydrophobic Phase Density Use high-density fluorocarbons (Δρ ≈1 g/cm³ vs water) to enable phase transfer [1].
W/O/W Multiple Emulsion Organic Solvent & Surfactant Use ethyl acetate; lower PVA concentration reduces EE loss to external phase [2].

Conclusion and Future Perspectives

The field of this compound encapsulation is advancing towards more sophisticated and efficient systems. Future research will likely focus on bioinspired delivery systems like extracellular vesicles, which offer superior immunocompatibility and ability to penetrate physiological barriers [4]. Scaling up these nanotechnologies while ensuring cost-effectiveness and regulatory compliance remains a key objective for their commercial application in drugs and functional foods [4] [6].

References

fucoxanthin degradation rate constant k determination

Author: Smolecule Technical Support Team. Date: February 2026

Experimentally Determined Degradation Rate Constants

The table below summarizes key parameters from a study that investigated the thermal degradation of fucoxanthin encapsulated with different biopolymers [1].

Wall Material Degradation Kinetics Model Rate Constant (k) Half-Life (t₁/₂)
Gum Arabic (GA) Second-order Not explicitly stated 99.8 days
Maltodextrin (MD) Second-order Not explicitly stated 92.6 days
Gelatin (GEL) Second-order Not explicitly stated 69.3 days
Whey Protein Isolate (WPI) Second-order Not explicitly stated 50.9 days

This study concluded that Gum Arabic and Maltodextrin provided the best protective effect, significantly slowing this compound degradation [1].

Core Experimental Protocols

Here are the detailed methodologies for key experiments related to this compound stability and degradation.

Protocol for Thermal Stability Testing and k Determination

This method is used to determine the degradation rate constant of encapsulated this compound under heat stress [1].

  • Objective: To evaluate the protective effect of different wall materials and determine the degradation kinetics of this compound.
  • Materials: Microencapsulated this compound powder (using wall materials like GA, MD, WPI, GEL).
  • Procedure:
    • Storage: Store the encapsulated powders in the dark at a constant elevated temperature (e.g., 37°C or higher to accelerate degradation).
    • Sampling: Periodically withdraw samples over a defined time course.
    • Analysis: Extract and quantify the remaining this compound in each sample using High-Performance Liquid Chromatography (HPLC).
  • Data Analysis:
    • Plot the remaining this compound concentration over time.
    • Fit the data to different kinetic models (e.g., zero-order, first-order, second-order). The study cited found the degradation followed a second-order kinetic model [1].
    • Calculate the degradation rate constant (k) from the slope of the best-fit line.
    • Determine the half-life (t₁/₂) using the formula corresponding to the kinetic model.
Protocol for Kinetic Extraction and Stability Assessment

This protocol focuses on optimizing extraction but provides insights into how time and temperature affect this compound yield, which is indirectly related to its stability during the process [2].

  • Objective: To model the kinetic behavior of this compound extraction and identify parameters that maximize yield while minimizing degradation.
  • Materials: Dried Undaria pinnatifida powder, ethanol as solvent.
  • Procedure:
    • Experimental Design: Set up a series of extractions varying three key parameters:
      • Time (t): From a few minutes to several days.
      • Temperature (T): From 5°C to 85°C.
      • Solvent Concentration (S): Ethanol/water mixtures (50% to 100%).
    • Extraction: Perform conventional heat-assisted extraction (maceration) under each set of conditions.
    • Quantification: Analyze the this compound content in each extract using HPLC-DAD.
  • Data Analysis:
    • Model the extraction yield and purity data against the three variables.
    • Identify optimal conditions that give the highest yield without promoting degradation. For instance, high temperatures (85°C) were efficient for short durations (30 min), but longer exposures led to significant degradation [2].

Experimental Workflow Diagram

The following diagram outlines the general workflow for conducting a this compound degradation kinetics study, based on the cited protocols [1] [2].

G Start Start Experiment Prep Prepare Samples (Encapsulated this compound) Start->Prep Store Apply Stress Condition (e.g., Heat, Light) Prep->Store Sample Withdraw Samples at Time Intervals Store->Sample Analyze Analyze this compound Content via HPLC Sample->Analyze Model Model Degradation Data (Fit Kinetic Model) Analyze->Model Calculate Calculate Parameters (Rate Constant k, Half-life t₁/₂) Model->Calculate End Report Results Calculate->End

Frequently Asked Questions (FAQs)

Q1: What is the most common kinetic model for this compound degradation? A: Research indicates that the thermal degradation of encapsulated this compound can follow second-order kinetics [1]. However, the model can vary depending on the specific conditions and the form of this compound (e.g., purified vs. encapsulated), so it is crucial to experimentally validate the model for your specific system.

Q2: How does the choice of wall material impact the degradation rate constant? A: The wall material is critical. Studies show that polysaccharides like Gum Arabic (GA) and Maltodextrin (MD) can offer superior protection, resulting in slower degradation and a longer half-life compared to protein-based materials like Whey Protein Isolate (WPI) [1].

Q3: What are the optimal extraction conditions to minimize this compound degradation? A: To balance high yield with low degradation, one study recommended using 70% ethanol at 45°C for 45-66 minutes [2]. Using high temperatures (e.g., 85°C) can be efficient but only for very short durations (under 30 minutes), as prolonged exposure significantly increases degradation.

Q4: What is the primary analytical technique for quantifying this compound in degradation studies? A: High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD), is the standard method for accurately quantifying this compound concentration in complex matrices like algae extracts or microcapsules [1] [2].

References

Optimizing Light Conditions for Fucoxanthin Accumulation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the optimal light conditions for fucoxanthin production in various microalgae species.

Microalgae Species Optimal Light Intensity (μmol m⁻² s⁻¹) Optimal Light Quality Optimal Photoperiod (Light/Dark) Key Findings & Notes
Phaeodactylum tricornutum [1] 100 (Blue Light) Blue Light Not Specified Part of a multi-factor optimization (nutrients, glycerol). Achieved 20.44 mg/g DCW this compound.
Cylindrotheca closterium [2] 100 Blue LED 18/6 Maximized productivity; 18/6 regime was superior to 12/12 or 24/0. Achieved 25.5 mg/g DCW.
Poterioochromonas malhamensis [3] 150 White Light Not Specified (Fermentation) Under heterotrophic fermentation with illumination. Achieved 1.56 mg/g DCW this compound content.
Detailed Experimental Protocols

Protocol 1: Bottle Photobioreactor for C. closterium [2] This protocol is designed to identify the optimal combination of light parameters.

  • Strain and Medium: Use axenic Cylindrotheca closterium. Culture in a suitable marine medium (e.g., f/2 medium) in bottle photobioreactors.
  • Experimental Design: Utilize a "Design of Experiment" (DoE) approach to efficiently test multiple factors. The model should include:
    • Light Source: Compare fluorescent light, Red & Blue LED, and Blue LED.
    • Light Intensity: Test a range, for example, from 50 to 100 μmol m⁻² s⁻¹.
    • Photoperiod: Test different cycles, primarily 12/12, 18/6, and 24/0.
  • Cultivation Conditions: Maintain a constant temperature (e.g., 25°C) with orbital agitation (150 rpm).
  • Response Parameters: Measure This compound content (mg/g Dry Cell Weight), This compound productivity (mg/L/day), and power input (W).
  • Validation: The model will predict optimal conditions. Validate by cultivating under the predicted best conditions (e.g., Blue LED at 100 μmol m⁻² s⁻¹, 18/6 photoperiod).

Protocol 2: Illumination-Coupled Heterotrophic Fermentation for P. malhamensis [3] This protocol is for high-cell-density cultivation of heterotrophic or mixotrophic strains.

  • Strain and Pre-culture: Use Poterioochromonas malhamensis CMBB-1. Grow seed culture in the dark in an organic medium (e.g., containing glucose, yeast extract) for 4 days.
  • Fermentation Setup: Inoculate into a 1-L glass fermenter containing a defined medium. A combination of organic and inorganic nitrogen sources is recommended.
  • Illumination Application: Apply light once the culture is running.
    • Light Quality: Test white, blue, red, and green LED lights. White light is often optimal.
    • Light Intensity: Test a gradient (e.g., 50, 150, 300 μmol m⁻² s⁻¹). A moderate intensity of ~150 μmol m⁻² s⁻¹ is a good starting point.
  • Process Control: Maintain temperature at 25-28°C, control pH, and use feeding strategies to maintain high glucose levels for high-cell-density growth.
  • Analysis: Harvest cells and measure dry cell weight (g/L) and This compound content (mg/g DCW) via HPLC.

The following diagram illustrates the decision-making workflow for selecting and optimizing a light strategy.

G Start Start: Choose Light Strategy A What is your primary cultivation system? Start->A B Bottle/Open PBR (Photoautotrophic/Mixotrophic) A->B  Common for diatoms C Fermenter (Heterotrophic with Illumination) A->C  For high-density systems D1 Key Parameter: Photoperiod B->D1 D2 Key Parameter: Light Quality C->D2 E1 Recommendation: Use 18/6 Light/Dark cycle. Superior to 12/12 or 24/0 for productivity. D1->E1 E2 Recommendation: Use Blue or White LED. Blue targets pigment synthesis; White is often effective in fermenters. D2->E2 F1 Example Species: Cylindrotheca closterium, Phaeodactylum tricornutum E1->F1 F2 Example Species: Poterioochromonas malhamensis E2->F2 G Proceed to optimize Light Intensity & Nutrients F1->G F2->G

FAQs and Troubleshooting

Q1: Why is my this compound yield low even under the recommended light intensity?

  • A1: Light is only one factor. Consider these co-optimization parameters:
    • Nutrient Stress: Nitrogen limitation (-50% N) or silicate deprivation (Zero-Si), when combined with optimal light, can significantly boost this compound and lipid accumulation [1].
    • Carbon Source: In mixotrophic cultures, adding glycerol (e.g., 2 g/L) can enhance biomass and this compound yield under optimal light [1].
    • Light Harmony: Ensure your photoperiod is correct. A 24/0 continuous light regime can be detrimental, whereas an 18/6 cycle often provides the dark period necessary for high productivity [2].

Q2: My algae culture is losing its brown color and turning green. What is happening?

  • A2: This is a classic sign of this compound degradation or failed synthesis.
    • Degradation: this compound is highly unstable and degrades in the presence of light and oxygen [4] [5]. Ensure your extraction and sample processing are performed in dim light or darkness and use antioxidants if necessary.
    • Failed Synthesis: In a research context using mutants (e.g., Phaeodactylum tricornutum), a knockout of the CRTISO5 gene, which encodes the final enzyme in this compound biosynthesis, will result in a green phenotype and accumulation of the precursor phaneroxanthin [6] [7].

Q3: For large-scale production, is LED light really worth the investment?

  • A3: Yes. Studies specifically comparing light sources found that while fluorescent light could produce similar this compound content, LEDs achieved the same or better results with significantly lower energy consumption [2]. Their long life, low heat generation, and narrow emission spectrum (allowing targeted stimulation) make them the ideal artificial light source for high-value compound production.

References

fucoxanthin vs tocopherol radical-scavenging activity

Author: Smolecule Technical Support Team. Date: February 2026

Direct Radical-Scavenging Activity Comparison

The table below summarizes experimental data from in vitro assays comparing the radical-scavenging abilities of fucoxanthin and its isomers against α-tocopherol.

Radical Type Assay Method This compound (All-E) EC₅₀ Best Performing this compound Isomer α-Tocopherol (VE) EC₅₀ Performance Summary
DPPH Radical Spectrophotometric assay measuring decrease in DPPH• absorbance [1] Intermediate 13Z- and 13'Z-Fuco > (all-E)-Fuco > 9'Z-Fuco [1] Stronger than all Fuco isomers [1] VE > Fuco
ABTS Radical Spectrophotometric assay measuring decrease in ABTS•⁺ absorbance [1] Intermediate 9'Z-Fuco > (all-E)-Fuco > 13Z- and 13'Z-Fuco [1] Stronger than all Fuco isomers [1] VE > Fuco
Hydroxyl Radical (•OH) Chemiluminescence / Fenton reaction system [1] ~33-39 μg/mL (all isomers) [1] All isomers showed similar, potent activity [1] Weaker than Fuco isomers [1] Fuco > VE
Superoxide Radical (O₂•⁻) Autoxidation of 1,2,3-trihydroxybenzene (THDB) [1] Intermediate 13Z- and 13'Z-Fuco > (all-E)-Fuco > 9'Z-Fuco [1] Stronger than all Fuco isomers [1] VE > Fuco

Key Takeaways from Quantitative Data:

  • Tocopherol's Broad Efficacy: α-Tocopherol consistently shows stronger scavenging activity against the stable DPPH and ABTS radicals, as well as the superoxide radical [1].
  • This compound's Superiority Against Hydroxyl Radicals: A key finding is that all tested stereoisomers of this compound demonstrated more potent hydroxyl radical-scavenging activity than α-tocopherol [1]. The hydroxyl radical is one of the most reactive and damaging ROS in biological systems.
  • Isomer-Specific Activity: The radical-scavenging capacity of this compound is highly dependent on its isomeric form. For instance, the 13Z- and 13'Z- isomers are most effective against DPPH and superoxide radicals, while the 9'Z- isomer is most effective against the ABTS radical [1].

Detailed Experimental Protocols

For researchers looking to replicate or understand these assays, here are the core methodologies cited.

Key In Vitro Antioxidant Assays
  • DPPH Radical-Scavenging Assay: A solution of DPPH• in ethanol is prepared. The test compound is added, the mixture is shaken and incubated (e.g., 20-30 min at room temperature), and the decrease in absorbance is measured at 517-527 nm. Scavenging activity is calculated based on the reduction in the DPPH radical's characteristic purple color [1] [2].
  • ABTS Radical-Scavenging Assay: The ABTS•⁺ cation radical is generated by oxidizing ABTS with potassium persulfate. The test compound is mixed with the blue-green ABTS•⁺ solution, and the reduction in absorbance is measured at 734 nm after a set time (e.g., 10 min) [1].
  • Hydroxyl Radical-Scavenging Assay: Hydroxyl radicals are often generated by a Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The assay can use a chemiluminescence technique or a colorimetric system where the radical reacts with a dye. The ability of the antioxidant to scavenge •OH is measured by the inhibition of light emission or color change, often at a physiological temperature of 37°C [1].
  • Superoxide Radical-Scavenging Assay: A common method uses the autoxidation of 1,2,3-trihydroxybenzene (pyrogallol) in an alkaline buffer to generate superoxide radicals, which is monitored by an increase in absorbance at 325-420 nm. Antioxidants that scavenge the superoxide radical will inhibit this autoxidation process [1].
This compound Isolation and Purification

A typical protocol for obtaining this compound from biomass (e.g., Laminaria japonica or Phaeodactylum tricornutum) involves:

  • Extraction: Using solvents like 80% aqueous methanol or ethanol from dried or wet algal biomass [1] [3] [2].
  • Separation: The crude extract is often first separated by Silica Gel Column Chromatography (SGCC) using a non-polar to polar solvent gradient (e.g., n-hexane to acetone) to isolate a this compound-rich fraction [1] [2].
  • Purification: Further purification can be achieved via:
    • Reversed-Phase HPLC for high-purity analytical or preparative standards [1].
    • Hydrophile-Lipophile Balance (HLB) Solid-Phase Extraction as a simpler, efficient alternative to obtain high purity (e.g., >92%) [2].
  • Identification: Purified compounds are identified and quantified using HPLC, Electrospray Ionization Mass Spectrometry (ESI-MS), and NMR spectroscopy [2].

The following diagram illustrates the experimental workflow for assessing radical-scavenging activity.

G Start Start: Biomass (Brown Algae/Microalgae) Extract Solvent Extraction (e.g., 80% Methanol) Start->Extract Fx Purified this compound Extract->Fx DPPH DPPH Assay Fx->DPPH ABTS ABTS Assay Fx->ABTS OH Hydroxyl Radical Assay Fx->OH Superoxide Superoxide Radical Assay Fx->Superoxide Ve α-Tocopherol (VE) (Reference Standard) Ve->DPPH Ve->ABTS Ve->OH Ve->Superoxide Result Result: Quantitative Comparison of EC₅₀ Values DPPH->Result Scavenging Activity ABTS->Result Scavenging Activity OH->Result Scavenging Activity Superoxide->Result Scavenging Activity

Biological Mechanisms and Pathways

Beyond direct radical scavenging, both compounds modulate complex cellular signaling pathways related to oxidative stress and inflammation.

This compound's Dual Pathway Regulation

Research using an LPS-induced THP-1 cell model shows that this compound exerts protective effects through a dual mechanism [4]:

  • Anti-inflammatory: It inhibits the phosphorylation and degradation of IκB-α, thereby preventing the nuclear translocation of NF-κB p65 and the subsequent expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) [4].
  • Antioxidant: It activates the Nrf2 signaling pathway, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1). This enhances cellular antioxidant defenses and reduces ROS generation [4].

The crosstalk between these pathways is a key aspect of this compound's activity, as Nrf2 activation can also help suppress NF-κB-mediated inflammation [4].

G cluster_1 Anti-inflammatory Activity cluster_2 Antioxidant Activity Fx This compound NFkB Inhibits IκB-α phosphorylation/degradation Fx->NFkB Nrf2 Activates Nrf2 Pathway Fx->Nrf2 Cytokines ↓ Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Outcome Reduced Oxidative Stress and Inflammation Cytokines->Outcome HO1 ↑ Heme Oxygenase-1 (HO-1) Nrf2->HO1 ROS ↓ ROS Generation HO1->ROS ROS->Outcome

Tocopherol's Antioxidant and Signaling Roles

The activity of α-tocopherol is multifaceted:

  • Primary Antioxidant Mechanism: It is renowned for its potent radical-trapping activity in lipid environments. The phenolic O-H group in its chromanol ring donates a hydrogen atom to lipid peroxyl radicals (LOO•), effectively breaking the chain reaction of lipid peroxidation in membranes and lipoproteins [5] [6].
  • Antioxidant-Independent Gene Regulation: Emerging evidence indicates that α-tocopherol also has transcriptional effects that are independent of its radical-scavenging ability. Studies using a novel redox-inert analog (6-hydroxymethyl α-tocopherol, 6-HMTC) have shown that α-tocopherol can modulate gene expression profiles related to immune and inflammatory responses, even without antioxidant capacity [5] [7]. For instance, it can antagonize TNF-α-induced pro-inflammatory gene expression [7].

Conclusion for Research and Development

  • For general lipid peroxidation inhibition and protection of lipid-rich systems, α-tocopherol remains the benchmark due to its superior activity in lipid phases and broad efficacy against various radicals [1] [6].
  • For targeting highly reactive hydroxyl radicals or when dual anti-inflammatory and antioxidant effects via the Nrf2/NF-κB pathways are desired, This compound presents a compelling alternative with a unique mechanism [1] [4].
  • The isomeric form of this compound significantly influences its activity and should be characterized in experimental work [1].

References

Comparative Analysis of Fucoxanthin Stereoisomers: Antioxidant Activity and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fucoxanthin and Its Stereoisomers

This compound is a marine carotenoid predominantly found in brown seaweeds and diatoms, characterized by its unique molecular structure containing an unusual allenic bond, a 5,6-monoepoxide, and multiple oxygenic functional groups including hydroxyl, carbonyl, carboxyl, and epoxy moieties [1] [2] [3]. This distinctive structure differentiates this compound from terrestrial carotenoids and contributes significantly to its diverse biological activities. The presence of nine conjugated double bonds in its polyene chain makes this compound susceptible to geometrical isomerization, leading to the formation of various stereoisomers that exhibit different physicochemical properties and biological activities [4] [5]. In nature, this compound primarily exists in the more stable all-E (trans) configuration, which accounts for over 88% of natural this compound [5]. However, processing conditions, extraction methods, and storage can promote isomerization to Z (cis) configurations [5].

The most commonly studied this compound stereoisomers include the all-E-form (all-trans this compound), 9'Z-fucoxanthin, and a combination of 13Z- and 13'Z-fucoxanthin [4]. These isomers differ in the spatial arrangement around their double bonds, particularly at positions 9', 13, and 13' of the polyene chain, which influences their molecular shape, solubility, and biological activity [4] [6]. The isomerization process is influenced by several factors including temperature, light exposure, oxygen presence, and pH conditions [5]. For instance, studies have shown that increasing temperatures during extraction or processing promotes the formation of 13-cis and 13'-cis this compound isomers while decreasing the all-trans forms [5]. Understanding these stereoisomers is crucial for researchers and pharmaceutical developers as the geometric configuration significantly impacts the bioactive potential of this compound, including its antioxidant capacity [4] [6].

Table 1: Characteristics of Major this compound Stereoisomers

Stereoisomer Structural Features Natural Abundance Stability Key Sources
all-E-Fucoxanthin Linear molecular structure >88% (primary natural form) High (thermodynamically most stable) Laminaria japonica, Undaria pinnatifida
9'Z-Fucoxanthin Bent at 9' position <5% (increased with processing) Moderate Processed brown seaweed extracts
13Z-/13'Z-Fucoxanthin Bent at 13 or 13' position <7% (increased with heating) Relatively stable to heat Heat-treated algal extracts

Comparative Antioxidant Activity of this compound Stereoisomers

The radical-scavenging activities of this compound stereoisomers have been systematically evaluated against various reactive oxygen species, revealing stereospecific antioxidant profiles that vary significantly across different assay systems [4]. Each stereoisomer demonstrates a distinct rank order of potency depending on the specific radical being scavenged, highlighting the importance of molecular configuration in determining antioxidant efficacy [4] [6]. These differences are attributed to variations in molecular geometry, which affect the ability of each isomer to donate electrons or hydrogen atoms to neutralize free radicals, as well as their membrane incorporation and orientation within lipid bilayers [4].

DPPH Radical-Scavenging Activity

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay revealed that the order of radical-scavenging activity was 13Z- and 13'Z-Fucoxanthin > all-E-Fucoxanthin > 9'Z-Fucoxanthin [4]. This suggests that isomers bent at the 13 or 13' position possess superior electron-donating capacity toward the stable nitrogen-centered DPPH radical compared to their linear all-E counterpart or the 9'Z-isomer. All this compound stereoisomers demonstrated weaker DPPH scavenging activity than α-tocopherol (VE), a classic lipid-soluble antioxidant [4].

ABTS Radical-Scavenging Activity

In contrast to the DPPH results, the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay showed a different potency order: 9'Z-Fucoxanthin > all-E-Fucoxanthin > 13Z- and 13'Z-Fucoxanthin [4]. The 9'Z-isomer exhibited the strongest activity with an EC50 value of 33.54 μg/mL, indicating that bending at the 9' position enhances the ability to scavenge the pre-formed ABTS radical cation [4]. This reversal in potency order between DPPH and ABTS assays highlights how different radical systems interact distinctly with each geometrical isomer.

Hydroxyl Radical-Scavenging Activity

Against highly reactive hydroxyl radicals, the three this compound stereoisomers showed similar scavenging activities with nearly equivalent potency [4]. Interestingly, all this compound stereoisomers demonstrated stronger hydroxyl radical-scavenging activity than α-tocopherol, suggesting their particular effectiveness against this most reactive of oxygen radicals [4]. This indicates that the molecular configuration may be less critical for hydroxyl radical scavenging compared to other radical species.

Superoxide Radical-Scavenging Activity

The scavenging activity against superoxide radicals followed the order: 13Z- and 13'Z-Fucoxanthin > all-E-Fucoxanthin > 9'Z-Fucoxanthin [4]. This pattern resembles that observed in the DPPH assay, suggesting similar structural determinants for activity against both superoxide and DPPH radicals. However, like with DPPH, all this compound stereoisomers showed weaker activity than α-tocopherol against superoxide radicals [4].

Table 2: Quantitative Comparison of Antioxidant Activities of this compound Stereoisomers

Assay Method Potency Order Relative to α-Tocopherol Dose Dependency Key Findings
DPPH Radical 13Z-/13'Z > all-E > 9'Z Weaker Yes (8.6-51.6 μg/mL) 13Z-/13'Z isomers most effective; all isomers less potent than VE
ABTS Radical 9'Z > all-E > 13Z-/13'Z Weaker Yes 9'Z isomer superior (EC50: 33.54 μg/mL); reversed potency order
Hydroxyl Radical All isomers similar Stronger Yes Unique strength against hydroxyl radicals; configuration less critical
Superoxide Radical 13Z-/13'Z > all-E > 9'Z Weaker Yes (linear to 180s) Pattern similar to DPPH; all isomers less potent than VE

Experimental Methodologies for Assessing Antioxidant Activity

DPPH Radical-Scavenging Assay

The DPPH assay methodology employed a stable free radical, 1,1-diphenyl-2-picrylhydrazyl (DPPH), which exhibits a deep purple color in methanol with maximum absorption at 517 nm [4]. When antioxidants donate hydrogen atoms to DPPH, the solution decolorizes, allowing quantification of radical-scavenging capacity. Researchers prepared a DPPH solution at an initial concentration of 51.6 μg/mL, corresponding to an optical density of 0.822 [4]. The reaction mixture consisted of 2 mL of this compound stereoisomer solution at varying concentrations and 2 mL of absolute methanol containing DPPH. After vigorous shaking, the mixture was incubated in the dark at room temperature for 45 minutes [4]. The absorbance was measured at 517 nm against a methanol blank, and the radical-scavenging activity was calculated as a percentage of DPPH quenched compared to control. The reaction time course revealed that scavenging activity increased up to 20 minutes before plateauing, confirming the importance of standardized incubation times [4].

ABTS Radical-Scavenging Assay

The ABTS assay involved generating the ABTS radical cation (ABTS•+) through chemical oxidation of 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) [4]. The ABTS•+ solution was produced by reacting 5 mL of 7 mM ABTS solution with 88 μL of 140 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use [4]. This stock solution was then diluted with ethanol to an absorbance of 0.70 (±0.02) at 734 nm. For the assay, 50 μL of this compound stereoisomer solution at different concentrations was mixed with 2 mL of diluted ABTS•+ solution. The reaction progress was monitored by measuring absorbance at 734 nm at specific time intervals [4]. The kinetic analysis revealed that ABTS radical-scavenging activity increased rapidly within the first 10 minutes, followed by a slower phase over 70 minutes, emphasizing the importance of monitoring reaction kinetics in this assay [4].

Hydroxyl Radical-Scavenging Assay

Hydroxyl radicals were generated using a modified Fenton reaction system [4]. The reaction mixture contained 1.5 mL of safranine solution (36 μg/mL), 1 mL of EDTA-Fe²⁺ solution (2 mM), 2 mL of this compound stereoisomer solution at various concentrations, and 1.5 mL of 3% H₂O₂ solution [4]. The mixture was incubated at 37°C for 30 minutes to simulate physiological conditions, and absorbance was measured at 520 nm. Temperature optimization studies demonstrated that hydroxyl radical generation was minimal below 20°C and increased with rising temperature, confirming the necessity of maintaining physiological temperature conditions for relevant biological assessment [4]. The reaction kinetics showed that hydroxyl radical-scavenging activity increased slowly during the first 5 minutes, then accelerated rapidly from 5 to 30 minutes [4].

Superoxide Radical-Scavenging Assay

Superoxide radicals were generated through the autoxidation of 1,2,3-trihydroxybenzene (THB) in an alkaline medium [4]. The reaction system contained 4.5 mL of Tris-HCl buffer (50 mM, pH 8.3), 1 mL of this compound stereoisomer solution at different concentrations, and 0.5 mL of 50 mM THB solution pre-warmed to 25°C [4]. The reaction mixture was incubated at 25°C, and absorbance was measured at 325 nm every 30 seconds for 5 minutes. The autoxidation rate of THB showed a direct proportionality with time up to 180 seconds, after which the rate slightly diminished from 180 to 250 seconds [4]. The addition of ascorbic acid (VC) completely stopped THB autoxidation, validating the specificity of the assay for superoxide detection [4].

Research Implications and Applications

The differential antioxidant activities of this compound stereoisomers have significant implications for pharmaceutical development, nutraceutical applications, and cosmeceutical formulations [6] [3]. Understanding these structure-activity relationships enables researchers to optimize stereoisomer ratios for specific therapeutic targets. For instance, the superior hydroxyl radical-scavenging capacity of all this compound stereoisomers compared to α-tocopherol suggests particular promise in protecting against hydroxyl radical-mediated damage in neurodegenerative disorders and inflammatory conditions [4] [3]. The stereospecific activities also highlight the importance of controlling processing parameters to preserve or enhance desired bioactivities in this compound-containing products [5].

Stability Considerations for Research Applications

The chemical stability of this compound stereoisomers significantly impacts their research and therapeutic applications [5]. This compound is susceptible to degradation when exposed to heat, light, oxygen, and acidic pH conditions [5]. Studies indicate that this compound degradation follows first-order kinetics, with the all-E isomer being particularly vulnerable to isomerization under thermal processing [5]. During storage, the ratio of cis-isomers increases at the expense of the all-E form, which may alter the overall bioactivity profile of this compound preparations [5]. To maintain optimal stereoisomer ratios for research purposes, recommended storage conditions include low temperature (4°C), protection from light, and oxygen-free environments [5]. For pharmaceutical development, encapsulation technologies have shown promise in stabilizing specific stereoisomer compositions and enhancing bioavailability [5].

Health Applications and Stereoisomer Considerations

The differential antioxidant activities of this compound stereoisomers should be considered when developing applications for specific health conditions [1] [3]. For skin care products targeting UV protection, Z-isomer-rich this compound formulations have demonstrated superior performance against both UV-A and UV-B radiation compared to all-E counterparts [6]. For metabolic syndrome management, where oxidative stress plays a key role, the more stable all-E this compound may provide longer-lasting effects [1] [3]. In cancer research, this compound's anti-proliferative effects have been demonstrated against various cancer cell lines, including breast cancer cells, though the specific contributions of different stereoisomers to these effects warrant further investigation [7]. The metabolism of this compound to fucoxanthinol and amarouciaxanthin A in the body further complicates this picture, as these metabolites also exhibit bioactivities that may contribute to overall therapeutic effects [2] [3].

Visualization of Experimental Workflows and Structure-Activity Relationships

This compound Stereoisomer Antioxidant Assessment Workflow

The following diagram illustrates the comprehensive experimental workflow for evaluating the antioxidant activity of this compound stereoisomers, from preparation to data analysis:

G Start Start: this compound Stereoisomer Assessment SP Sample Preparation Start->SP EXT Extraction from Laminaria japonica SP->EXT AA Antioxidant Activity Evaluation SP->AA ISO Isolation & Purification (Silica gel, Sephadex LH-20, HPLC) EXT->ISO CHAR Characterization (NMR, IR, UV) ISO->CHAR DPPH DPPH Assay AA->DPPH ABTS ABTS Assay AA->ABTS HYD Hydroxyl Radical Scavenging Assay AA->HYD SUP Superoxide Radical Scavenging Assay AA->SUP DA Data Analysis DPPH->DA ABTS->DA HYD->DA SUP->DA EC EC50 Determination DA->EC COMP Comparative Analysis vs. α-Tocopherol EC->COMP SAR Structure-Activity Relationship Assessment COMP->SAR End Results & Conclusions SAR->End

Diagram 1: Experimental workflow for comprehensive assessment of this compound stereoisomer antioxidant activity, covering extraction, purification, multiple antioxidant assays, and data analysis phases.

Structure-Activity Relationship of this compound Stereoisomers

The following diagram illustrates the relationship between this compound stereoisomer structures and their antioxidant activities across different assay systems:

G Node1 This compound Stereoisomers Node2 Structural Features Node1->Node2 ALLE all-E-Fucoxanthin Linear structure Node2->ALLE NZ 9'Z-Fucoxanthin Bent at 9' position Node2->NZ ONETHREEZ 13Z-/13'Z-Fucoxanthin Bent at 13/13' position Node2->ONETHREEZ Node3 Antioxidant Mechanisms ALLE->Node3 NZ->Node3 ONETHREEZ->Node3 M1 Electron/Hydrogen Transfer Node3->M1 M2 Radical Adduct Formation Node3->M2 M3 Singlet Oxygen Quenching Node3->M3 Node4 Assay-Specific Activity Ranking M1->Node4 M2->Node4 M3->Node4 DPPH_R DPPH: 13Z-/13'Z > all-E > 9'Z Node4->DPPH_R ABTS_R ABTS: 9'Z > all-E > 13Z-/13'Z Node4->ABTS_R HYD_R Hydroxyl: All isomers similar Node4->HYD_R SUP_R Superoxide: 13Z-/13'Z > all-E > 9'Z Node4->SUP_R Node5 Research Applications DPPH_R->Node5 ABTS_R->Node5 HYD_R->Node5 SUP_R->Node5 APP1 Pharmaceutical Development Node5->APP1 APP2 Nutraceutical Formulations Node5->APP2 APP3 Cosmeceutical Products Node5->APP3

Diagram 2: Structure-activity relationship visualization showing how different this compound stereoisomer structures correlate with specific antioxidant activities and potential research applications.

Conclusion

References

fucoxanthin vs astaxanthin neuroprotective effects

Author: Smolecule Technical Support Team. Date: February 2026

Neuroprotective Properties Comparison

Feature Fucoxanthin Astaxanthin
Primary Source Edible brown seaweeds, marine algae, diatoms [1] [2] [3] Microorganisms, marine animals, shellfish [4] [3] [5]

| Key Neuroprotective Mechanisms | - Free radical scavenging [1]

  • Activation of Nrf2/ARE pathway [1] [6]
  • Induction of glutathione (GSH) [1] [7]
  • Activation of autophagy [6] | - Free radical scavenging [8]
  • Activation of Nrf2 pathway [8] [4]
  • Inhibition of NF-κB [8]
  • Anti-apoptosis (via Bcl2) [5] | | Key Active Form | this compound & its metabolite, Fucoxanthinol [1] | Astaxanthin [8] [4] | | Blood-Brain Barrier (BBB) | Fucoxanthinol detected in mouse brain after this compound intake [1] | Can cross the BBB [8] | | Evidence in Neurodegenerative Models | | | | - Alzheimer's Disease (AD) | Protects against Aβ1–42 oligomer toxicity in neuronal cells [1] | Improves cognitive function in scopolamine-induced AD rat model [8] | | - Parkinson's Disease (PD) | Protects against 6-OHDA neurotoxicity in neuronal cells [1] | Shows therapeutic potential in models of PD [4] | | - Traumatic Brain Injury (TBI) | Reduces brain edema, lesion volume, and oxidative stress via Nrf2-ARE/Autophagy pathways [6] | Research focuses more on chronic neurodegeneration [4] |

Detailed Experimental Data and Protocols

For researchers requiring methodological details, here is an overview of key experimental models and protocols used to generate the data cited above.

In Vitro Models and Protocols
  • Cell Line: Human neuroblastoma SH-SY5Y cells [1].
  • Cell Viability Assay: MTT assay. Cells treated with carotenoids and neurotoxins (e.g., Oligomeric Aβ1–42 for AD, 6-OHDA for PD). Viability measured via formazan crystal formation at 570nm [1].
  • Antioxidant Activity Assessment:
    • ABTS Assay: Measures direct radical scavenging ability in cell membranes and cytoplasm [1].
    • DCFH-DA Probe: Measures intracellular ROS levels induced by stressors like tert-butyl hydroperoxide (t-BuOOH) [1].
    • Glutathione Measurement: Uses monochlorobimane (MCB) probe to detect levels of the antioxidant glutathione (GSH) [1].
  • Pathway Analysis: Western Blotting to assess activation of the Nrf2/Keap1/ARE pathway and expression of related proteins [1].
In Vivo Models and Protocols
  • Traumatic Brain Injury (TBI) Model (for this compound):
    • Animal: Wild-type and Nrf2-/- mice [6].
    • Dosing: this compound administered via intragastric gavage (100 mg/kg) or intracerebroventricular injection (0.05 mmol/L) [6].
    • Outcome Measures:
      • Neurological Severity Score (NSS) & Grip Test: Assessed motor deficits [6].
      • Brain Water Content: Measured to quantify cerebral edema [6].
      • TUNEL Staining & Apoptosis Markers: Evaluated neuronal apoptosis (e.g., cleaved caspase-3, PARP) [6].
      • Oxidative Stress Markers: Measured MDA level and GPx activity in brain tissue [6].
  • Alzheimer's Model (for Astaxanthin):
    • Animal: Male Wistar rats with scopolamine-induced AD [8].
    • Dosing: Astaxanthin (5 or 10 mg/kg) via intraperitoneal injection for 14 days [8].
    • Outcome Measures:
      • Behavioral Tests: Morris Water Maze for spatial learning and memory [8].
      • Biochemical Analysis: Plasma antioxidant capacity (catalase, GSH), nitrite levels, and MMP-2/9 activity [8].
      • Western Blotting: Hippocampal expression of Nrf2 and NF-κB [8].

Signaling Pathways

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a central mechanism through which both carotenoids exert their antioxidant effects. The following diagram illustrates this common pathway and other unique mechanisms.

G Fuc This compound/Fucoxanthinol OxStress Oxidative Stress (ROS) Fuc->OxStress Scavenges Keap1 Inhibition of Keap1 Fuc->Keap1 Fx_other This compound-specific: Induction of Autophagy Fuc->Fx_other Ast Astaxanthin Ast->OxStress Scavenges Ast->Keap1 Ast_other Astaxanthin-specific: ↓ NF-κB, ↑ Bcl2 (Anti-inflammatory, Anti-apoptotic) Ast->Ast_other Nrf2_act Nrf2 Pathway Activation OxStress->Nrf2_act  Induces Nrf2_nuc Nrf2 Translocation to Nucleus Nrf2_act->Nrf2_nuc Keap1->Nrf2_act  Leads to ARE ARE Binding Nrf2_nuc->ARE Antioxidants ↑ Antioxidant Enzymes (HO-1, NQO-1, GSH) ARE->Antioxidants Neuroprot Neuroprotection (Reduced Oxidative Damage) Antioxidants->Neuroprot Ast_other->Neuroprot Fx_other->Neuroprot

This diagram illustrates that both compounds converge on the Nrf2 pathway while also engaging distinct secondary mechanisms for neuroprotection.

Key Research Considerations

  • Bioavailability and Metabolism: A critical distinction is that dietary this compound is rapidly metabolized in the gastrointestinal tract and absorbed into the blood primarily as its deacetylated metabolite, fucoxanthinol [1]. This metabolite is a key active compound contributing to this compound's observed neuroprotective effects.
  • Synergistic Potential: Preliminary research suggests potential for synergistic effects. Astaxanthin has shown synergistic antioxidant effects when combined with other compounds [7], and a review highlights its synergistic potential with interventions like exercise [4]. This opens promising avenues for combination therapies.

References

Quantitative Inhibition Profile of Fucoxanthin

Author: Smolecule Technical Support Team. Date: February 2026

Enzyme Target IC₅₀ Value Inhibition Type / Mechanism Key Supporting Evidence
BACE1 (β-secretase) 5.31 ± 0.9 μM [1] [2] Non-competitive/Mixed-type [1] [2] Docking studies show interaction with BACE1 active site (Gly11, Ala127) [1]. Reduces Aβ and pE3-Aβ production in cells and mouse models [3].
AChE (Acetylcholinesterase) 81.2 μM [4] Non-competitive [4] Docking suggests binding to the peripheral anionic site (PAS) of AChE [4]. Reverses scopolamine-induced cognitive deficits and increased AChE activity in mice [4].
AChE (from other sources) 130.12 ± 6.65 μg/mL [5] Information not specified Study on fucoxanthin isolated from Sargassum oligocystum [5].

The data shows that this compound has a much stronger inhibitory potency against BACE1 compared to AChE, as indicated by its significantly lower IC₅₀ value.


Detailed Experimental Evidence and Protocols

The following section provides deeper context on the experimental findings and the methodologies used.

Molecular Mechanisms and Binding

Studies using molecular docking simulations provide insight into how this compound interacts with its targets:

  • For BACE1: this compound's binding is stabilized by hydrogen bonding with amino acid residues Gly11 and Ala127 in the enzyme's active site [1]. This tight binding is a key mechanism for its effective inhibition.
  • For AChE: this compound is predicted to interact with the peripheral anionic site (PAS) of AChE, which is consistent with its observed non-competitive inhibition mechanism [4].
Functional Outcomes in Biological Models

Beyond isolated enzyme assays, this compound demonstrates functional efficacy in biological models of Alzheimer's disease:

  • Against BACE1-driven pathology: In cellular models (SweAPP N2a cells) and an Aβ-injected mouse model, this compound treatment reduced levels of Aβ1–42 and the highly toxic pyroglutamate-3-Aβ (pE3-Aβ). This effect was linked to its ability to modulate the PI3K/Akt/GSK-3β signaling pathway, which led to decreased expression of BACE1 and glutaminyl cyclase (QC) [3].
  • Against AChE-driven deficits: In a scopolamine-induced mouse model of memory impairment, this compound administration significantly reversed cognitive deficits in recognition and spatial memory tests. This improvement was accompanied by a measured decrease in AChE activity and an increase in brain-derived neurotrophic factor (BDNF) expression in the brain [4].

The following diagram summarizes the key multi-target mechanisms through which this compound is thought to exert its anti-Alzheimer's effects, based on the experimental evidence.

G cluster_bace1 BACE1 Inhibition Pathway cluster_ache AChE Inhibition Pathway cluster_pi3k PI3K/Akt/GSK-3β Signaling This compound This compound BACE1 BACE1 This compound->BACE1 Inhibits AChE AChE This compound->AChE Inhibits PI3K_Akt PI3K_Akt This compound->PI3K_Akt Activates AB AB BACE1->AB Produces Plaques Plaques AB->Plaques Aggregates into ACh ACh AChE->ACh Degrades Cognition Cognition ACh->Cognition Supports GSK3b GSK3b PI3K_Akt->GSK3b Inactivates pE3_AB pE3_AB GSK3b->pE3_AB Promotes

Conclusion for Research and Development

  • Primary Strength: Its high potency against BACE1 (IC₅₀ = 5.31 μM) suggests a primary mechanism focused on reducing the production of amyloid-beta, a cornerstone of Alzheimer's pathology.
  • Secondary Benefit: Its additional inhibition of AChE provides a complementary mechanism to ameliorate cholinergic dysfunction and cognitive symptoms.
  • Holistic Potential: Its action on the PI3K/Akt/GSK-3β pathway indicates a broader neuroprotective role, potentially impacting multiple pathological processes simultaneously.

This multi-target profile is highly valuable in the context of complex neurodegenerative diseases like Alzheimer's, where single-target therapies have shown limited success. Further research, particularly on its blood-brain barrier permeability and efficacy in long-term disease models, will be crucial for its development.

References

Quantitative Bioactivity Comparison: Fucoxanthin vs. Fucoxanthinol

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key experimental findings from a 2024 comparative in vitro study using human neuronal SH-SY5Y cells [1] [2].

Bioactivity Parameter Fucoxanthin Fucoxanthinol Experimental Context / Notes
Cellular Antioxidant Activity Lower than Fucoxanthinol Higher than this compound [1] Measured in the cell membrane and cytoplasm of neuronal cells [1].
Extracellular Antioxidant Activity Higher than Fucoxanthinol Lower than this compound [1] Measured by Total Antioxidant Activity (TAA) assay using ABTS radical [2].
Neuroprotection (Alzheimer's model) Yes [1] Yes, similar effects as this compound [1] Model used: neurotoxicity induced by Oligomers of Amyloid Beta (OAβ). Measured via MTT assay for cell viability [1] [2].
Neuroprotection (Parkinson's model) Yes [1] Yes, similar effects as this compound [1] Model used: neurotoxicity induced by 6-Hydroxydopamine (6-OHDA). Measured via MTT assay for cell viability [1] [2].
GSH Level Increase Yes [1] Yes [1] Measured using the monochlorobimane (MCB) probe [2].
Nrf2/Keap1/ARE Pathway Activation Yes [1] Yes [1] Analyzed by Western blotting method; leads to upregulation of antioxidant genes [1] [2].

Detailed Experimental Protocols

To ensure reproducibility, here are the detailed methodologies from the key studies cited above.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells (authenticated and mycoplasma-free) [2].
  • Culture Conditions: Grown in Dulbecco’s Modified Eagle Medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂ [2].
  • Compound Preparation: Stock solutions of this compound and fucoxanthinol (20 mM) were prepared in dimethyl sulfoxide (DMSO) and diluted in the culture medium, ensuring the final DMSO concentration was below 0.1% [2].
Assessment of Antioxidant Activity
  • Total Antioxidant Activity (TAA): This was measured using the ABTS radical scavenging assay. The ABTS radical cation was generated by reacting a 2 mM ABTS solution with 7 mM potassium persulfate. The scavenging ability of the carotenoids (at 5 µM) was determined by measuring the reduction in absorbance at 734 nm and expressed in Trolox equivalents [2].
  • Cellular Antioxidant Activity: The ability of the compounds to scavenge radicals within the cellular compartments (membrane and cytoplasm) was also evaluated using the ABTS assay on treated cell fractions [2]. Furthermore, intracellular oxidative stress was induced by tert-butyl hydroperoxide (t-BuOOH) and measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) [1] [2].
Neuroprotective Assays
  • Cytotoxicity Model: Neurotoxicity was induced by treating cells with either oligomers of Beta-Amyloid (1-42) peptide (OAβ) for Alzheimer's modeling or 6-hydroxydopamine (6-OHDA) for Parkinson's modeling [1].
  • Viability Measurement: The protective effects of this compound and fucoxanthinol were assessed using the MTT assay. After pre-treating cells with the carotenoids and then exposing them to neurotoxins, the reduction of MTT to formazan was measured spectrophotometrically at 570 nm to determine cell viability [2].
Mechanistic Studies
  • Glutathione (GSH) Measurement: Intracellular GSH levels were quantified using the fluorescent probe monochlorobimane (MCB) [2].
  • Nrf2 Pathway Analysis: Activation of the Nrf2/Keap1/ARE pathway was evaluated by analyzing the expression and localization of Nrf2 using the Western blotting technique [1] [2].

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound and fucoxanthinol are closely linked to their antioxidant properties, primarily mediated through the Nrf2/ARE signaling pathway. The following diagram illustrates this pathway and its role in cellular defense.

G Fx_Fxol This compound (Fx) & Fucoxanthinol (Fxol) OxidativeStress Oxidative Stress Fx_Fxol->OxidativeStress Scavenges Keap1 Keap1 protein OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 transcription factor Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to TargetGenes Antioxidant & Detoxification Genes (e.g., for GSH) ARE->TargetGenes Activates CellProtection Cellular Protection & Reduced Neurotoxicity TargetGenes->CellProtection Leads to

The experimental workflow used to generate the data in this guide is summarized in the diagram below, outlining the key steps from cell treatment to data analysis.

G Step1 Cell Culture & Treatment (SH-SY5Y cells with Fx/Fxol) Step2 Bioactivity Assessment Step1->Step2 A1 • Antioxidant Assays (ABTS) • Cellular Localization Step2->A1 A2 • Neuroprotection (MTT assay) against OAβ & 6-OHDA Step2->A2 Step3 Mechanism Investigation M1 • GSH Level (MCB probe) • Nrf2 Pathway (Western Blot) Step3->M1 Step4 Data Analysis A1->Step3 A2->Step3 M1->Step4

Key Insights for Research and Development

  • Metabolite Contribution is Crucial: When this compound is administered orally, it is rapidly metabolized to fucoxanthinol in the gastrointestinal tract [3]. The significant neuroprotective and antioxidant activity demonstrated by fucoxanthinol suggests that it is a primary active compound responsible for the in vivo effects of dietary this compound [1].
  • Consider Delivery Systems: The instability and poor solubility of this compound pose challenges for its application [4]. Research into controlled-release systems, such as emulsions, nanoparticles, and nanostructured lipid carriers, is ongoing to enhance its stability and bioavailability [4].
  • Future Research Directions: A critical remaining question is the extent to which fucoxanthinol and other metabolites can cross the blood-brain barrier and achieve sufficient concentrations in the brain to exert direct effects [1]. Future studies focusing on the brain bioavailability of these metabolites are essential.

References

fucoxanthin all-trans vs cis isomer bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

Fucoxanthin Isomer Comparison

Aspect All-trans Isomer Cis Isomers (e.g., 13-cis, 13'-cis, 9'-cis)
Primary Bioactivity Potent antioxidant; demonstrates anti-cancer, anti-obesity, and anti-inflammatory properties [1] [2] [3] Retains some bioactivity (e.g., anti-obesity, anti-cancer), but often reported as reduced compared to all-trans form [1]
Antioxidant Capacity Stronger activity; effectively scavenges free radicals [4] Reduced activity; cis-isomer mixture showed lower antioxidant capacity [4]
Chemical Stability Less stable; susceptible to isomerization and degradation when exposed to heat, light, and oxygen [5] [6] More stable; formed from all-trans isomer under stress conditions like heating [5] [6]
Natural Abundance Predominant form in fresh algae (>88%) [5] [6] Minor components in fresh algae; proportion increases during processing and storage [5] [6]

Experimental Insights and Methodologies

For researchers, understanding how these isomers are studied and their specific experimental outcomes is crucial.

  • Assessing Antioxidant Capacity: An in vitro study directly compared the antioxidant activity of all-trans this compound with a mixture of its cis-isomers. The results demonstrated that the cis-isomer mixture exhibited lower antioxidant activity than the all-trans form [4]. This is a key experimental finding supporting the superiority of the all-trans configuration for this particular bioactivity.
  • Inducing Isomerization for Study: A common method to produce cis-isomers for research involves heating a solution of all-trans this compound in canola oil. Studies show that as the temperature increases (up to 100°C), the concentration of all-trans this compound decreases, while the concentrations of the 13-cis and 13'-cis isomers gradually increase [5] [6]. This methodology allows researchers to create controlled isomer mixtures for comparative bioassays.
  • Evaluating Anti-Cancer Potential: Research on colon cancer cells (Caco-2) has shown that while all-trans this compound is effective, certain cis-isomers also display significant anti-proliferative activity [1]. This indicates that the relationship between isomer structure and bioactivity is complex and target-dependent, warranting further investigation into specific cis-isomers.

Research Workflow and Stability Considerations

The following diagram outlines the key relationships between processing conditions, isomer formation, and the resulting bioactivity, which is a central concept in this compound research.

fucoxanthin_workflow Start Start: All-trans This compound Heat Processing Stress: Heat, Light, Oxygen Start->Heat TransActivity Higher Antioxidant Activity Start->TransActivity CisForm Formation of Cis Isomers Heat->CisForm CisActivity Altered & Potentially Reduced Bioactivity CisForm->CisActivity Research Key Research Focus: Structure-Activity Relationship (SAR) TransActivity->Research Preserve CisActivity->Research Explore

A primary challenge in utilizing this compound is its inherent chemical instability. The allenic bond and epoxy group in its structure make it particularly susceptible to isomerization and degradation [5] [3]. Therefore, minimizing exposure to heat, light, and oxygen during extraction, purification, and storage is critical to preserve the bioactive all-trans form [1] [6].

Key Takeaways for Research and Development

  • Prioritize Stability for Antioxidant Applications: If your primary interest is in the antioxidant properties of this compound, formulating and processing the compound to preserve the all-trans isomer is essential.
  • Investigate Specific Cis-Isomers: Do not discount cis-isomers entirely. Targeted research is needed to elucidate the unique biological activities of specific cis configurations (like 13-cis or 13'-cis), as they may possess enhanced or specialized functions for certain therapeutic targets [1].
  • Employ Advanced Analytical Techniques: Rigorous analysis using techniques like HPLC-DAD is necessary to accurately characterize and quantify the isomeric profile of this compound samples, as this ratio directly impacts the observed experimental results and bioactivity [5] [6].

References

Anti-Inflammatory Profile: Fucoxanthin vs. Other Carotenoids

Author: Smolecule Technical Support Team. Date: February 2026

Carotenoid Key Anti-Inflammatory Effects & Molecular Targets Experimental Evidence (In Vitro/In Vivo)

| Fucoxanthin | • Inhibits NF-κB activation, reducing pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) [1]. • Suppresses NLRP3 inflammasome activation, reducing caspase-1 cleavage and mature IL-1β production [1]. • More effective than isolated this compound in reducing COX-2 dependent PGE2 production [2]. | Bone marrow-derived macrophages (BMDMs), dendritic cells (BMDCs), and astrocytes stimulated with LPS/ATP [1]. RAW 264.7 macrophages stimulated with LPS [2]. | | β-Carotene, α-Carotene, β-Cryptoxanthin | • Inhibit NF-κB translocation, reducing inflammatory cytokines (e.g., IL-8, PGE2) [3]. • Activate the Nrf2 pathway, enhancing antioxidant phase II enzymes [3]. | Various in vitro cell models (e.g., monocytes/macrophages) and human studies [3]. | | Lutein/Zeaxanthin | • Reduces ROS production, mitigating inflammation [4]. • Demonstrates a significant negative association with systemic inflammation markers (SII) [4]. | Population-based studies (NHANES) measuring Systemic Immune-Inflammation Index (SII) [4]. | | Lycopene | • Interacts with the NF-κB pathway, inhibiting cytokine production [4]. • Shows a significant linear inverse relationship with systemic inflammation markers (SII) [5]. | Population-based studies (NHANES) measuring Systemic Immune-Inflammation Index (SII) [5]. |

Detailed Experimental Protocols for this compound Research

For researchers aiming to replicate or build upon these findings, the following methodologies from key studies provide a robust foundation.

1. Study on NF-κB and NLRP3 Inflammasome Inhibition [1]

  • Cell Models: Primary immune cells, including Bone Marrow-Derived Macrophages (BMDMs) and Bone Marrow-Derived Dendritic Cells (BMDCs), as well as astrocytes.
  • Inflammation Induction: Cells were primed with Lipopolysaccharide (LPS) for several hours (e.g., 4 hours) to activate the NF-κB pathway, followed by activation with ATP to trigger NLRP3 inflammasome assembly.
  • Treatment: Cells were pre-treated with this compound (or vehicle control) for a set period before LPS/ATP stimulation.
  • Key Readouts:
    • Cytokine Secretion: Levels of mature IL-1β, IL-6, and TNF-α in cell culture supernatants were measured by ELISA.
    • Protein Expression: Activation of inflammasome components (cleaved caspase-1, oligomerization of ASC) and the NF-κB pathway (phospho-IκBα) were analyzed by Western Blot.
    • Gene Expression: Transcriptomic changes were assessed using microarrays or RT-PCR.

2. Comparative Evaluation of Tisochrysis lutea Extract [2]

  • Cell Model: RAW 264.7 mouse macrophage cell line.
  • Inflammation Induction: Cells were stimulated with LPS.
  • Treatment: Cells were treated with a methanolic extract of Tisochrysis lutea (which contains this compound and phenolic compounds) or with an equivalent concentration of purified this compound.
  • Key Readouts:
    • Enzyme Activity: Inhibition of COX-2 dependent PGE2 production was measured.
    • Gene Expression: mRNA levels of inflammatory markers (e.g., IL-6, IL-10, NLRP3) were quantified using qPCR.
    • Cell Morphology: Changes in macrophage activation morphology were assessed via hematoxylin and eosin staining.

Signaling Pathway of this compound's Anti-inflammatory Action

The following diagram synthesizes experimental data to illustrate the specific molecular targets of this compound within the inflammatory signaling cascade.

G LPS LPS Stimulus NFkB_Active NF-κB (Active) LPS->NFkB_Active Priming Step ATP ATP Stimulus NLRP3_Complex NLRP3 Inflammasome Complex ATP->NLRP3_Complex Activation Step NFkB_Inactive NF-κB (Inactive) NFkB_Inactive->NFkB_Active ProIL1b Pro-IL-1β NFkB_Active->ProIL1b ProCaspase1 Pro-Caspase-1 NFkB_Active->ProCaspase1 IL6_TNFa IL-6, TNF-α (Secreted) NFkB_Active->IL6_TNFa IL1b_Mature Mature IL-1β (Secreted) ProIL1b->IL1b_Mature ProCaspase1->NLRP3_Complex Caspase1_Active Cleaved Caspase-1 (Active) NLRP3_Complex->Caspase1_Active Caspase1_Active->IL1b_Mature Fx This compound (Fx) Fx->NFkB_Active Inhibits Fx->NLRP3_Complex Inhibits

This diagram shows that this compound exerts a dual anti-inflammatory effect by:

  • Inhibiting the NF-κB Pathway (Priming Step): This reduces the initial production of pro-inflammatory precursor molecules like Pro-IL-1β and cytokines such as IL-6 and TNF-α [1].
  • Inhibiting the NLRP3 Inflammasome (Activation Step): This directly blocks the assembly and activity of the inflammasome complex, preventing the cleavage and secretion of the highly inflammatory cytokine IL-1β [1].

Research Implications and Considerations

For researchers and drug development professionals, several points are worth noting:

  • Synergistic Potential: The whole Tisochrysis lutea extract, containing this compound alongside other compounds like simple phenolics, showed superior efficacy in inhibiting PGE2 and modulating gene expression compared to isolated this compound [2]. This suggests a promising avenue for researching multi-component formulations.
  • Source and Stability: this compound is notably unstable due to its many unsaturated bonds [6]. Sourcing it from specific microalgae (e.g., Phaeodactylum tricornutum, Tisochrysis lutea), which have higher content and more accessible extraction profiles than macroalgae, is a key area of industrial and research focus [2] [7] [1].
  • Broader Context: Large-scale population studies (NHANES) confirm that higher serum levels of various carotenoids, including this compound's relatives, are consistently associated with lower systemic inflammation [4] [5], reinforcing their therapeutic potential.

References

Fucoxanthin IC₅₀ Values Across Cell Lines and Enzymes

Author: Smolecule Technical Support Team. Date: February 2026

The table below compiles IC₅₀ values (the concentration required for 50% inhibition) of Fucoxanthin from various experimental models, demonstrating its potency across different cancer cell lines and enzymes.

Cell Line / Enzyme Cancer Type / Target IC₅₀ Value Experimental Duration Citation
MOLM13 FLT3-ITD Acute Myeloid Leukemia (AML) ~16.7 μM 24 hours [1]
FaDu Human Pharyngeal Squamous Cell Carcinoma (HPSCC) 6.21 μg/mL 48 hours [2]
Detroit 562 Human Pharyngeal Squamous Cell Carcinoma (HPSCC) 6.55 μg/mL 48 hours [2]
α-amylase Enzyme (Diabetes/Obesity management) 0.186 μg/mL Not Specified [3]
Glucoamylase Enzyme (Diabetes/Obesity management) 0.158 μg/mL Not Specified [3]

Detailed Experimental Protocols

To ensure experimental reproducibility, here are the methodologies used in the cited studies for determining IC₅₀ values and investigating mechanisms of action.

Cell Viability and IC₅₀ Determination
  • Cell Lines Used: Studies commonly use human cancer cell lines such as MOLM13 (leukemia), FaDu, and Detroit 562 (pharyngeal squamous cell carcinoma) [1] [2].
  • Procedure: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for set durations (e.g., 24 or 48 hours) [1] [2].
  • Viability Assay: Cell viability is measured using kits like CCK-8 or MTT. These assays measure the metabolic activity of living cells, which correlates with cell number and health [1] [2].
  • IC₅₀ Calculation: The data from the viability assays are used to calculate the IC₅₀ value, often via a four-parameter logistic model [1].
Enzyme Inhibition Assays
  • Enzymes Targeted: Studies have evaluated this compound's inhibition of digestive enzymes like α-amylase and glucoamylase, relevant for managing blood sugar levels [3].
  • Procedure: The extracted this compound is mixed with the enzyme and its specific substrate. The rate of the enzymatic reaction is monitored spectrophotometrically [3].
  • IC₅₀ Calculation: The IC₅₀ value is determined as the concentration of this compound that reduces the enzyme's activity by 50% under the specified assay conditions [3].

Mechanisms of Action and Signaling Pathways

This compound exerts its anti-cancer effects through multiple pathways, primarily by inhibiting key signaling proteins and disrupting cancer cell metabolism.

fucoxanthin_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT This compound->AKT Inhibits mTOR mTOR This compound->mTOR Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates CDK4 CDK4 This compound->CDK4 Downregulates MMPs MMPs (MMP-2, MMP-9) This compound->MMPs Downregulates PI3K->AKT Activates AKT->mTOR Activates GLUT1 GLUT1 AKT->GLUT1 Promotes Translocation Apoptosis Apoptosis Bcl2->Apoptosis Suppresses Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) CDK4->Cell_Cycle_Arrest Promotes Metastasis Inhibition of Migration & Invasion MMPs->Metastasis Promotes Glycolysis Increased Glycolysis & ATP Production GLUT1->Glycolysis Enhances

The diagram above illustrates the key molecular interactions. The following points explain the biological consequences:

  • Induction of Apoptosis: By downregulating Bcl-2 (an anti-apoptotic protein), this compound promotes programmed cell death in cancer cells [1].
  • Cell Cycle Arrest: this compound treatment leads to downregulation of CDK4, a key protein that drives the cell cycle from the G1 to S phase. This results in the arrest of cancer cells in the G0/G1 phase, preventing their proliferation [1] [2].
  • Inhibition of Metastasis: this compound reduces the expression of Matrix Metalloproteinases (MMPs), such as MMP-2 and MMP-9. These enzymes are crucial for cancer cell invasion and metastasis. Their suppression limits the cancer's ability to spread [2].
  • Disruption of Cellular Metabolism: A key mechanism involves the direct inhibition of the AKT kinase. This inhibition suppresses the membrane translocation of glucose transporter GLUT1, reducing glucose uptake and subsequent ATP production. This metabolic reprogramming starves cancer cells of energy [1].

Key Takeaways for Researchers

  • Potency Varies by Model: this compound's effectiveness is highly context-dependent, showing different IC₅₀ values across cancer types and enzymatic targets.
  • Multi-Target Mechanism: Its strength lies in its ability to simultaneously target multiple hallmarks of cancer—proliferation, survival, metabolism, and metastasis—primarily through the inhibition of the PI3K/AKT/mTOR pathway [1] [2].
  • Therapeutic Potential: The strong inhibitory activity against digestive enzymes like α-amylase and glucoamylase also highlights its potential application in managing obesity and diabetes [3].

References

comparative evaluation fucoxanthin extraction methods

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Extraction Methods

The following table synthesizes experimental data from recent studies to compare the yield, purity, and efficiency of different fucoxanthin extraction methods.

Extraction Method Algal Source Key Conditions Reported Yield Purity / Content in Extract Key Advantages & Limitations
Ultrasound-Assisted Extraction (UAE) Undaria pinnatifida [1] Ethanol; 35.16 min [1] Information missing 124.39 mg Fx/g extract [1] Advantage: High concentration in extract, lower temperature [1].

| Microwave-Assisted Extraction (MAE) | Undaria pinnatifida [1] | 3 min, 2 bar [1] | Information missing | 58.83 mg Fx/g extract [1] | Advantage: Very fast, low energy use [1]. Limitation: Lower concentration than UAE [1]. | | Ethanol-Based + ODS Chromatography | Isochrysis zhangjiangensis [2] | Ethanol extraction + ODS column + ethanol precipitation [2] | Total recovery: 84.28% [2] | ~95% [2] | Advantage: High purity, uses only green solvent (ethanol) [2]. | | Supercritical CO₂ (SC-CO₂) | Undaria pinnatifida stem [3] | With ethanol entrainer; optimized pressure/temperature [3] | Information missing | 22.09 mg Fx/g extract [3] | Advantage: Avoids toxic organic solvents [3]. | | Pressurized Liquid Extraction | Undaria pinnatifida [4] | Chemometric analysis for optimization [4] | Information missing | Targeted all-trans Fx & its isomers [4] | Advantage: Selective for bioactive isomers [4]. | | Liquefied Dimethyl Ether (DME) | Chaetoceros simplex (wet) [5] | Extraction from wet biomass [5] | 9.2 mg/g dry microalgae [5] | Information missing | Advantage: Extracts from wet biomass, avoiding drying [5]. |

Detailed Experimental Protocols

For the methods showing high performance, here is a deeper dive into the experimental details.

High-Purity Ethanol-Based Method with ODS Chromatography

This multi-step protocol from Isochrysis zhangjiangensis is notable for its use of a green solvent to achieve high purity and recovery [2].

  • Step 1: Culture and Biomass Preparation
    • The microalga Isochrysis zhangjiangensis is cultured and then harvested to produce freeze-dried powder [2].
  • Step 2: Ethanol Extraction
    • Solvent: 70% ethanol [2].
    • Ratio: 40 mL solvent per gram of dry biomass [2].
    • Duration & Temperature: 90 minutes at 25°C [2].
    • Key Note: The study found no remarkable difference in yield between ethanol, methanol, and acetone, but ethanol was selected for its green and safe properties [2].
  • Step 3: ODS Column Chromatography
    • The crude extract is loaded onto an Octadecylsilyl (ODS) column for purification [2].
  • Step 4: Ethanol Precipitation
    • The final step uses ethanol precipitation to obtain high-purity this compound (~95%) with a total recovery efficiency of 84.28% [2].
Ultrasound-Assisted Extraction (UAE)

This method is effective for disrupting cell walls and is particularly suited for thermolabile compounds due to its ability to operate at lower temperatures [1].

  • Principle: Utilizes ultrasonic waves (20 kHz–10 MHz) to create acoustic cavitation in the solvent. The formation, growth, and violent collapse of bubbles generate micro-turbulence and shear forces that disrupt cell walls, facilitating the release of intracellular compounds like this compound [1].
  • Typical Protocol from Undaria pinnatifida:
    • Solvent: Ethanol [1].
    • Extraction Time: 30 minutes [1].
    • The complete set of parameters (e.g., temperature, power) was optimized via Response Surface Methodology to achieve the high yield reported [1].
Microwave-Assisted Extraction (MAE)

MAE offers rapid extraction by directly transferring energy to the plant material [1].

  • Principle: Microwave energy penetrates the biomass and interacts with polar molecules (like water inside the cells), generating intense localized heat. This heat causes internal pressure to build up, leading to the rupture of cell walls and the release of contents into the solvent [1].
  • Typical Protocol from Undaria pinnatifida:
    • Extraction Time: As little as 3 minutes [1].
    • Pressure: 2 bar [1].
    • While faster, the this compound concentration in the final extract was lower than that achieved by UAE in the same study [1].

Workflow for Method Selection and Optimization

The following diagram illustrates a logical pathway for selecting and optimizing an extraction method based on your specific research goals, integrating considerations from the comparative data.

Start Start: Define Extraction Goal Decision1 Primary Objective? Start->Decision1 Opt1 Maximize Purity for Analytical Standards Decision1->Opt1 Opt2 Maximize Yield & Concentration Decision1->Opt2 Opt3 Sustainability & Green Process Decision1->Opt3 Opt4 Process Wet Biomass Decision1->Opt4 Method1 Method: Ethanol-based + ODS Chromatography Opt1->Method1 Method2 Method: Ultrasound-Assisted Extraction (UAE) Opt2->Method2 Method3a Method: Ethanol-based Extraction Opt3->Method3a Method3b Method: Supercritical CO₂ (SC-CO₂) Opt3->Method3b Method4 Method: Liquefied Dimethyl Ether (DME) Opt4->Method4 Consider Consider Cell Wall Structure (Thin vs. Rigid Silica) Method1->Consider Method2->Consider Method3a->Consider Method3b->Consider Method4->Consider Optimize Optimize Parameters via Response Surface Methodology Consider->Optimize End Obtain this compound Extract Optimize->End

Key Considerations for Researchers

When planning your experiments, please consider the following insights derived from the literature:

  • Species-Specific Protocols: The structure and composition of the microalgal cell wall are critical. Species with thin cell walls (e.g., Tisochrysis lutea) may yield well with milder methods, while diatoms with rigid silica walls (e.g., Phaeodactylum tricornutum) often require more aggressive techniques [6].
  • Solvent Selection is Paramount: Traditional solvents like ethanol and methanol are common, but novel systems like Deep Eutectic Solvents (DES) show promise for enhanced efficiency and greener profiles [6] [1].
  • The Purity-Yield-Speed Trade-off: The data clearly shows a balance must be struck. UAE achieved the highest concentration, MAE was the fastest, and the ethanol/ODS method provided the highest purity [1] [2]. Your choice should align with your downstream application.
  • Optimization is Non-Negotiable: Simply choosing a method is not enough. As evidenced in multiple studies, using statistical tools like Response Surface Methodology (RSM) to optimize parameters (time, temperature, solvent ratio, power) is essential for maximizing performance [3] [1].

The field of this compound extraction is dynamic, with a clear trend towards integrating disruptive pretreatments with greener solvents and multi-step purification to achieve high-quality products efficiently.

References

fucoxanthin antioxidant activity different assay systems

Author: Smolecule Technical Support Team. Date: February 2026

Antioxidant Performance Across Different Assay Systems

The table below summarizes the radical-scavenging activity of fucoxanthin and its stereoisomers, providing a direct comparison across four common antioxidant assays. The EC50 value represents the half-maximal effective concentration; a lower EC50 indicates greater potency [1].

Assay System Radical Type This compound Form EC50 (μg/mL) Comparison with α-Tocopherol
DPPH Stable organic radical 13Z- and 13'Z-Fuco Most Potent Weaker [1]
(all-E)-Fuco Intermediate Weaker [1]
9'Z-Fuco Least Potent Weaker [1]
ABTS Metastable radical cation 9'Z-Fuco 33.54 Weaker [1]
(all-E)-Fuco Intermediate Weaker [1]
13Z- and 13'Z-Fuco Least Potent Weaker [1]
Hydroxyl Radical Highly reactive free radical All tested isomers ~0.03 to 0.14 mg/mL* Stronger [1]
Superoxide Radical Anion radical 13Z- and 13'Z-Fuco Most Potent Weaker [1]
(all-E)-Fuco Intermediate Weaker [1]
9'Z-Fuco Least Potent Weaker [1]

> Note: The hydroxyl radical EC50 values were reported in mg/mL in the original source for the scavenging activity of all-trans-fucoxanthin [2]. The relative order of potency among isomers for this assay was reported as similar [1].

Experimental Protocols for Key Assays

For researchers seeking to replicate or design experiments, here are detailed methodologies for the key assays cited.

DPPH Radical-Scavenging Assay [1]
  • Principle: Measures the ability of antioxidants to donate hydrogen to the stable DPPH radical, causing a color change from purple to yellow.
  • Procedure:
    • Prepare a DPPH solution in an appropriate solvent (e.g., methanol) with an initial optical density of around 0.822.
    • Mix different concentrations of the this compound sample with the DPPH solution.
    • Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 20-30 minutes).
    • Measure the decrease in absorbance at a wavelength of 517-520 nm.
    • Calculate the scavenging activity and EC50 based on the dose-response curve.
ABTS Radical-Scavenging Assay [1]
  • Principle: Involves the generation of a blue-green ABTS•+ chromophore through oxidation, which is quenched in the presence of antioxidants.
  • Procedure:
    • Generate the ABTS radical cation (ABTS•+) by reacting an ABTS stock solution with an oxidizing agent like potassium persulfate and allowing it to incubate in the dark for 12-16 hours.
    • Dilute the ABTS•+ solution to a specific initial absorbance.
    • Add the this compound sample to the diluted ABTS•+ solution.
    • Monitor the reduction in absorbance at 734 nm over time (e.g., for 10-70 minutes).
    • Calculate the percentage of inhibition and the EC50 value.

Mechanism of Action and Signaling Pathways

This compound's antioxidant activity extends beyond direct radical scavenging to the modulation of cellular signaling pathways that manage oxidative stress. The following diagram illustrates the key pathways involved in its cytoprotective effects, synthesized from multiple studies [3] [4].

G OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) OxidativeStress->Keap1_Nrf2 Disrupts This compound This compound This compound->Keap1_Nrf2 Promotes Dissociation PI3K_Akt PI3K/Akt Pathway Activation This compound->PI3K_Akt Stimulates Nrf2 Nrf2 (Free) Keap1_Nrf2->Nrf2 Nrf2_Nucleus Nrf2 (Nucleus) Nrf2->Nrf2_Nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2_Nucleus->ARE Binds AntioxidantGenes Antioxidant Enzyme Expression (HO-1, NQO1, CAT, GPx) ARE->AntioxidantGenes Activates Transcription Cytoprotection Cytoprotective Effects (Reduced Apoptosis, Neuroprotection) AntioxidantGenes->Cytoprotection PI3K_Akt->Nrf2 Enhances Activation GSK3b GSK-3β (Inactivation) PI3K_Akt->GSK3b GSK3b->Cytoprotection

The primary mechanism involves the Nrf2/ARE pathway [4]. Under oxidative stress, this compound promotes the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), activating the transcription of cytoprotective genes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), catalase (CAT), and glutathione peroxidase (GPx) [4]. This compound can also activate the PI3K/Akt signaling pathway, which further enhances Nrf2 activity and inactivates GSK-3β, a kinase implicated in apoptosis, thereby contributing to enhanced cell survival [4].

Key Insights for Researchers

  • Isomer-Specific Activity: The antioxidant potency of this compound is highly dependent on its stereochemical configuration. No single isomer is the most potent across all assay systems, highlighting the need to characterize the isomeric profile of test material for accurate comparisons [1].
  • Beyond Direct Scavenging: The biological relevance of this compound's antioxidant activity lies not only in its direct radical-scavenging capacity but significantly in its ability to upregulate the body's own endogenous antioxidant defense systems via the Nrf2 pathway [3] [4].
  • Bioavailability Considerations: this compound has inherent challenges, including poor aqueous solubility and instability in the gastrointestinal tract, which can limit its bioavailability. Advanced delivery systems like nanoemulsions, nanoparticles, and encapsulation are being actively researched to overcome these barriers and enhance its efficacy [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

8.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

658.42333957 Da

Monoisotopic Mass

658.42333957 Da

Heavy Atom Count

48

Appearance

Solid powder

Melting Point

168°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06O0TC0VSM

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

Fucoxanthin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Last modified: 08-15-2023
1: Jin Y, Qiu S, Shao N, Zheng J. Fucoxanthin and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) Synergistically Promotes Apoptosis of Human Cervical Cancer Cells by Targeting PI3K/Akt/NF-κB Signaling Pathway. Med Sci Monit. 2018 Jan 1;24:11-18. PubMed PMID: 29291370; PubMed Central PMCID: PMC5759513.
2: Ye GL, Du DL, Jin LJ, Wang LL. Sensitization of TRAIL-resistant cervical cancer cells through combination of TRAIL and fucoxanthin treatments. Eur Rev Med Pharmacol Sci. 2017 Dec;21(24):5594-5601. doi: 10.26355/eurrev_201712_14000. PubMed PMID: 29271991.
3: Zeng J, Zhang Y, Ruan J, Yang Z, Wang C, Hong Z, Zuo Z. Protective effects of fucoxanthin and fucoxanthinol against tributyltin-induced oxidative stress in HepG2 cells. Environ Sci Pollut Res Int. 2017 Dec 8. doi: 10.1007/s11356-017-0661-3. [Epub ahead of print] PubMed PMID: 29222657.
4: Rebello CJ, Greenway FL, Johnson WD, Ribnicky D, Poulev A, Stadler K, Coulter AA. Fucoxanthin and Its Metabolite Fucoxanthinol Do Not Induce Browning in Human Adipocytes. J Agric Food Chem. 2017 Dec 20;65(50):10915-10924. doi: 10.1021/acs.jafc.7b03931. Epub 2017 Dec 8. PubMed PMID: 29172481; PubMed Central PMCID: PMC5751931.
5: Chang YH, Chen YL, Huang WC, Liou CJ. Fucoxanthin attenuates fatty acid-induced lipid accumulation in FL83B hepatocytes through regulated Sirt1/AMPK signaling pathway. Biochem Biophys Res Commun. 2018 Jan 1;495(1):197-203. doi: 10.1016/j.bbrc.2017.11.022. Epub 2017 Nov 4. PubMed PMID: 29113798.
6: Yu RX, Yu RT, Liu Z. Inhibition of two gastric cancer cell lines induced by fucoxanthin involves downregulation of Mcl-1 and STAT3. Hum Cell. 2018 Jan;31(1):50-63. doi: 10.1007/s13577-017-0188-4. Epub 2017 Nov 6. PubMed PMID: 29110251.
7: Zhang T, Liu C, Dong W, Wang W, Sun Y, Chen X, Yang C, Dai N. Photoelectrochemical Complexes of Fucoxanthin-Chlorophyll Protein for Bio-Photovoltaic Conversion with a High Open-Circuit Photovoltage. Chem Asian J. 2017 Dec 5;12(23):2996-2999. doi: 10.1002/asia.201701296. Epub 2017 Nov 2. PubMed PMID: 29024505.
8: Lin J, Yu J, Zhao J, Zhang K, Zheng J, Wang J, Huang C, Zhang J, Yan X, Gerwick WH, Wang Q, Cui W, He S. Fucoxanthin, a Marine Carotenoid, Attenuates β-Amyloid Oligomer-Induced Neurotoxicity Possibly via Regulating the PI3K/Akt and the ERK Pathways in SH-SY5Y Cells. Oxid Med Cell Longev. 2017;2017:6792543. doi: 10.1155/2017/6792543. Epub 2017 Aug 8. PubMed PMID: 28928905; PubMed Central PMCID: PMC5591933.
9: Rajauria G, Foley B, Abu-Ghannam N. Characterization of dietary fucoxanthin from Himanthalia elongata brown seaweed. Food Res Int. 2017 Sep;99(Pt 3):995-1001. doi: 10.1016/j.foodres.2016.09.023. Epub 2016 Sep 22. PubMed PMID: 28865626.
10: Lopes-Costa E, Abreu M, Gargiulo D, Rocha E, Ramos AA. Anticancer effects of seaweed compounds fucoxanthin and phloroglucinol, alone and in combination with 5-fluorouracil in colon cells. J Toxicol Environ Health A. 2017;80(13-15):776-787. doi: 10.1080/15287394.2017.1357297. Epub 2017 Aug 29. PubMed PMID: 28850007.
11: Khoroshyy P, Bína D, Gardian Z, Litvín R, Alster J, Pšenčík J. Quenching of chlorophyll triplet states by carotenoids in algal light-harvesting complexes related to fucoxanthin-chlorophyll protein. Photosynth Res. 2017 Jul 1. doi: 10.1007/s11120-017-0416-5. [Epub ahead of print] PubMed PMID: 28669083.
12: Ma SY, Park WS, Lee DS, Choi G, Yim MJ, Lee JM, Jung WK, Park SG, Seo SK, Park SJ, Han IY, Choi YH, Choi IW. Fucoxanthin inhibits profibrotic protein expression in vitro and attenuates bleomycin-induced lung fibrosis in vivo. Eur J Pharmacol. 2017 Sep 15;811:199-207. doi: 10.1016/j.ejphar.2017.06.022. Epub 2017 Jun 19. PubMed PMID: 28642129.
13: Mikami N, Hosokawa M, Miyashita K, Sohma H, Ito YM, Kokai Y. Reduction of HbA1c levels by fucoxanthin-enriched akamoku oil possibly involves the thrifty allele of uncoupling protein 1 (UCP1): a randomised controlled trial in normal-weight and obese Japanese adults. J Nutr Sci. 2017 Feb 14;6:e5. doi: 10.1017/jns.2017.1. eCollection 2017. PubMed PMID: 28620480; PubMed Central PMCID: PMC5465861.
14: Xiang S, Liu F, Lin J, Chen H, Huang C, Chen L, Zhou Y, Ye L, Zhang K, Jin J, Zhen J, Wang C, He S, Wang Q, Cui W, Zhang J. Fucoxanthin Inhibits β-Amyloid Assembly and Attenuates β-Amyloid Oligomer-Induced Cognitive Impairments. J Agric Food Chem. 2017 May 24;65(20):4092-4102. doi: 10.1021/acs.jafc.7b00805. Epub 2017 May 11. PubMed PMID: 28478680.
15: Yu J, Lin JJ, Yu R, He S, Wang QW, Cui W, Zhang JR. Fucoxanthin prevents H(2)O(2)-induced neuronal apoptosis via concurrently activating the PI3-K/Akt cascade and inhibiting the ERK pathway. Food Nutr Res. 2017 Mar 28;61(1):1304678. doi: 10.1080/16546628.2017.1304678. eCollection 2017. PubMed PMID: 28469544; PubMed Central PMCID: PMC5404425.
16: Zhang L, Wang H, Fan Y, Gao Y, Li X, Hu Z, Ding K, Wang Y, Wang X. Fucoxanthin provides neuroprotection in models of traumatic brain injury via the Nrf2-ARE and Nrf2-autophagy pathways. Sci Rep. 2017 Apr 21;7:46763. doi: 10.1038/srep46763. PubMed PMID: 28429775; PubMed Central PMCID: PMC5399453.
17: Sellimi S, Ksouda G, Benslima A, Nasri R, Rinaudo M, Nasri M, Hajji M. Enhancing colour and oxidative stabilities of reduced-nitrite turkey meat sausages during refrigerated storage using fucoxanthin purified from the Tunisian seaweed Cystoseira barbata. Food Chem Toxicol. 2017 Sep;107(Pt B):620-629. doi: 10.1016/j.fct.2017.04.001. Epub 2017 Apr 4. PubMed PMID: 28389351.
18: Lin HV, Tsou YC, Chen YT, Lu WJ, Hwang PA. Effects of Low-Molecular-Weight Fucoidan and High Stability Fucoxanthin on Glucose Homeostasis, Lipid Metabolism, and Liver Function in a Mouse Model of Type II Diabetes. Mar Drugs. 2017 Apr 7;15(4). pii: E113. doi: 10.3390/md15040113. PubMed PMID: 28387741; PubMed Central PMCID: PMC5408259.
19: Kuznetsova V, Chábera P, Litvín R, Polívka T, Fuciman M. Effect of Isomerization on Excited-State Dynamics of Carotenoid Fucoxanthin. J Phys Chem B. 2017 May 4;121(17):4438-4447. doi: 10.1021/acs.jpcb.7b02526. Epub 2017 Apr 25. PubMed PMID: 28382818.
20: Satomi Y. Antitumor and Cancer-preventative Function of Fucoxanthin: A Marine Carotenoid. Anticancer Res. 2017 Apr;37(4):1557-1562. Review. PubMed PMID: 28373414.

Explore Compound Types